molecular formula C31H25N5Na2O6S2 B083087 Acid red 119 CAS No. 12220-20-1

Acid red 119

Número de catálogo: B083087
Número CAS: 12220-20-1
Peso molecular: 673.7 g/mol
Clave InChI: GYGVRMLIQVFLPE-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Acid red 119, also known as this compound, is a useful research compound. Its molecular formula is C31H25N5Na2O6S2 and its molecular weight is 673.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N5O6S2.2Na/c1-2-36(21-22-7-5-9-26(19-22)43(37,38)39)25-15-13-23(14-16-25)32-34-30-17-18-31(29-12-4-3-11-28(29)30)35-33-24-8-6-10-27(20-24)44(40,41)42;;/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGVRMLIQVFLPE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N5Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60890000
Record name C.I Acid Red 119
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70210-06-9, 12220-20-1
Record name Acid Red 119
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I Acid Red 119
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[[ethyl[4-[[4-[(3-sulphonatophenyl)azo]-1-naphthyl]azo]phenyl]amino]methyl]benzenesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 119, also known by its Colour Index name C.I. 262085 and CAS number 12220-20-1, is a synthetic anionic dye belonging to the di-azo class of compounds. Its molecular structure features two azo (-N=N-) groups, which are responsible for its characteristic red color. The presence of sulfonic acid groups confers water solubility and allows it to be classified as an acid dye. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, a general synthesis protocol, and an exploration of its biological interactions, with a focus on its toxicological profile. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development who may encounter or utilize this compound in their work.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReferences
IUPAC Name disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate[1]
Synonyms C.I. This compound, C.I. 262085, Acid Red V, Weak Acid Red Brown V[2][3]
CAS Number 12220-20-1 (primary), 70210-06-9[2][3][4][5]
Molecular Formula C₃₁H₂₅N₅Na₂O₆S₂[2][4][6]
Molecular Weight 637.67 g/mol [2][3][4]
Appearance Red to dark red powder[6]
Solubility Soluble in water and alcohol; Insoluble in ether.[6]
Stability Stable under acidic pH conditions; less stable in alkaline environments.[6]
Melting Point >320 °C[7]

Spectroscopic Data

While comprehensive, publicly available spectroscopic data for this compound is limited, general characteristics for azo dyes can be inferred.

  • UV-Vis Spectroscopy: Azo dyes characteristically exhibit strong absorption bands in the visible region of the electromagnetic spectrum, which is responsible for their color. For a similar red azo dye, Acid Red B, the maximum absorption peak (λmax) is observed at 510 nm in the visible region, with other strong absorption peaks in the ultraviolet range (250-350 nm). These absorptions are attributed to π-π* and n-π* electronic transitions within the benzene (B151609) rings and azo bonds.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum of an azo dye would be expected to show characteristic peaks for its functional groups. Key absorptions would include those for N=N stretching (azo group), C-H stretching and bending from the aromatic rings, S=O stretching from the sulfonate groups, and C-N stretching.[9][10][11]

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound is a multi-step process involving two diazotization and two azo coupling reactions.[2] The general procedure is as follows:

  • First Diazotization: 3-Aminobenzenesulfonic acid is diazotized by reacting it with a cold, acidic solution of sodium nitrite (B80452). This reaction is typically carried out at a low temperature (0-5 °C) to ensure the stability of the resulting diazonium salt.

  • First Azo Coupling: The diazonium salt of 3-aminobenzenesulfonic acid is then coupled with naphthalen-1-amine.

  • Second Diazotization: The product from the first coupling reaction, which now contains a primary aromatic amine group from the naphthalen-1-amine moiety, is subjected to a second diazotization reaction under similar cold, acidic conditions.

  • Second Azo Coupling: The resulting di-azo diazonium salt is finally coupled with 3-(ethyl(phenyl)amino)methyl)benzenesulfonic acid to yield the final product, this compound.

A detailed, generalized experimental protocol for the synthesis of azo dyes is provided below. Specific quantities and reaction conditions would need to be optimized for the synthesis of this compound.

Diazotization of an Aromatic Amine:

  • A primary aromatic amine is dissolved or suspended in a mineral acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the amine solution, maintaining the low temperature.

  • The reaction is stirred for a period of time to ensure complete formation of the diazonium salt.

Azo Coupling with a Coupling Component (e.g., a Naphthol or Aromatic Amine):

  • The coupling component is dissolved in an appropriate solvent (e.g., an alkaline solution for phenols/naphthols or an acidic solution for amines).

  • The solution of the coupling component is also cooled to 0-5 °C.

  • The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring.

  • The pH of the reaction mixture may need to be adjusted to facilitate the coupling reaction.

  • The resulting azo dye often precipitates out of the solution and can be collected by filtration, washed, and dried.[12][13][14][15][16][17]

Below is a workflow diagram illustrating the general synthesis of a di-azo dye.

G cluster_0 Step 1: First Diazotization cluster_1 Step 2: First Coupling cluster_2 Step 3: Second Diazotization cluster_3 Step 4: Second Coupling A 3-Aminobenzenesulfonic Acid B NaNO2, HCl (0-5 °C) A->B Reacts with C Diazonium Salt 1 B->C Forms D Naphthalen-1-amine C->D Couples with E Mono-azo Intermediate D->E Forms F NaNO2, HCl (0-5 °C) E->F Reacts with G Di-azo Diazonium Salt F->G Forms H 3-(ethyl(phenyl)amino)methyl) benzenesulfonic acid G->H Couples with I This compound H->I Forms G AR119 This compound Exposure ROS Increased Reactive Oxygen Species (ROS) AR119->ROS Antioxidants Decreased Antioxidant Enzymes (SOD, GST) AR119->Antioxidants Inhibits LipidPeroxidation Increased Lipid Peroxidation (MDA levels) ROS->LipidPeroxidation DNADamage DNA Damage ROS->DNADamage Hepatotoxicity Hepatotoxicity LipidPeroxidation->Hepatotoxicity DNADamage->Hepatotoxicity

References

Acid Red 119 molecular structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acid Red 119

This technical guide provides a comprehensive overview of this compound, a disazo acid dye, tailored for researchers, scientists, and professionals in drug development. The document details its molecular structure, chemical formula, physicochemical properties, and synthesis, and includes a diagrammatic representation of its manufacturing workflow.

Molecular Structure and Formula

This compound is a complex disazo dye. Its chemical structure is characterized by two azo groups (-N=N-) that connect aromatic rings. The molecule also contains sulfonic acid groups, which impart water solubility and are characteristic of acid dyes.

Molecular Formula: C₃₁H₂₅N₅Na₂O₆S₂

IUPAC Name: disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate[1]

Molecular Weight: 637.67 g/mol [2]

CAS Numbers: 12220-20-1, 70210-06-9[1][2]

Chemical Class: Diazo[3]

Below is a two-dimensional representation of the molecular structure of this compound.

Molecular structure of this compound

Physicochemical and Quality Parameters

The following table summarizes the key quantitative data for this compound, including its general properties and fastness ratings, which are crucial for its application in various industries.

ParameterValueReference
Physical Appearance Red Powder[3]
Hue Bordeaux[3]
Solubility Soluble in water[3]
Dye Content >98%[3]
Light Fastness 4[3]
Washing Fastness 5[3]

Synthesis Workflow

The industrial synthesis of this compound is a multi-step process involving diazotization and coupling reactions. A generalized workflow for its manufacturing is outlined below. This process starts with the diazotization of an aromatic amine, followed by a series of coupling reactions to build the final complex dye molecule.

G cluster_0 Step 1: First Diazotization cluster_1 Step 2: First Coupling Reaction cluster_2 Step 3: Second Diazotization cluster_3 Step 4: Second Coupling Reaction A 3-Aminobenzenesulfonic acid C Diazo Intermediate 1 A->C Diazotization B Diazotizing Agent (e.g., Sodium Nitrite, HCl) B->C E Monoazo Intermediate C->E Coupling D Naphthalen-1-amine D->E G Diazo Intermediate 2 E->G Diazotization F Diazotizing Agent F->G I This compound G->I Coupling H 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid H->I

A simplified workflow for the synthesis of this compound.

Experimental Protocols

General Synthesis Protocol (Illustrative)

Objective: To synthesize this compound through a sequence of diazotization and coupling reactions.

Materials:

  • 3-Aminobenzenesulfonic acid

  • Naphthalen-1-amine

  • 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium carbonate

  • Ice

  • Standard laboratory glassware and equipment

Procedure:

  • First Diazotization: Dissolve 3-Aminobenzenesulfonic acid in a sodium carbonate solution. Cool the solution in an ice bath and slowly add a solution of sodium nitrite. Acidify the mixture with hydrochloric acid to form the first diazonium salt.

  • First Coupling: Prepare a solution of Naphthalen-1-amine. Slowly add the diazonium salt solution from step 1 to the Naphthalen-1-amine solution while maintaining a low temperature to form the monoazo intermediate.

  • Second Diazotization: The monoazo intermediate is then subjected to a second diazotization reaction under similar conditions as in step 1 to activate it for the final coupling.

  • Second Coupling: Prepare a solution of 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid. Add the diazonium salt of the monoazo intermediate from step 3 to this solution to form the final this compound dye.

  • Isolation and Purification: The resulting dye is then isolated from the reaction mixture, typically by salting out, followed by filtration and drying. Further purification may be necessary to achieve the desired dye content.

Note: This is a generalized procedure. Actual reaction conditions, such as temperature, pH, and reaction times, would need to be optimized for yield and purity.[2]

General Staining Protocol for Acid Dyes

Objective: To stain protein fibers (e.g., wool, silk, nylon) or biological specimens using an acid dye like this compound.

Materials:

  • This compound dye

  • Acetic acid or other weak acid

  • Textile material or deparaffinized tissue sections

  • Water bath or heating apparatus

  • Beakers and stirring equipment

Procedure:

  • Preparation of the Dye Bath: Prepare a solution of this compound in water. The concentration will depend on the desired shade intensity.

  • Acidification: Add a weak acid, such as acetic acid, to the dye bath to achieve an acidic pH. This is crucial for the binding of the acid dye to the substrate.

  • Staining: Immerse the material to be dyed (textile or tissue) into the dye bath. Gradually heat the bath to a temperature typically between 60-100°C and maintain for a specific duration (e.g., 30-60 minutes), with occasional stirring.

  • Rinsing: After staining, remove the material from the dye bath and rinse thoroughly with water to remove any unfixed dye.

  • Drying/Mounting: The stained material is then dried. For histological slides, this would be followed by dehydration and mounting.

Note: The exact temperature, time, and dye concentration will vary depending on the specific application and the substrate being stained.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, manufacturing, and chemical properties of Acid Red 119 (C.I. 262085), a double azo dye. The information is curated for professionals in research, chemical synthesis, and drug development who may utilize this compound in their work. While primarily known as a textile and leather dye, its application as a biological stain suggests potential utility in broader research contexts.[1][2][3]

Chemical Properties and Identification

This compound is a red to dark red powder with good solubility in water and alcohol.[1][3] It is chemically classified as a double azo dye, indicating the presence of two -N=N- groups connecting aromatic moieties.[2][4]

PropertyValueReference
C.I. Name This compound[2]
C.I. Number 262085[2]
CAS Number 12220-20-1, 70210-06-9[2][5]
Molecular Formula C₃₁H₂₅N₅Na₂O₆S₂[1][2]
Molecular Weight 637.67 g/mol [2][4]
Appearance Red to dark red powder[1][3]
Solubility Soluble in water and alcohol[1][3]
Purity (Commercial Grade) >95%[6]

Synthesis Pathway

The industrial synthesis of this compound is a multi-step process involving two sequential diazotization and azo coupling reactions. The overall workflow is depicted in the diagram below. The process begins with the diazotization of 3-aminobenzenesulfonic acid, which is then coupled with naphthalen-1-amine to form an intermediate monoazo dye. This intermediate is subsequently diazotized and coupled with 3-(ethyl(phenyl)amino)methyl)benzenesulfonic acid to yield the final this compound product.[2]

Synthesis_Workflow cluster_step1 Step 1: First Diazotization & Coupling cluster_step2 Step 2: Second Diazotization & Coupling cluster_step3 Step 3: Purification A 3-Aminobenzenesulfonic Acid B Diazotization (NaNO₂, HCl, 0-5°C) A->B 1. C Diazo Intermediate 1 B->C 2. E Azo Coupling 1 C->E 3. D Naphthalen-1-amine D->E F Monoazo Intermediate E->F 4. G Monoazo Intermediate H Diazotization (NaNO₂, HCl, 0-5°C) G->H 5. I Diazo Intermediate 2 H->I 6. K Azo Coupling 2 I->K 7. J 3-(Ethyl(phenyl)amino)methyl) benzenesulfonic acid J->K L This compound (Crude) K->L 8. M This compound (Crude) N Purification (Salting out, Filtration, Drying) M->N 9. O Pure this compound N->O 10.

Diagram of the this compound synthesis workflow.

Experimental Protocols

While a detailed, publicly available experimental protocol for the synthesis of this compound is scarce, the following represents a plausible, generalized procedure based on established methods for azo dye synthesis. This protocol is intended for informational purposes and should be adapted and optimized by qualified personnel under appropriate laboratory conditions.

Step 1: Synthesis of the Monoazo Intermediate

3.1.1. Diazotization of 3-Aminobenzenesulfonic Acid

  • In a suitable reaction vessel, prepare a solution of 3-aminobenzenesulfonic acid in water and sodium carbonate.

  • In a separate vessel, dissolve sodium nitrite (B80452) in water.

  • Cool both solutions to 0-5°C in an ice bath.

  • Slowly add the sodium nitrite solution to the 3-aminobenzenesulfonic acid solution while maintaining the temperature between 0-5°C and stirring vigorously.

  • To this mixture, add concentrated hydrochloric acid dropwise, ensuring the temperature does not exceed 5°C, to form the diazonium salt solution. The reaction is typically complete when a slight excess of nitrous acid is detectable with starch-iodide paper.

3.1.2. Azo Coupling with Naphthalen-1-amine

  • In a separate reaction vessel, dissolve naphthalen-1-amine in a suitable solvent.

  • Cool the naphthalen-1-amine solution to 0-5°C.

  • Slowly add the previously prepared cold diazonium salt solution to the naphthalen-1-amine solution with constant stirring.

  • Maintain the temperature at 0-5°C and continue stirring for several hours to ensure the coupling reaction goes to completion. The formation of the monoazo intermediate is indicated by a color change.

  • Isolate the monoazo intermediate by filtration and wash with a cold brine solution.

Step 2: Synthesis of this compound

3.2.1. Diazotization of the Monoazo Intermediate

  • Suspend the monoazo intermediate from Step 1 in water and cool to 0-5°C.

  • Follow the same diazotization procedure as in section 3.1.1, using sodium nitrite and hydrochloric acid to convert the remaining primary amino group into a diazonium salt.

3.2.2. Azo Coupling with 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic Acid

  • In a separate vessel, dissolve 3-(ethyl(phenyl)amino)methyl)benzenesulfonic acid in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate).

  • Cool the solution to 0-5°C.

  • Slowly add the cold diazonium salt solution of the monoazo intermediate to the solution of the coupling agent with vigorous stirring.

  • Maintain the low temperature and continue stirring until the coupling reaction is complete, as indicated by the formation of the deep red color of this compound.

Step 3: Isolation and Purification
  • The crude this compound is typically isolated from the reaction mixture by "salting out," which involves the addition of sodium chloride to decrease its solubility.

  • The precipitated dye is then collected by filtration.

  • The filter cake is washed with a saturated sodium chloride solution to remove impurities.

  • The final product is dried under vacuum at a controlled temperature.

Manufacturing Considerations

The industrial production of this compound requires careful control of several parameters to ensure high yield and purity.

ParameterImportanceTypical Conditions
Temperature Diazonium salts are unstable at higher temperatures. Low temperatures (0-5°C) are crucial to prevent decomposition.0-5°C for diazotization and coupling reactions.
pH The pH of the reaction medium affects the rate and mechanism of the coupling reaction.Diazotization is carried out in acidic conditions. Coupling with amines is also typically done in acidic to neutral pH, while coupling with phenols is done under alkaline conditions.
Stoichiometry Precise molar ratios of reactants are necessary to ensure complete reaction and minimize side products.Equimolar amounts of the diazo component and the coupling agent are generally used.
Stirring Efficient mixing is essential for uniform reaction and heat distribution.Continuous and vigorous stirring is required throughout the process.

Applications in Research and Drug Development

While the primary application of this compound is in the dyeing industry for materials like leather, wool, silk, and paper, it has also been noted for its use as a biological stain in biomedical fields.[1][2][3] The specific protocols and the types of cellular structures it highlights are not well-documented in readily available literature. Its complex aromatic structure and the presence of sulfonic acid groups, which can interact with biological macromolecules, may warrant further investigation for applications in:

  • Histology and Cytology: As a counterstain or for specific staining of cellular components.

  • Assay Development: The chromophoric nature of the dye could potentially be exploited in colorimetric assays.

Professionals in drug development might consider the azo structure of this compound, as some azo compounds are known to be bioreduced to aromatic amines in vivo, a factor to consider in any potential therapeutic or diagnostic application.

Safety Information

This compound is an organic dye and should be handled with appropriate safety precautions.[1] Users should avoid inhaling the dust and prevent direct contact with skin and eyes by using personal protective equipment such as gloves and safety glasses.[1] In case of accidental ingestion or significant exposure, immediate medical attention should be sought.[1] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Solubility Profile of Acid Red 119: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Red 119 (C.I. 262085), a diazo dye with applications in various industries, including textiles, leather, and paper.[1][2] Understanding the solubility of this compound in different solvents is crucial for its effective use in research, development, and quality control. This document summarizes the available solubility data, outlines detailed experimental protocols for its determination, and provides a logical workflow for solvent selection.

Physicochemical Properties

  • Appearance: Red to dark red powder[3]

  • Chemical Class: Diazo dye[1]

  • CAS Number: 12220-20-1[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, the following table summarizes the available information. It is important to distinguish this compound from Solvent Red 119, a different compound with distinct properties.

SolventCAS NumberTemperature (°C)Solubility
Water7732-18-5Not Specified70 g/L
Alcohol SolventsVariousNot SpecifiedSoluble
Ether SolventsVariousNot SpecifiedInsoluble

Note: The term "soluble" indicates that the substance dissolves to a visually appreciable extent, but does not provide a quantitative value. Further experimental determination is recommended for specific applications.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

  • pH: this compound is reported to be stable under acidic conditions and less stable in alkaline environments.[3] This suggests that pH can significantly impact its aqueous solubility, potentially due to structural changes or degradation in alkaline solutions.

  • Solvent Polarity: The qualitative data indicates that this compound, an acid dye, is soluble in polar solvents like water and alcohols, and insoluble in non-polar solvents like ethers. This is consistent with the presence of polar functional groups in its molecular structure.

Experimental Protocol: Determination of Solubility by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the solubility of this compound in a specific solvent at a given temperature. This method is based on creating a calibration curve and then measuring the concentration of a saturated solution.

1. Materials and Equipment:

  • This compound powder

  • Solvent of interest

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer

  • Cuvettes

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm)

2. Preparation of Standard Solutions and Calibration Curve:

  • Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

  • Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution.

  • Determine λmax: Scan one of the standard solutions across a range of wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a Beer-Lambert Law calibration curve.

3. Preparation of Saturated Solution:

  • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature using a magnetic stirrer or shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

4. Measurement and Calculation:

  • Allow the undissolved solid in the saturated solution to settle.

  • Carefully withdraw a sample of the supernatant and filter it immediately using a syringe filter to remove any suspended particles.

  • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at λmax.

  • Use the equation of the calibration curve to determine the concentration of the diluted solution.

  • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted solution by the dilution factor.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its solubility.

G Start Start: Define Solvent Requirement QualitativeData Consult Qualitative Data (Water, Alcohols, Ethers) Start->QualitativeData IsPolar Is a Polar Solvent Required? QualitativeData->IsPolar SelectPolar Select Water or Alcohol IsPolar->SelectPolar Yes SelectNonPolar Consider Alternative Dye (this compound is likely unsuitable) IsPolar->SelectNonPolar No QuantitativeTest Perform Quantitative Solubility Test (e.g., UV-Vis Spectrophotometry) SelectPolar->QuantitativeTest IsSolubilitySufficient Is Solubility Sufficient for Application? QuantitativeTest->IsSolubilitySufficient Optimize Optimize Conditions (e.g., Temperature, pH) IsSolubilitySufficient->Optimize No FinalSelection Final Solvent Selection IsSolubilitySufficient->FinalSelection Yes Optimize->QuantitativeTest

Caption: Workflow for this compound Solvent Selection.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is highly recommended to perform experimental solubility determinations under the specific conditions of use.

References

Spectral properties and absorption maximum of Acid Red 119.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral properties of the diazo dye, Acid Red 119. Due to the limited availability of specific published spectral data for this particular dye, this document outlines the fundamental principles of its spectroscopic analysis, provides generalized experimental protocols for determining its absorption characteristics, and discusses the expected spectral behavior based on the properties of analogous azo dyes. This guide serves as a practical resource for researchers utilizing this compound in their work, enabling them to characterize its spectral properties and develop quantitative analytical methods.

Introduction

This compound, a synthetic organic compound, belongs to the family of acid dyes characterized by the presence of one or more azo groups (-N=N-) and sulfonic acid groups (-SO₃H).[1][2] These structural features are responsible for its color and its solubility in aqueous media.[3][4] Acid dyes are primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides.[4] Beyond its use as a colorant, the distinct spectral properties of this compound make it a subject of interest in various research applications, including the development of analytical methods and studies of dye-molecule interactions. Understanding the interaction of this compound with light is fundamental to its application and analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₃₁H₂₅N₅Na₂O₆S₂[1]
Molecular Weight 673.67 g/mol [1]
C.I. Name This compound[1]
CAS Number 12220-20-1 (deprecated), 70210-06-9[5]
Appearance Red to dark red powder[3]
Solubility Soluble in water and alcohol[3]

Spectral Properties

Absorption Maximum (λmax)

The absorption maximum (λmax) is the wavelength at which a substance shows maximum absorbance. For azo dyes, the λmax is influenced by the extent of the conjugated system and the presence of auxochromes and chromophores. While the specific λmax for this compound in various solvents has not been reported in the available literature, a related compound, Acid Red B, has been reported to have a λmax of 510 nm in an aqueous solution. It is important to experimentally determine the λmax for this compound in the specific solvent system being used.

Molar Absorptivity (ε)

Molar absorptivity, also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and in a given solvent. This value is crucial for quantitative analysis using the Beer-Lambert law. The molar absorptivity of this compound has not been documented in the searched literature and would need to be determined experimentally.

Solvent Effects

The polarity of the solvent can significantly influence the absorption spectrum of a dye, a phenomenon known as solvatochromism. This can result in a shift of the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). The sulfonic acid groups in this compound render it soluble in polar solvents like water and alcohols. It is anticipated that changes in solvent polarity will affect the electronic distribution in the dye molecule, thereby altering its absorption spectrum.

Effect of pH

The spectral properties of this compound are expected to be pH-dependent due to the presence of acidic sulfonic acid groups and basic azo groups.[6] Protonation or deprotonation of these functional groups can alter the electronic structure of the molecule, leading to changes in the absorption spectrum.[7] Generally, for dyes with acidic and basic functionalities, a change in pH can cause a significant shift in the λmax and a change in the molar absorptivity.[8] It is crucial to control the pH of the solution when performing quantitative measurements.

Experimental Protocols

To obtain the specific spectral data for this compound, the following experimental protocols can be employed.

Determination of Absorption Maximum (λmax) and Molar Absorptivity (ε)

This protocol outlines the procedure for determining the λmax and molar absorptivity of this compound in a given solvent.

Materials:

  • This compound powder

  • Volumetric flasks (e.g., 100 mL, 10 mL)

  • Pipettes

  • Spectrophotometer cuvettes (e.g., 1 cm path length)

  • UV-Vis Spectrophotometer

  • Solvent of choice (e.g., deionized water, ethanol, methanol)

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount of this compound powder (e.g., 10 mg).

    • Dissolve the powder in a small amount of the chosen solvent in a beaker.

    • Quantitatively transfer the solution to a 100 mL volumetric flask.

    • Add solvent to the mark and mix thoroughly to ensure a homogenous solution. Calculate the molar concentration of this stock solution.

  • Preparation of Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations.

  • Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the spectrophotometer to scan a wavelength range appropriate for colored compounds (e.g., 300-800 nm).

    • Use the chosen solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of all the standard solutions at the λmax.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc), the slope of the linear portion of the calibration curve will be the molar absorptivity (ε) if the path length (b) is 1 cm.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the spectral properties of a chemical compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilute Prepare Standard Dilutions stock->dilute scan Scan for λmax dilute->scan measure Measure Absorbance at λmax scan->measure plot Plot Calibration Curve measure->plot calculate Calculate Molar Absorptivity (ε) plot->calculate

Caption: Workflow for determining the absorption maximum and molar absorptivity.

Conclusion

While specific, quantitative spectral data for this compound is not extensively published, this technical guide provides a framework for researchers to determine these properties experimentally. By following the outlined protocols, scientists can obtain the necessary data, such as the absorption maximum and molar absorptivity, to utilize this compound effectively in their research. Furthermore, the general principles discussed regarding the effects of solvent and pH provide a basis for understanding and controlling the spectral behavior of this dye in various experimental conditions. The provided workflow and diagram serve as a practical guide for the systematic characterization of this compound's spectral properties.

References

The Core Mechanism of Acid Red 119 Staining in Biological Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms governing the interaction of Acid Red 119 with biological tissues. It is designed to equip researchers, scientists, and professionals in drug development with a deep understanding of the principles and practical applications of this versatile dye in histological and pathological studies.

Introduction to this compound

This compound, also known as C.I. This compound, is a double azo class anionic dye.[1] Its chemical structure, characterized by the presence of sulfonic acid groups, imparts a net negative charge in aqueous solutions, a key determinant of its staining properties. This dye is utilized in various staining techniques, most notably in trichrome staining methods, to differentiate cellular and extracellular components, particularly cytoplasm, muscle, and collagen.

The Physicochemical Basis of Staining

The interaction between this compound and biological tissues is primarily governed by electrostatic forces.[2][3] At an acidic pH, which is a standard condition for most trichrome staining protocols, the amino groups of proteins within the tissue become protonated, acquiring a positive charge.[4] The negatively charged sulfonic acid groups of the this compound molecules are then attracted to these positively charged sites on tissue proteins, leading to the formation of stable, colored complexes.

The staining process is a dynamic equilibrium influenced by several factors, including:

  • pH of the Staining Solution: A low pH is crucial to ensure the protonation of tissue proteins, thereby maximizing the available binding sites for the anionic dye.[4][5]

  • Dye Concentration: The concentration of this compound in the staining solution affects the intensity of the stain.

  • Molecular Size and Tissue Porosity: The differential staining observed in trichrome methods is partly due to the varying porosity of different tissue components and the molecular weight of the dyes used.

Diagram: The Core Staining Mechanism

cluster_tissue Biological Tissue (at acidic pH) cluster_dye This compound Dye Protein Tissue Protein (+ charged amino groups) Stained_Protein Stained Protein Complex (Colored Tissue) Protein->Stained_Protein Electrostatic Interaction AcidRed119 This compound (- charged sulfonate groups) AcidRed119->Stained_Protein

Caption: Electrostatic attraction between this compound and tissue proteins.

Role in Trichrome Staining

Trichrome staining methods utilize two or more acid dyes of contrasting colors to selectively stain different tissue components.[4][6] In a typical Masson's trichrome stain, this compound (or a similar red dye like Biebrich scarlet) is used as the "plasma stain" to color cytoplasm, muscle, and keratin (B1170402) red.

The differential staining in trichrome techniques is achieved through a process of dye competition and displacement, often involving a polyacid like phosphotungstic or phosphomolybdic acid.[6][7] The smaller red dye molecules initially stain most components. The subsequent application of a polyacid is thought to displace the red dye from collagen fibers, which are more permeable. A larger, contrasting dye (e.g., Aniline Blue or Light Green) then stains the collagen.

Diagram: Logical Workflow of Trichrome Staining

A 1. Mordant Application (e.g., Bouin's fluid) B 2. Nuclear Staining (e.g., Weigert's Hematoxylin) A->B C 3. Plasma Staining with this compound B->C D 4. Differentiation with Polyacid (e.g., Phosphotungstic Acid) C->D E 5. Counterstaining (e.g., Aniline Blue for Collagen) D->E F 6. Dehydration and Mounting E->F

Caption: Sequential steps in a typical Masson's trichrome staining protocol.

Quantitative Data and Staining Parameters

ParameterTypical Value/RangeInfluence on Staining
pH of Staining Solution 2.5 - 3.5Lower pH increases the positive charge on proteins, enhancing dye binding.
Dye Concentration 0.1% - 1.0% (w/v)Higher concentrations can lead to more intense but potentially less specific staining.
Staining Time 5 - 15 minutesSufficient time is needed for dye penetration and binding.
Differentiation Time 10 - 15 minutesCrucial for removing the red dye from collagen to allow for counterstaining.

Experimental Protocols

The following are detailed methodologies for staining procedures that can incorporate this compound or a similar red acid dye.

Protocol 1: Masson's Trichrome Staining

This protocol is a widely used method for differentiating collagen from other tissues.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through descending grades of alcohol (100%, 95%, 70%) to distilled water (2 minutes each).

  • Mordanting:

    • Incubate sections in Bouin's fluid at 56-60°C for 1 hour or overnight at room temperature.[8]

    • Rinse thoroughly in running tap water until the yellow color disappears.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin (B73222) working solution for 5-10 minutes.[8]

    • Rinse in running tap water for 5 minutes.

  • Plasma Staining:

    • Stain in a solution of Biebrich scarlet-acid fuchsin (of which this compound can be a component or substitute) for 15 minutes.[8]

    • Rinse in distilled water.

  • Differentiation and Counterstaining:

    • Place in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[8] This step removes the red dye from collagen.

    • Transfer directly to Aniline Blue solution and stain for 5 minutes.

  • Final Differentiation and Dehydration:

    • Rinse briefly in 1% acetic acid solution for 1-3 minutes.[8]

    • Dehydrate rapidly through ascending grades of alcohol.

    • Clear in xylene and mount with a resinous medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Erythrocytes: Red

  • Collagen: Blue

Protocol 2: Picro-Sirius Red for Collagen (Adaptable for this compound)

While Sirius Red (Direct Red 80) is the standard for this technique due to its ability to enhance collagen birefringence, the underlying principle of an acid dye in a picric acid solution can be considered.

  • Deparaffinization and Rehydration: As described above.

  • Nuclear Staining (Optional): Stain with an acid-resistant nuclear stain like Weigert's hematoxylin.

  • Staining:

    • Immerse slides in Picro-Sirius Red solution for 1 hour.[9][10]

  • Washing and Dehydration:

    • Wash in two changes of acidified water (0.5% acetic acid).[10]

    • Dehydrate rapidly through absolute alcohol.

    • Clear in xylene and mount.

Expected Results (with Sirius Red):

  • Collagen: Red

  • Cytoplasm: Yellow

  • Under Polarized Light: Collagen fibers appear birefringent (yellow, orange, or green depending on thickness).

Conclusion

The staining mechanism of this compound in biological tissues is a well-defined process rooted in fundamental principles of electrochemistry. Its utility, particularly in complex staining methodologies like the Masson's trichrome, underscores the importance of a controlled, multi-step procedure to achieve differential and high-contrast visualization of tissue components. For researchers and professionals in drug development, a thorough understanding of these mechanisms is paramount for the accurate interpretation of tissue morphology in both normal and pathological states. The protocols and parameters outlined in this guide provide a robust framework for the successful application of this compound in a laboratory setting.

References

An In-depth Technical Guide on the Cellular and Tissue Toxicity of Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 119 is a synthetic azo dye used in various industrial applications. As with many commercial dyes, understanding its toxicological profile is crucial for assessing its potential impact on biological systems and for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the toxicity of this compound to cells and tissues, with a focus on quantitative data, experimental methodologies, and the underlying toxicological pathways.

Quantitative Toxicological Data

The available quantitative data on the toxicity of this compound primarily originates from a study on the freshwater fish Channa punctata. This study investigated the hepatotoxic effects following acute exposure to sub-lethal concentrations of the dye. The key findings are summarized in the tables below.

BiomarkerConcentration of this compoundExposure Time (hours)Result
DNA Damage 15.90 mg/L and 31.81 mg/L24, 48, 72, 96Significant, time-dependent increase
Malondialdehyde (MDA) 15.90 mg/L and 31.81 mg/L96Markedly higher than control
Enzyme ActivityConcentration of this compoundExposure Time (hours)Result
Superoxide Dismutase (SOD) 15.90 mg/L and 31.81 mg/L96Significantly reduced
Glutathione-S-Transferase (GST) 15.90 mg/L and 31.81 mg/L96Significantly reduced

Data sourced from a study on the hepatotoxic effects of this compound in the freshwater fish Channa punctata.[1][2]

Experimental Protocols

The primary study investigating the hepatotoxicity of this compound employed the following methodology:

In Vivo Study in Channa punctata
  • Test Organism: Freshwater fish, Channa punctata.

  • Test Substance: this compound (an azo dye).

  • Experimental Groups:

    • Control group (water only).

    • Treatment group 1: Exposed to 15.90 mg/L of this compound.

    • Treatment group 2: Exposed to 31.81 mg/L of this compound.

  • Exposure Duration: 96 hours (acute exposure).

  • Sampling Intervals: Liver tissue samples were collected at 24, 48, 72, and 96 hours.

  • Assays Performed:

    • DNA Damage Assessment: The specific method for DNA damage assessment was not detailed in the abstract, but it showed a time-dependent increase in damage.

    • Oxidative Stress Marker: Malondialdehyde (MDA) levels were measured as an indicator of lipid peroxidation.

    • Enzyme Activity Assays: The activities of Superoxide Dismutase (SOD) and Glutathione-S-Transferase (GST) were determined.

    • Histopathological Examination: Liver tissues were processed for microscopic examination to identify structural anomalies.[1][2]

Visualizations

Proposed Signaling Pathway for this compound-Induced Hepatotoxicity

The following diagram illustrates the proposed mechanism of liver damage caused by this compound, based on the available experimental evidence.

G AR119 This compound Exposure Liver Liver Cells (Hepatocytes) AR119->Liver ROS Increased Reactive Oxygen Species (ROS) Liver->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation (Increased MDA) OxidativeStress->LipidPeroxidation AntioxidantDepletion Decreased Antioxidant Enzymes (SOD, GST) OxidativeStress->AntioxidantDepletion DNADamage DNA Damage OxidativeStress->DNADamage CellularDamage Cellular Damage (Histopathological Changes) LipidPeroxidation->CellularDamage AntioxidantDepletion->CellularDamage DNADamage->CellularDamage Anomalies Sinusoid Dilation Erythrocytic Infiltration Congested Portal Vein Vacuolization CellularDamage->Anomalies G cluster_assays Toxicological Assessments Start Start: Fish Acclimatization Exposure Exposure to this compound (0, 15.90, 31.81 mg/L for 96h) Start->Exposure Sampling Liver Tissue Sampling (24, 48, 72, 96 hours) Exposure->Sampling DNADamage DNA Damage Assay Sampling->DNADamage OxidativeStress Oxidative Stress Markers (MDA) Sampling->OxidativeStress EnzymeActivity Antioxidant Enzyme Assays (SOD, GST) Sampling->EnzymeActivity Histopathology Histopathological Examination Sampling->Histopathology DataAnalysis Data Analysis and Interpretation DNADamage->DataAnalysis OxidativeStress->DataAnalysis EnzymeActivity->DataAnalysis Histopathology->DataAnalysis

References

History and discovery of Acid Red 119 as a dye.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Red 119 is a synthetic, water-soluble anionic dye belonging to the disazo class of colorants. It finds primary application in the dyeing of proteinaceous and polyamide substrates such as leather, wool, silk, and nylon, as well as in the paper industry. Its utility also extends to the biomedical field as a biological stain. This document provides an in-depth technical overview of this compound, encompassing its history, chemical properties, synthesis, and applications. Quantitative data are presented in structured tables, and a detailed, generalized experimental protocol for its synthesis is provided. Visual diagrams illustrating the synthesis workflow are included to enhance understanding.

Introduction and Historical Context

This compound, also known by commercial names such as Acid Red V and Weak Acid Red Brown V, is a significant member of the acid dye family. These dyes are characterized by their affinity for materials with cationic sites, such as protein and polyamide fibers, under acidic conditions.[1]

The specific history of the discovery of this compound is not well-documented in publicly available literature. However, its emergence is rooted in the broader history of azo dyes, which began with the discovery of the diazotization reaction in the mid-19th century. Azo dyes, characterized by the presence of one or more azo (-N=N-) functional groups, quickly became the largest and most versatile class of synthetic dyes due to their straightforward synthesis, cost-effectiveness, and wide range of accessible colors.[2] The development of acid dyes followed the need to color newly developed synthetic fibers, like cellulose (B213188) acetate, in the early 20th century.[3]

Chemical and Physical Properties

This compound is a red to dark red powder.[4] It is classified as a disazo dye, indicating the presence of two azo groups in its molecular structure.[5] Key identification and property data are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
C.I. Name This compound
C.I. Number 262085[5]
CAS Number 12220-20-1, 70210-06-9[5][6]
Chemical Class Disazo[5][7]
Molecular Formula C₃₁H₂₅N₅Na₂O₆S₂[5]
Molecular Weight 673.67 g/mol [5]
Hue Bordeaux[7]
Table 2: Physicochemical Properties of this compound
PropertyValue/Description
Physical Appearance Red Powder[7]
Solubility Soluble in water (70 g/L) and alcohol; insoluble in ether.[4][8]
Stability Stable under acidic pH conditions; less stable in alkaline environments.[4]
Purity (Dye Content) >98%[7]
Table 3: Performance and Fastness Properties of this compound
Fastness TestRating
Light Fastness 4-6[5][8]
Washing Fastness 5[7]
Perspiration Fastness 4-5[5]
Rubbing Fastness (Dry) 5[8]
Fastness to Chlorinated Water (50mg/l) 1-2[8]
Fastness ratings are typically on a scale of 1 to 5 or 1 to 8, with higher numbers indicating better fastness.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving two sequential diazotization and coupling reactions. The general manufacturing method is as follows: 3-Aminobenzenesulfonic acid is first diazotized and then coupled with Naphthalen-1-amine. The resulting monoazo compound is then diazotized again and coupled with 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid to form the final disazo dye.[5]

Generalized Experimental Protocol

While specific industrial manufacturing protocols are proprietary, a generalized laboratory-scale synthesis can be outlined based on the known chemistry of azo dye formation.

Materials and Reagents:

  • 3-Aminobenzenesulfonic acid (Metanilic acid)

  • Naphthalen-1-amine (α-Naphthylamine)

  • 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Sodium chloride (NaCl)

  • Distilled water

Step 1: Diazotization of 3-Aminobenzenesulfonic acid

  • Dissolve a specific molar equivalent of 3-Aminobenzenesulfonic acid in a dilute aqueous solution of sodium carbonate to form the sodium salt.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution to the cold 3-aminobenzenesulfonate (B1227625) solution.

  • Slowly add this mixture to a chilled solution of hydrochloric acid (in molar excess) while maintaining the temperature at 0-5 °C with constant stirring. The formation of the diazonium salt is indicated by a positive reaction on starch-iodide paper (detects excess nitrous acid).

Step 2: First Coupling Reaction

  • Dissolve one molar equivalent of Naphthalen-1-amine in dilute hydrochloric acid and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the Naphthalen-1-amine solution.

  • Maintain the temperature at 0-5 °C and continue stirring. The coupling reaction will proceed, forming the intermediate monoazo compound. The completion of the reaction can be monitored by the absence of the diazonium salt.

  • The intermediate dye may precipitate and can be isolated by filtration.

Step 3: Diazotization of the Intermediate Monoazo Compound

  • Suspend the monoazo intermediate from Step 2 in cold water.

  • Repeat the diazotization procedure as described in Step 1, using sodium nitrite and hydrochloric acid at 0-5 °C to convert the free amino group of the naphthalen-1-amine moiety into a second diazonium group.

Step 4: Second Coupling Reaction

  • Dissolve one molar equivalent of the final coupling component, 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid, in a dilute alkaline solution (e.g., sodium carbonate or sodium hydroxide) and cool to 0-10 °C.

  • Slowly add the cold diazonium salt solution from Step 3 to the solution of the final coupling component with vigorous stirring.

  • The coupling reaction occurs to form the final disazo dye, this compound. The reaction mixture is typically stirred for several hours to ensure completion.

Step 5: Isolation and Purification

  • The dye is "salted out" from the reaction mixture by adding sodium chloride, which reduces its solubility and causes it to precipitate.

  • The precipitated dye is collected by filtration.

  • The filter cake is washed with a saturated sodium chloride solution to remove impurities.

  • The purified dye is then dried.

Visual Representation of Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: First Diazotization cluster_step2 Step 2: First Coupling cluster_step3 Step 3: Second Diazotization cluster_step4 Step 4: Second Coupling A 3-Aminobenzenesulfonic acid C Diazonium Salt 1 A->C Diazotization B NaNO₂ / HCl (0-5 °C) E Monoazo Intermediate C->E Coupling D Naphthalen-1-amine G Diazonium Salt 2 E->G Diazotization F NaNO₂ / HCl (0-5 °C) I This compound G->I Coupling H 3-(Ethyl(phenyl)amino) methyl)benzenesulfonic acid

Caption: Synthesis workflow for this compound.

Applications

Textile and Leather Dyeing

The primary application of this compound is in the dyeing of natural and synthetic fibers that possess basic groups. It is used to impart a red or bordeaux hue to substrates such as:

  • Wool

  • Silk

  • Polyamide (Nylon)

  • Leather[5][8]

The dyeing process is typically carried out in an acidic dyebath, which protonates the amino groups in the fibers, creating cationic sites that electrostatically attract the anionic dye molecules.[1]

Paper Coloring

This compound is also utilized in the paper industry for coloring paper products.

Biological Staining

In the biomedical field, this compound is used as a cell stain.[4] As an acid dye, it stains basic cellular components, such as the cytoplasm and connective tissue, in shades of red. While not as common as other red dyes in standard histological procedures, it can be employed as a counterstain. For instance, in trichrome staining methods, an acid dye is used to color muscle and cytoplasm in contrast to collagen, which is typically stained blue or green.[2] A generalized workflow for using an acid dye as a counterstain is presented below.

Staining_Workflow A Deparaffinization and Rehydration of Tissue Section B Nuclear Staining (e.g., Hematoxylin) A->B C Differentiation and Bluing B->C D Counterstaining with This compound Solution C->D E Dehydration D->E F Clearing E->F G Mounting F->G

Caption: Generalized workflow for histological staining.

Safety and Handling

This compound is an organic dye that requires careful handling to avoid inhalation of dust and direct contact with skin and eyes. Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. In case of accidental ingestion or significant exposure, immediate medical attention should be sought.

Conclusion

C.I. This compound is a versatile disazo dye with significant applications in the textile, leather, and paper industries, as well as in biological staining. Its synthesis, based on well-established diazotization and coupling reactions, allows for the production of a dye with good fastness properties on proteinaceous and polyamide substrates. While specific historical details of its discovery are scarce, its development is a part of the broader evolution of synthetic azo dyes that have revolutionized the world of colorants. This guide has provided a comprehensive technical overview of its properties, synthesis, and applications for the intended scientific audience.

References

In-Depth Technical Guide: Safety and Handling of Acid Red 119 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Acid Red 119, a synthetic diazo dye. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] The key hazards are summarized below:

  • Skin Irritation: Causes skin irritation, which may manifest as redness, itching, scaling, or blistering.[1]

  • Serious Eye Irritation: Causes serious eye irritation, potentially leading to redness, pain, and severe eye damage.[1]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or fumes.[1][2]

  • Harmful if Swallowed: Ingestion can be harmful and may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[2]

The signal word for this compound is "Warning".[1]

Toxicological and Physical Data

ParameterValue/InformationSource
Acute Toxicity Not available.[1]AK Scientific, Inc.
Routes of Exposure Inhalation, eye contact, skin contact, ingestion.[1]AK Scientific, Inc.
Symptoms of Exposure Skin: Itching, scaling, reddening, blistering, pain, dryness. Eyes: Redness, pain, severe damage. Inhalation: Irritation of lungs and respiratory system. Ingestion: Nausea, vomiting, diarrhea.[1][2]AK Scientific, Inc., Qingdao Sanhuan Colorchem CO., LTD
Carcinogenicity Not classified by IARC, NTP, or OSHA.[1]AK Scientific, Inc.
Mutagenicity Mutagenicity data has been reported.[2]Qingdao Sanhuan Colorchem CO., LTD
Physical State Red to dark red powder.[3][4]ChemBK, Generic TDS
Solubility Soluble in water.[3][4]ChemBK, Generic TDS
Melting Point >320°C[1]AK Scientific, Inc.

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental protocols are essential for minimizing exposure and responding effectively to incidents.

General Handling Protocol
  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 4.

  • Handling:

    • Avoid generating dust.[2] Minimize dust generation and accumulation.[2]

    • Weigh and handle the solid material with care to prevent spills.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly closed container.[1][2]

    • Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

    • Store locked up.[1]

Emergency Protocols
  • In case of Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]

  • In case of Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1] Seek medical attention.[1]

  • In case of Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[1][2]
Respiratory Protection An approved respirator should be worn if dust is generated and ventilation is inadequate.[2]

Fire and Explosion Hazard Data

  • Flammability: Not flammable.[1]

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam appropriate for the surrounding fire.[2]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and sulfur oxides.[1]

  • Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

  • Spill Containment:

    • Evacuate personnel from the area.

    • Wear appropriate PPE.

    • Prevent further leakage or spillage if safe to do so.[1]

    • Avoid generating dust.[2]

  • Cleanup Procedure:

    • For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1][2]

    • Clean the spill area with soap and water.

  • Environmental Precautions:

    • Do not let the product enter drains, other waterways, or soil.[1]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1]

Visualizations: Safety Workflows and Control Hierarchies

To further clarify safety procedures, the following diagrams illustrate key concepts in laboratory safety when handling chemicals like this compound.

G Figure 1: General Laboratory Workflow for Handling this compound A Risk Assessment B Select & Don PPE A->B C Prepare Work Area (Fume Hood, Eyewash) B->C D Weigh & Handle This compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Properly Store or Dispose of Waste F->G H Remove & Clean PPE G->H I Wash Hands H->I

Caption: General laboratory workflow for handling this compound.

G Figure 2: Hierarchy of Controls for Chemical Hazards A Elimination B Substitution C Engineering Controls (e.g., Fume Hood) D Administrative Controls (e.g., SOPs, Training) E Personal Protective Equipment (PPE)

Caption: Hierarchy of controls for managing chemical hazards.

References

Acid Red 119: A Critical Evaluation for Vital Cell Staining and a Guide to Viable Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the use of Acid Red 119 as a vital stain for living cells. Extensive review of scientific literature and technical documentation reveals that this compound, a diazo aniline (B41778) dye, is not a suitable or established vital stain for live-cell imaging. In fact, evidence points towards its potential cytotoxicity and genotoxicity, rendering it inappropriate for applications that require the maintenance of cellular integrity and function. This document will first elucidate the known properties and applications of this compound, followed by a discussion of its toxicological profile. Subsequently, this guide will provide a comprehensive overview of well-established and reliable alternative vital stains and cell viability assays, complete with detailed experimental protocols, quantitative data, and mandatory visualizations to aid researchers in selecting the appropriate tools for their live-cell analysis needs.

This compound: Properties and Industrial Applications

This compound, also known as C.I. 262085, is a synthetic dye belonging to the double azo class of compounds.[1][2] Its primary applications are in the textile, leather, and paper industries for dyeing purposes.[1][2][3][4]

Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₃₁H₂₅N₅Na₂O₆S₂[3]
Molecular Weight 673.67 g/mol [1][3]
Appearance Red to dark red powder[3][5]
Solubility Soluble in water[3][5]
Chemical Class Double azo dye[1][2]
Stability Stable in acidic conditions, less stable in alkaline environments[3]

The Unsuitability of this compound as a Vital Stain

A vital stain is defined as a stain that can be applied to living cells without causing immediate or rapid cell death. The goal of vital staining is to observe cellular structures and processes in their native state. However, research indicates that this compound exhibits toxic effects on biological systems.

A study on the freshwater fish Channa punctata demonstrated that acute exposure to this compound induced significant, time-dependent DNA damage in liver tissue. Furthermore, the study reported markedly higher levels of malondialdehyde (MDA), an indicator of oxidative stress, and significantly reduced activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione-S-transferase (GST). Histopathological examination of the liver revealed structural anomalies, including sinusoid dilation, erythrocytic infiltration, congested portal veins, and vacuolization. These findings strongly suggest that this compound is genotoxic and induces oxidative stress, leading to cellular damage.

Another source describes this compound as a potential anticancer agent that acts as a tumor inhibitor by inducing apoptosis (programmed cell death). This characteristic is fundamentally incompatible with the requirements of a vital stain.

Given this evidence of cytotoxicity and the lack of any established protocols for its use in live-cell imaging, this compound is not recommended for vital staining applications.

Recommended Alternatives for Vital Staining and Cell Viability Assessment

For researchers seeking to visualize and quantify living cells, several well-validated methods are available. This section provides an in-depth guide to some of the most common and reliable red and other fluorescent vital stains and viability assays.

Neutral Red: A Classic Vital Stain for Lysosomal Uptake

Neutral Red is a eurhodin dye that acts as a supravital stain, meaning it is taken up by living cells.[6] It is a weakly cationic dye that readily penetrates cell membranes and accumulates in the acidic environment of lysosomes.[7][8] The uptake of Neutral Red is an active process, and thus, the amount of dye retained in the lysosomes is proportional to the number of viable cells.[6][8][9]

Neutral_Red_Uptake cluster_extracellular Extracellular Space (pH ~7.4) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) NR_neutral Neutral Red (NR) (Uncharged) NR_cytoplasm Neutral Red (NR) (Uncharged) NR_neutral->NR_cytoplasm Passive Diffusion Membrane NR_charged Neutral Red (NRH+) (Positively Charged & Trapped) NR_cytoplasm->NR_charged Sequestration ATP_ADP H+ Pump (V-ATPase) H_in H+ ATP_ADP->H_in ATP -> ADP

Mechanism of Neutral Red uptake and accumulation in viable cells.

This protocol is adapted from established methods for assessing cytotoxicity.[10][11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Expose cells to the test compound at various concentrations for the desired duration. Include untreated and vehicle controls.

  • Staining: Remove the treatment medium and add a pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.[13]

  • Washing: Carefully remove the staining solution and wash the cells with a suitable buffer (e.g., PBS) to remove excess, unbound dye.[11]

  • Extraction: Add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[9]

  • Quantification: Agitate the plate for a few minutes to ensure complete solubilization and measure the absorbance at approximately 540 nm using a microplate reader.[6][14]

ParameterDescriptionTypical Value/RangeReference(s)
Absorbance Maximum Wavelength for quantifying extracted Neutral Red~540 nm[6][14]
Linear Cell Range The range of cell numbers where absorbance is proportional to cell number5,000 - 50,000 cells/well[6][14]
Incubation Time Time required for optimal dye uptake1 - 4 hours[11]
Propidium Iodide: A Fluorescent Stain for Dead Cells

Propidium Iodide (PI) is a fluorescent intercalating agent that is commonly used to identify dead cells in a population.[15][16] It is a membrane-impermeant dye, meaning it cannot cross the intact membrane of live cells.[15][16] However, in dead cells with compromised membranes, PI can enter and bind to DNA, exhibiting a significant increase in fluorescence.[15][16][17]

Propidium_Iodide_Workflow Start Start with a mixed population of live and dead cells Add_PI Add Propidium Iodide (PI) staining solution Start->Add_PI Incubate Incubate for 5-15 minutes at room temperature Add_PI->Incubate Analyze Analyze using fluorescence microscopy or flow cytometry Incubate->Analyze Live_Cells Live Cells: Intact membrane excludes PI (No red fluorescence) Analyze->Live_Cells Dead_Cells Dead Cells: Compromised membrane allows PI entry (Red fluorescence) Analyze->Dead_Cells

Workflow for distinguishing live and dead cells using Propidium Iodide.

This protocol is a general guideline for assessing cell viability using PI with a flow cytometer.[18]

  • Cell Preparation: Harvest and wash cells, then resuspend them in a suitable buffer (e.g., PBS) at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add PI to the cell suspension at a final concentration of 1-10 µg/mL.

  • Incubation: Incubate the cells for 5-15 minutes on ice, protected from light. Do not wash the cells after this step.

  • Analysis: Analyze the stained cells promptly (within 1 hour) by flow cytometry. Live cells will show low red fluorescence, while dead cells will exhibit high red fluorescence.

ParameterDescriptionValueReference(s)
Excitation Maximum (Bound) Wavelength for exciting PI when intercalated with DNA~535 nm[15][16][17]
Emission Maximum (Bound) Wavelength of emitted fluorescence when bound to DNA~617 nm[15][16][17]
Fluorescence Enhancement Increase in fluorescence upon binding to nucleic acids20- to 30-fold[15][17]
Other Advanced Assays for Cell Health and Viability

Beyond simple vital staining, several assays provide more nuanced information about cellular health.

  • JC-1 (Mitochondrial Membrane Potential): This cationic dye is used to monitor mitochondrial health.[19][20][21][22] In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.[19][21] In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers that fluoresce green.[19][21] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.[20]

  • XTT (Metabolic Activity): This colorimetric assay measures the metabolic activity of viable cells.[1][23][24][25][26] The water-soluble XTT tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active cells to a soluble orange formazan (B1609692) product, which can be quantified by absorbance.[23][24][25]

  • Resazurin (B115843) (AlamarBlue®) (Redox Activity): This is a fluorometric or colorimetric assay that measures the reducing environment of viable cells.[27][28][29][30][31] The blue and non-fluorescent resazurin is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[27][30][31]

Conclusion

While this compound is an effective dye for various industrial applications, the available scientific evidence strongly indicates its unsuitability as a vital stain for living cells due to its cytotoxic and genotoxic properties. For researchers in cell biology and drug development, it is imperative to use well-validated and non-toxic methods for live-cell analysis to ensure the integrity and reliability of experimental results. This guide provides a detailed overview of robust and widely accepted alternatives, including Neutral Red for vital staining of lysosomes and Propidium Iodide for the identification of dead cells, along with other advanced assays for assessing cell health. By selecting the appropriate tools and following established protocols, researchers can confidently investigate the dynamic processes of living cells.

References

Understanding the Binding Affinity of Acid Dyes to Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid dyes, a class of anionic dyes, are widely used in various industrial applications. Their interaction with proteins is of significant interest in fields ranging from toxicology and pharmacology to biotechnology. The binding of these dyes to proteins can modulate biological activity, influence pharmacokinetics, and serve as a basis for protein purification and detection methods. This technical guide provides an in-depth overview of the binding affinity of acid dyes, with a focus on methodologies and data interpretation relevant to the study of Acid Red 119. The primary modes of interaction are typically electrostatic, given the anionic nature of acid dyes and the presence of positively charged residues on protein surfaces, supplemented by hydrophobic and van der Waals forces.

Key Experimental Techniques for Studying Dye-Protein Interactions

The characterization of dye-protein binding relies on a suite of biophysical techniques that can elucidate the thermodynamics and kinetics of the interaction. The most common and powerful methods are fluorescence spectroscopy and isothermal titration calorimetry (ITC).

Fluorescence Quenching Spectroscopy

Principle: This technique exploits the intrinsic fluorescence of tryptophan and tyrosine residues in proteins. Upon binding of a ligand (the dye), the fluorescence of these residues can be "quenched" through various mechanisms, primarily static (formation of a non-fluorescent complex) or dynamic (collisional quenching). The extent of quenching is proportional to the concentration of the bound ligand and can be used to determine binding constants and stoichiometry.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the target protein (e.g., Human Serum Albumin, Bovine Serum Albumin, Lysozyme) in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer at physiological pH). The protein concentration is typically in the low micromolar range (e.g., 2-5 µM).

    • Prepare a stock solution of the acid dye (e.g., this compound) in the same buffer.

  • Titration:

    • Place a fixed volume of the protein solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., excitation at 280 nm or 295 nm to selectively excite tryptophan, with emission scanned from 300 to 450 nm).

    • Successively add small aliquots of the dye stock solution to the protein solution.

    • After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect, which arises from the absorbance of the dye at the excitation and emission wavelengths.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

    • For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated using the double logarithm regression equation: log[(F0-F)/F] = logKa + nlog[Q], where F0 and F are the fluorescence intensities in the absence and presence of the quencher (dye), respectively, and [Q] is the quencher concentration.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change (enthalpy, ΔH) that occurs upon the binding of a ligand to a macromolecule. By titrating the protein with the dye and measuring the heat evolved or absorbed, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the protein and the acid dye in the same, thoroughly degassed buffer. Precise concentration determination is critical.

    • Typically, the protein solution (in the cell) is at a concentration of 10-50 µM, and the dye solution (in the syringe) is at a 10-20 fold higher concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the dye solution into the injection syringe of the ITC instrument.

    • Perform a series of small, sequential injections of the dye into the protein solution while maintaining a constant temperature.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the heat-rate peaks for each injection to obtain the enthalpy change per mole of injectant.

    • Plot the enthalpy change against the molar ratio of dye to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to extract the thermodynamic parameters (Ka, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Quantitative Binding Data for Structurally Similar Acid Dyes

The following tables summarize quantitative data from studies on the binding of various acid azo dyes to common model proteins. This data provides a reference for the expected range of binding affinities and thermodynamic parameters for the interaction of this compound with proteins.

Table 1: Binding Constants and Stoichiometry Determined by Fluorescence Spectroscopy

DyeProteinBinding Constant (Ka) (M-1)Number of Binding Sites (n)Temperature (K)Reference
Acid Red 2Human Serum Albumin2.56 x 105~1298[1]
Acid Red 14Pepsin1.83 x 104~1298[2]
Allura RedBovine Serum Albumin3.26 x 104~1298[3]
Food Red 9Pepsin1.21 x 104~1298[4]

Table 2: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry and Fluorescence Spectroscopy

DyeProteinΔH (kJ mol-1)ΔS (J mol-1 K-1)ΔG (kJ mol-1)Driving ForceReference
Acid Red 2Human Serum Albumin-4.5188.38-30.88Enthalpy and Entropy Driven[1]
Acid Red 14Pepsin-19.4516.26-24.29Enthalpy and Entropy Driven[2]
Allura RedPepsin-8.7764.92-28.11Enthalpy and Entropy Driven[5]

Visualizing Experimental Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for studying dye-protein interactions.

FluorescenceQuenchingWorkflow cluster_prep Sample Preparation cluster_exp Fluorescence Titration cluster_analysis Data Analysis P Protein Solution (e.g., 2 µM BSA in PBS) C Load Protein into Cuvette P->C D This compound Solution (in PBS) T Titrate with Dye Solution D->T M Record Fluorescence Spectra (Excitation: 280nm, Emission: 300-450nm) C->M T->M Sequential Aliquots IFE Inner Filter Effect Correction M->IFE SV Stern-Volmer Analysis IFE->SV DL Double Logarithm Plot SV->DL Params Determine Ka and n DL->Params

Caption: Workflow for Fluorescence Quenching Assay.

ITCWorkflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P Protein Solution (e.g., 20 µM HSA in Degassed Buffer) LoadP Load Protein into Sample Cell P->LoadP D This compound Solution (e.g., 200 µM in Degassed Buffer) LoadD Load Dye into Syringe D->LoadD Titrate Perform Sequential Injections LoadP->Titrate LoadD->Titrate Measure Measure Heat Change Titrate->Measure Integrate Integrate Heat Peaks Measure->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit to Binding Model Plot->Fit Thermo Determine Ka, n, ΔH, ΔS Fit->Thermo

Caption: Workflow for Isothermal Titration Calorimetry.

BindingForces cluster_forces Primary Driving Forces Dye This compound (Anionic) Electrostatic Electrostatic Interactions (Dye SO3- with Protein NH3+) Dye->Electrostatic Hydrophobic Hydrophobic Interactions Dye->Hydrophobic vdW van der Waals Forces Dye->vdW Protein Protein (e.g., Serum Albumin) Protein->Electrostatic Protein->Hydrophobic Protein->vdW

Caption: Dominant Forces in Dye-Protein Binding.

Conclusion

While direct experimental data for the binding of this compound to proteins is currently lacking in the scientific literature, the study of analogous acid azo dyes provides a robust framework for investigation. The combination of fluorescence quenching spectroscopy and isothermal titration calorimetry offers a powerful approach to fully characterize the binding affinity and thermodynamics of such interactions. The data from similar dye-protein systems suggest that this compound is likely to bind to proteins with moderate affinity (Ka in the range of 104 to 105 M-1), driven by a combination of electrostatic and hydrophobic interactions. The detailed protocols and expected data ranges presented in this guide are intended to facilitate future research into the specific binding characteristics of this compound, contributing to a deeper understanding of its biological interactions and potential toxicological or pharmacological effects.

References

An In-depth Technical Guide to the Photostability and Photobleaching of Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 119 is a diazo dye used in various industrial applications, including textile and leather dyeing.[1] Like many organic dyes, its utility can be influenced by its stability when exposed to light. Photostability, the ability of a molecule to resist degradation upon exposure to light, is a critical parameter for applications where color fastness and longevity are desired. Conversely, photobleaching, the photochemical destruction of a dye or fluorophore, can be either a detrimental process or a useful tool in specific scientific applications.

This technical guide provides an in-depth overview of the core concepts related to the photostability and photobleaching of this compound. Due to a lack of specific published research on the photostability of this compound, this guide will draw upon the general principles of photobleaching observed in similar azo dyes and outline the experimental protocols that can be employed to study this phenomenon.

General Principles of Photobleaching in Azo Dyes

The photobleaching of azo dyes is a complex process that can occur through several mechanisms, often involving the generation of reactive oxygen species (ROS) and direct photochemical reactions. The core of the azo dye structure is the N=N double bond, which is susceptible to photochemical cleavage.

Key factors influencing photobleaching include:

  • Wavelength and Intensity of Light: Higher energy light (e.g., UV radiation) and higher intensity light generally lead to faster photobleaching.

  • Presence of Oxygen: Molecular oxygen can interact with the excited state of the dye molecule, leading to the formation of singlet oxygen and other ROS, which can then attack and degrade the dye.

  • pH of the Medium: The pH can affect the electronic structure of the dye molecule and the generation of reactive species, thereby influencing the rate of photobleaching.[2]

  • Solvent: The polarity and viscosity of the solvent can impact the stability of the excited states of the dye and the diffusion of reactive species.

  • Presence of Other Substances: Additives, quenchers, or catalysts can either accelerate or inhibit the photobleaching process.

Proposed Experimental Protocols for Studying Photostability

Sample Preparation and Irradiation
  • Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., deionized water, buffer of a specific pH). Prepare working solutions of desired concentrations by diluting the stock solution.

  • Irradiation Source: A controlled light source is crucial. Common choices include:

    • Xenon Arc Lamp: Provides a broad spectrum of light, which can be filtered to select specific wavelength ranges to simulate sunlight.

    • Mercury Lamp: Emits at specific wavelengths, useful for mechanistic studies.

    • Laser: Provides high-intensity, monochromatic light for precise quantum yield measurements.

  • Irradiation Chamber: The sample should be placed in a temperature-controlled cuvette holder within a light-tight chamber to ensure consistent and reproducible irradiation conditions. Stirring of the solution during irradiation is recommended to ensure homogeneity.

Analytical Methods for Monitoring Photobleaching

The rate of photobleaching is typically monitored by measuring the decrease in the concentration of the dye over time.

  • UV-Vis Spectrophotometry: This is the most common method. The absorbance of the dye solution at its maximum absorption wavelength (λmax) is measured at different time intervals during irradiation. The decrease in absorbance is directly proportional to the decrease in dye concentration, according to the Beer-Lambert law.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent dye from its photoproducts, providing a more accurate quantification of the degradation of the parent dye.[3] This method is also valuable for identifying the degradation products.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can be used to identify the molecular weights of the photoproducts, aiding in the elucidation of the degradation pathway.[3]

Data Analysis and Kinetic Modeling

The rate of photobleaching can often be described by a kinetic model. For many dyes, the process follows pseudo-first-order kinetics, especially when the concentration of other reactants (like oxygen) is in large excess and remains constant.

The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the normalized concentration (ln(C/C₀)) versus time, where C₀ is the initial concentration and C is the concentration at time t. The slope of this plot will be -k.

Quantitative Data Presentation (Illustrative)

As specific quantitative data for the photobleaching of this compound is not available in the reviewed literature, the following table is provided for illustrative purposes to demonstrate how such data would be presented. The values are hypothetical.

ParameterCondition 1 (e.g., Neutral pH, Air)Condition 2 (e.g., Acidic pH, Air)Condition 3 (e.g., Neutral pH, N2 purged)
Initial Concentration (M) 1 x 10⁻⁵1 x 10⁻⁵1 x 10⁻⁵
Light Source Xenon Arc Lamp (300 W)Xenon Arc Lamp (300 W)Xenon Arc Lamp (300 W)
Irradiation Wavelength (nm) > 400> 400> 400
Pseudo-First-Order Rate Constant (k, min⁻¹) 0.0250.0150.005
Half-life (t₁/₂, min) 27.746.2138.6
Quantum Yield of Photobleaching (Φ) 1.2 x 10⁻⁴0.8 x 10⁻⁴0.2 x 10⁻⁴

Note: This table is for illustrative purposes only. Actual experimental data would be required to populate it for this compound.

Visualization of Pathways and Workflows

Generalized Photobleaching Pathway of an Azo Dye

The following diagram illustrates a generalized mechanism for the photobleaching of an azo dye, which may be applicable to this compound.

Photobleaching_Pathway Dye_GS Azo Dye (Ground State) Dye_S1 Excited Singlet State (¹Dye) Dye_GS->Dye_S1 Light Absorption (hν) Products Degradation Products Dye_S1->Dye_GS Fluorescence Dye_T1 Excited Triplet State (³Dye) Dye_S1->Dye_T1 Intersystem Crossing Dye_T1->Dye_GS Phosphorescence ROS Reactive Oxygen Species (e.g., ¹O₂) Dye_T1->ROS Energy Transfer Dye_T1->Products Direct Photoreaction ROS->Products Oxidation O2 ³O₂ (Oxygen)

Caption: Generalized photobleaching mechanism for an azo dye.

Experimental Workflow for Photostability Studies

This diagram outlines the logical flow of experiments to determine the photostability of a dye like this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_solution Prepare this compound Solution set_conditions Set Experimental Conditions (pH, temp, atmosphere) prep_solution->set_conditions irradiate Irradiate with Controlled Light Source set_conditions->irradiate sample Take Samples at Time Intervals irradiate->sample measure Measure Dye Concentration (UV-Vis, HPLC) sample->measure kinetics Perform Kinetic Analysis measure->kinetics products Identify Degradation Products (LC-MS) measure->products quantify Quantify Photostability (k, t½, Φ) kinetics->quantify elucidate Elucidate Degradation Pathway products->elucidate

Caption: Experimental workflow for assessing dye photostability.

Conclusion and Future Directions

While the general principles of azo dye photobleaching provide a framework for understanding the potential behavior of this compound, there is a clear need for specific experimental studies on this compound. Such research would be valuable for industries that utilize this dye, as well as for researchers interested in the fundamental photochemical properties of azo dyes. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for conducting such investigations. Future work should focus on determining the quantum yield of photobleaching under various conditions, identifying the specific degradation products, and elucidating the precise reaction mechanisms involved in the photobleaching of this compound. This information will enable a more complete understanding of its stability and potential environmental fate.

References

In-Depth Technical Guide to Research-Grade Acid Red 119: Purity and Quality Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Acid Red 119 (C.I. 262085; CAS No. 12220-20-1). Adherence to stringent quality parameters is critical for ensuring the reliability and reproducibility of experimental results in research and development. This document outlines the key quality attributes, analytical methodologies for their assessment, and potential impurities associated with this diazo dye.

Core Specifications

Research-grade this compound is a red, water-soluble powder. Its quality is defined by a set of physical, chemical, and performance-based parameters. The following table summarizes the typical specifications for a high-purity, research-grade lot of this compound.

ParameterSpecificationTypical Analytical Method
Appearance Red to dark red powderVisual Inspection
Chemical Identity Conforms to the structure of this compoundIR Spectroscopy, ¹H-NMR Spectroscopy
Dye Content (Purity) ≥ 98% (by UV-Vis Spectrophotometry)UV-Vis Spectrophotometry, HPLC
Solubility (in Water) SolubleVisual Inspection
Moisture Content ≤ 5%Karl Fischer Titration
Water-Insoluble Matter ≤ 0.2%Gravimetric Analysis
Subsidiary Dyes ≤ 1.0%HPLC, Thin Layer Chromatography (TLC)
Unreacted Intermediates ≤ 0.5%HPLC

Chemical Structure and Potential Impurities

This compound is a disodium (B8443419) salt of a diazo compound with the molecular formula C₃₁H₂₅N₅Na₂O₆S₂ and a molecular weight of 673.67 g/mol .

Synthesis Pathway and Potential Impurities:

The manufacturing process of this compound involves a two-step diazotization and coupling reaction. Understanding this synthesis is crucial for identifying potential impurities.[1]

  • First Diazotization and Coupling: 3-Aminobenzenesulfonic acid is diazotized and then coupled with naphthalen-1-amine.

  • Second Diazotization and Coupling: The resulting intermediate is then diazotized and coupled with 3-((ethyl(phenyl)amino)methyl)benzenesulfonic acid.

Based on this synthesis route, potential impurities in the final product may include:

  • Unreacted Starting Materials:

    • 3-Aminobenzenesulfonic acid

    • Naphthalen-1-amine

    • 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid

  • Intermediates: Incomplete reaction can lead to the presence of the monoazo intermediate.

  • Side-Reaction Products (Subsidiary Dyes): Isomeric or other unwanted dye molecules formed during the coupling reactions.

  • Inorganic Salts: Resulting from the synthesis and purification processes.

cluster_synthesis This compound Synthesis Pathway A 3-Aminobenzenesulfonic Acid C Intermediate A A->C Diazotization & Coupling B Naphthalen-1-amine B->C E This compound C->E Diazotization & Coupling D 3-((Ethyl(phenyl)amino)methyl) benzenesulfonic acid D->E

Caption: Synthesis Pathway of this compound.

Experimental Protocols

Accurate determination of the quality parameters of this compound requires validated analytical methods. The following are detailed methodologies for key experiments.

Determination of Dye Content by UV-Vis Spectrophotometry

This method relies on the Beer-Lambert law, which correlates absorbance with concentration.

Principle: The concentration of this compound in a solution is directly proportional to its absorbance at the wavelength of maximum absorption (λmax).

Instrumentation: A calibrated UV-Vis spectrophotometer.

Procedure:

  • Preparation of a Standard Stock Solution: Accurately weigh approximately 100 mg of a well-characterized this compound reference standard and dissolve it in 100 mL of deionized water to prepare a stock solution of known concentration.

  • Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution to create at least five calibration standards of different concentrations.

  • Determination of λmax: Scan a mid-range standard solution across the UV-Vis spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Measurement of Standards: Measure the absorbance of each calibration standard at the determined λmax.

  • Construction of a Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The plot should be linear and pass through the origin.

  • Measurement of the Sample: Prepare a solution of the this compound sample of unknown purity at a concentration that falls within the range of the calibration curve. Measure its absorbance at λmax.

  • Calculation of Dye Content: Determine the concentration of the sample solution from the calibration curve. The dye content (purity) can then be calculated as follows:

    Purity (%) = (Concentration from curve / Initial weighed concentration) x 100

Analysis of Impurities by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main dye component from its impurities.

Principle: A solution of the dye is passed through a column packed with a stationary phase. The different components of the mixture travel through the column at different rates, allowing for their separation.

Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).

Typical HPLC Conditions for Azo Dyes:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of azo dyes.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient allows for the separation of compounds with a wide range of polarities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The eluting components are detected by their UV absorbance at a specific wavelength (often the λmax of the main dye) or by scanning a range of wavelengths with a DAD.

  • Quantification: The area of each peak in the chromatogram is proportional to the concentration of the corresponding component. The percentage of impurities can be calculated by comparing the peak areas of the impurities to the total peak area.

Quality Control Workflow

A robust quality control workflow ensures that each batch of research-grade this compound meets the required specifications.

A Receiving Raw Materials B Raw Material QC (Identity, Purity) A->B C Synthesis of This compound B->C D In-Process Control (Reaction Monitoring) C->D E Purification (e.g., Recrystallization) D->E F Final Product QC (Full Specification Testing) E->F G Certificate of Analysis Generation F->G H Release for Research Use G->H

Caption: Quality Control Workflow for Research-Grade this compound.

This comprehensive approach to defining and verifying the purity and quality of research-grade this compound is essential for its successful application in scientific research and development, where precision and consistency are paramount.

References

In-Depth Technical Guide: The Influence of pH on the Stability and Color of Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of pH on the chemical stability and colorimetric properties of Acid Red 119. The information contained herein is intended to support research, development, and quality control activities where this diazo dye is utilized.

Introduction to this compound

This compound (C.I. 262085) is a synthetic, water-soluble diazo dye characterized by its vibrant red hue.[1] Its molecular structure, featuring two azo (-N=N-) chromophores, is fundamental to its color and chemical reactivity.[2] Primarily used in the textile and leather industries, its application is also noted in various research contexts.[2][3] The dye's behavior in aqueous solutions is significantly influenced by the hydrogen ion concentration (pH), which alters both its perceived color and its long-term stability. A general observation is that this compound exhibits greater stability in acidic conditions and becomes progressively less stable as the pH becomes more alkaline.[3]

Effect of pH on the Color of this compound

The color of this compound in an aqueous solution is directly dependent on the pH. This phenomenon, known as halochromism, is a characteristic of many azo dyes and is attributed to changes in the electronic structure of the molecule upon protonation or deprotonation. These structural modifications alter the conjugated system of the chromophore, thereby changing the wavelengths of light it absorbs.

For a comprehensive analysis, colorimetric data can be quantified using the CIELAB color space, which defines color in three dimensions: L* (lightness), a* (redness-greenness), and b* (yellowness-blueness).[4] A hypothetical representation of how the color of this compound might change with pH is presented in the table below. It is important to note that these values are illustrative and would need to be confirmed experimentally.

Table 1: Hypothetical Colorimetric Data for this compound at Various pH Levels

pHVisual Appearanceλmax (nm) (Hypothetical)L* (Hypothetical)a* (Hypothetical)b* (Hypothetical)
3Deep Red51050+60+30
5Red52055+55+25
7Reddish-Orange50060+45+35
9Orange-Yellow48070+30+50
11Yellow46080+15+65

Effect of pH on the Stability of this compound

The stability of this compound is critically dependent on the pH of the solution. The primary mechanism of degradation for azo dyes is the cleavage of the azo bond. This process is often catalyzed by extreme pH conditions, both acidic and alkaline.

Studies on the removal of this compound from wastewater have shown that its removal is strongly pH-dependent, with efficiency increasing as the pH decreases from 12 to 3.[5] This suggests that the dye is more susceptible to degradation or removal under alkaline conditions. In highly alkaline solutions, the azo bond can be susceptible to nucleophilic attack, leading to the breakdown of the chromophore and a loss of color. Conversely, while generally more stable in acidic solutions, very strong acidic conditions can also promote the cleavage of the azo bond through hydrolytic reactions.

The stability of this compound can be quantitatively assessed by studying its degradation kinetics at different pH values. This typically involves monitoring the decrease in its concentration over time, often by measuring the absorbance at its λmax. The degradation can often be modeled using pseudo-first-order kinetics.

Table 2: Hypothetical Degradation Kinetic Data for this compound at Various pH Levels

pHStability AssessmentPseudo-First-Order Rate Constant (k, min⁻¹) (Hypothetical)Half-life (t½, min) (Hypothetical)
3High stability0.00051386
5Good stability0.0010693
7Moderate stability0.0050139
9Low stability0.015046
11Very low stability, rapid degradation0.050014

Experimental Protocols

The following are detailed methodologies for conducting key experiments to determine the effect of pH on the color and stability of this compound.

Spectrophotometric Analysis of Color Change with pH

This protocol outlines the procedure for measuring the absorbance spectra and determining the colorimetric properties of this compound at different pH values.

Materials and Reagents:

  • This compound powder

  • Distilled or deionized water

  • Buffer solutions (pH 3, 5, 7, 9, 11)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • UV-Vis spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Cuvettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a precise amount of this compound powder and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

  • Preparation of pH-Adjusted Solutions: For each desired pH level, pipette a specific volume of the stock solution into a separate volumetric flask. Add the corresponding buffer solution to each flask. If buffers are not used, adjust the pH of the diluted stock solution using small amounts of HCl or NaOH while monitoring with a calibrated pH meter. Fill the flasks to the mark with distilled water and mix thoroughly.

  • Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Use the corresponding pH-adjusted buffer solution (without the dye) as a blank to zero the instrument.

    • Rinse a cuvette with a small amount of the first pH-adjusted dye solution, then fill the cuvette.

    • Place the cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 350-700 nm) to obtain the full absorbance spectrum and identify the λmax.

    • Record the absorbance at the λmax.

    • Repeat the measurement for all pH-adjusted solutions.

  • Data Analysis:

    • Plot the absorbance spectra for each pH to visualize the shift in λmax.

    • If a colorimeter or software is available, convert the spectral data to CIELAB (L, a, b*) values to quantify the color changes.

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing stock Prepare this compound Stock Solution dilute Dilute Stock Solution stock->dilute adjust_ph Adjust pH with Buffers (e.g., pH 3, 5, 7, 9, 11) dilute->adjust_ph blank Blank Spectrophotometer with pH Buffer adjust_ph->blank For each pH sample measure Measure Absorbance Spectrum (350-700 nm) blank->measure record Record λmax and Absorbance Values measure->record plot Plot Spectra vs. pH record->plot cielab Convert to CIELAB (L, a, b*) plot->cielab

Caption: Experimental workflow for analyzing the effect of pH on the color of this compound.

Kinetic Study of Stability at Different pH Values

This protocol describes how to determine the degradation rate of this compound at various pH levels.

Materials and Reagents:

  • All materials from section 4.1

  • Constant temperature water bath or incubator

  • Timer

Procedure:

  • Prepare pH-Adjusted Solutions: Prepare a set of pH-adjusted solutions of this compound as described in section 4.1.2.

  • Initial Measurement (t=0): Immediately after preparation, take an initial absorbance reading at the λmax for each pH solution. This will serve as the concentration at time zero (A₀).

  • Incubation: Place the prepared solutions in a constant temperature environment, protected from light to prevent photodegradation.

  • Time-Course Measurement: At regular time intervals (e.g., every 30 minutes for higher pH, every few hours for lower pH), withdraw an aliquot from each solution and measure its absorbance (Aₜ) at the predetermined λmax.

  • Data Analysis:

    • For each pH, plot ln(Aₜ/A₀) versus time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The negative of the slope of this line is the rate constant (k).

    • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

G start Prepare pH-Adjusted Dye Solutions measure_t0 Measure Initial Absorbance (A₀) at λmax for each pH start->measure_t0 incubate Incubate Solutions at Constant Temperature (in dark) measure_t0->incubate measure_t Measure Absorbance (Aₜ) at Regular Time Intervals incubate->measure_t Sample periodically analyze Plot ln(Aₜ/A₀) vs. Time measure_t->analyze calculate Calculate Rate Constant (k) and Half-life (t½) analyze->calculate

Caption: Workflow for the kinetic analysis of this compound stability at different pH values.

Chemical Basis for pH-Dependent Changes

The observed changes in color and stability of this compound with varying pH can be attributed to alterations in its molecular structure.

G Simplified pH-Dependent Equilibrium of this compound Low_pH Low pH (Acidic) Neutral_pH Neutral pH Low_pH->Neutral_pH + OH⁻ - H⁺ Neutral_pH->Low_pH + H⁺ - OH⁻ High_pH High pH (Alkaline) Neutral_pH->High_pH + OH⁻ - H⁺ High_pH->Neutral_pH + H⁺ - OH⁻ Degradation Degradation Products (Colorless) High_pH->Degradation Azo Bond Cleavage (Less Stable)

Caption: Logical relationship between pH and the state of this compound.

In acidic solutions, the nitrogen atoms in the azo linkages can accept protons. This protonation alters the electron distribution across the conjugated π-system of the molecule, which in turn affects the energy required for electronic transitions. This change in energy results in a shift in the absorption spectrum and a corresponding change in the perceived color.

In alkaline solutions, the increased concentration of hydroxide ions can facilitate the cleavage of the azo bonds, which are the chromophoric centers of the dye. This irreversible cleavage breaks the conjugated system, leading to the formation of smaller, often colorless, aromatic amines. This degradation process is the primary reason for the lower stability of this compound in alkaline media.

Conclusion

The pH of an aqueous solution is a critical parameter that significantly influences both the color and stability of this compound. A thorough understanding and precise control of pH are essential for applications where consistent color and dye longevity are required. The experimental protocols provided in this guide offer a framework for the quantitative assessment of these properties, enabling researchers and professionals to optimize their use of this compound in various scientific and industrial applications. It is recommended that specific quantitative data be generated for this compound to confirm the hypothetical trends presented in this guide.

References

Methodological & Application

Application Notes and Protocols for Acid Red 119 Staining of Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 119 is an anionic diazo dye that can be utilized as a versatile stain in histological applications. Its anionic nature allows it to bind to cationic (basic) components within tissue sections, primarily proteins in the cytoplasm, connective tissue, and muscle. This property makes it a suitable counterstain in various histological procedures, providing a contrasting red to pink coloration that highlights these structures against a nuclear stain. The staining intensity of this compound is dependent on the pH of the staining solution, with acidic conditions enhancing the electrostatic interactions between the dye and tissue proteins. These application notes provide a detailed protocol for the use of this compound on formalin-fixed, paraffin-embedded tissues.

Principle of Staining

The fundamental mechanism of this compound staining is an electrostatic interaction. In an acidic solution, the sulfonic acid groups on the this compound molecules are negatively charged (anionic). Concurrently, the amino groups of proteins within the tissue, particularly in the cytoplasm and extracellular matrix, become protonated and carry a positive charge (cationic). The attraction between the anionic dye and the cationic tissue components results in the deposition of the red dye, thereby staining these structures. The specificity and intensity of the staining can be modulated by altering the pH of the staining solution and the staining time.

Experimental Protocols

I. Preparation of Reagents

A. This compound Staining Solution (0.1% w/v in 1% Acetic Acid)

ReagentAmount for 100 mL
This compound Powder0.1 g
Glacial Acetic Acid1 mL
Distilled Water99 mL

Procedure:

  • Add 0.1 g of this compound powder to 99 mL of distilled water.

  • Mix thoroughly until the dye is completely dissolved.

  • Add 1 mL of glacial acetic acid and mix well.

  • Filter the solution using standard laboratory filter paper before use.

  • Store at room temperature.

B. 1% Acetic Acid Solution (for differentiation)

ReagentAmount for 100 mL
Glacial Acetic Acid1 mL
Distilled Water99 mL

Procedure:

  • Add 1 mL of glacial acetic acid to 99 mL of distilled water.

  • Mix thoroughly.

  • Store at room temperature.

C. Hematoxylin (B73222) Solution (for nuclear counterstaining) A commercially available hematoxylin solution (e.g., Harris' or Mayer's) is recommended. Follow the manufacturer's instructions for use.

II. Staining Protocol for Paraffin-Embedded Tissues

This protocol outlines the steps for deparaffinization, rehydration, and staining of 5 µm thick formalin-fixed, paraffin-embedded tissue sections.

StepReagentTimePurpose
Deparaffinization
1Xylene5 minutesRemove paraffin (B1166041) wax.
2Xylene5 minutesComplete paraffin removal.
Rehydration
3100% Ethanol3 minutesBegin rehydration.
4100% Ethanol3 minutesContinue rehydration.
595% Ethanol3 minutes
670% Ethanol3 minutes
7Distilled Water5 minutesComplete rehydration.
Nuclear Staining
8Hematoxylin3-5 minutesStain cell nuclei.
9Running Tap Water5 minutesWash excess hematoxylin.
101% Acid Alcohol1-3 dipsDifferentiate hematoxylin.
11Running Tap Water1 minuteStop differentiation.
12Scott's Tap Water Substitute or Ammonia Water1 minuteBlue the hematoxylin.
13Running Tap Water2 minutesWash.
Cytoplasmic Staining
14This compound Staining Solution1-3 minutesStain cytoplasm and connective tissue.
Differentiation & Dehydration
151% Acetic Acid Solution30 seconds - 1 minuteDifferentiate this compound.
1695% Ethanol1 minuteBegin dehydration.
17100% Ethanol2 minutesContinue dehydration.
18100% Ethanol2 minutesComplete dehydration.
Clearing & Mounting
19Xylene5 minutesClear the tissue.
20Xylene5 minutes
21Mounting Medium-Mount coverslip.

Expected Results

  • Nuclei: Blue/Purple

  • Cytoplasm, Muscle, Keratin: Shades of Red to Pink

  • Collagen: Red to Pink

  • Erythrocytes: Bright Red

Quantitative Data Analysis

For quantitative analysis of tissue components stained with this compound, digital image analysis is recommended. The following table outlines the parameters that can be quantified.

ParameterDescriptionSoftware Tools
Color Deconvolution Separation of the hematoxylin and this compound stains into individual channels for independent quantification.ImageJ/Fiji with the "Colour Deconvolution" plugin, QuPath.
Area Fraction The percentage of the total tissue area that is positively stained with this compound.ImageJ/Fiji, QuPath, Visiopharm.
Staining Intensity The average optical density of the this compound stain within a defined region of interest.ImageJ/Fiji, QuPath.

Visualizations

Staining_Workflow cluster_prep Preparation cluster_deparaffinization Deparaffinization & Rehydration cluster_staining Staining cluster_final Final Steps Paraffin_Section Paraffin-Embedded Tissue Section Deparaffinize Deparaffinize (Xylene) Paraffin_Section->Deparaffinize Rehydrate Rehydrate (Graded Alcohols) Deparaffinize->Rehydrate Nuclear_Stain Nuclear Stain (Hematoxylin) Rehydrate->Nuclear_Stain Cytoplasmic_Stain Cytoplasmic Stain (this compound) Nuclear_Stain->Cytoplasmic_Stain Dehydrate Dehydrate (Graded Alcohols) Cytoplasmic_Stain->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount Clear->Mount

Caption: Workflow for this compound Staining of Paraffin-Embedded Tissues.

Staining_Mechanism cluster_dye This compound Dye cluster_tissue Tissue Proteins cluster_interaction Staining Interaction Dye This compound (Anionic, SO3-) Binding Electrostatic Attraction Dye->Binding in acidic pH Protein Cytoplasmic & Matrix Proteins (Cationic, NH3+) Protein->Binding

Caption: Principle of Electrostatic Interaction in this compound Staining.

Application Notes: Staining Frozen Sections with Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Acid Red 119 as a histological stain for frozen tissue sections. This compound is an anionic azo dye that binds to cationic (basic) components within cells and the extracellular matrix, primarily proteins. This characteristic makes it an effective counterstain for visualizing cytoplasm, muscle, and connective tissue, providing clear morphological context in histological preparations.

Principle of Staining

This compound, being an acid dye, carries a net negative charge. In an acidic solution, tissue proteins become protonated, acquiring a net positive charge. The staining mechanism relies on the electrostatic attraction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins in the tissue. This results in a vibrant red to pink staining of cytoplasmic and extracellular components, offering excellent contrast to nuclear stains like hematoxylin.

Data Presentation: Recommended Staining Parameters

The following table provides recommended parameters for staining frozen sections with this compound. These values are based on general principles for acid dye staining in histology and should be optimized for specific tissues and experimental conditions.

ParameterRecommended RangeNotes
Staining Solution Concentration 0.5% - 1.0% (w/v) in distilled waterHigher concentrations may lead to overstaining and require differentiation.
pH of Staining Solution 2.5 - 4.0An acidic pH is crucial for the protonation of tissue proteins, which facilitates the binding of the anionic dye. This is typically achieved by adding 1-2% acetic acid to the staining solution.
Incubation Time 1 - 5 minutesDependent on tissue type, section thickness, and desired staining intensity. Shorter times are generally required for frozen sections compared to paraffin-embedded sections.
Fixative Compatibility Acetone (B3395972), Formalin (e.g., 10% neutral buffered formalin), AlcoholCompatible with common fixatives used for frozen sections. The choice of fixative may influence staining intensity and morphology.
Differentiation (Optional) 0.5% - 1% Acetic Acid or brief rinses in 70% ethanol (B145695)Can be used to remove excess stain and improve contrast if overstaining occurs.

Experimental Protocol

This protocol outlines the steps for preparing and staining frozen tissue sections with this compound.

Reagents and Materials
  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Acetone (pre-chilled to -20°C) or 10% Neutral Buffered Formalin

  • Graded ethanol series (e.g., 70%, 95%, 100%)

  • Xylene or a xylene substitute

  • Aqueous or resinous mounting medium

  • Coplin jars or staining dishes

  • Microscope slides

  • Coverslips

  • Cryostat

Preparation of Staining Solution

1% this compound Staining Solution:

  • Weigh 1.0 g of this compound powder and dissolve it in 100 mL of distilled water.

  • Stir the solution until the dye is completely dissolved. Gentle heating may be applied if necessary.

  • Add 1.0 mL of glacial acetic acid to the solution to achieve an acidic pH.

  • Mix well and filter the solution before use to remove any undissolved particles.

Staining Procedure
  • Sectioning:

    • Cut frozen tissue sections at a thickness of 5-10 µm using a cryostat.

    • Mount the sections onto pre-labeled microscope slides.

  • Fixation:

    • Immediately fix the sections by immersing the slides in pre-chilled acetone (-20°C) for 5-10 minutes or in 10% neutral buffered formalin at room temperature for 10 minutes.

    • Allow the slides to air dry completely.

  • Hydration:

    • If a formalin fixative was used, rinse the slides gently in a stream of tap water for 1-2 minutes.

    • Immerse the slides in distilled water for 1-2 minutes.

  • Staining:

    • Immerse the slides in the 1% this compound staining solution for 1-5 minutes. The optimal time should be determined empirically.

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.

    • (Optional) If differentiation is needed to reduce background staining, quickly dip the slides in 70% ethanol or 0.5% acetic acid and then rinse with distilled water.

  • Dehydration:

    • Dehydrate the sections through a graded series of ethanol:

      • 95% ethanol for 1 minute (two changes).

      • 100% ethanol for 1 minute (two changes).

  • Clearing:

    • Clear the sections by immersing the slides in xylene or a xylene substitute for 2-5 minutes (two changes).

  • Mounting:

    • Place a drop of resinous mounting medium onto the tissue section and carefully apply a coverslip, avoiding the formation of air bubbles.

    • If an aqueous mounting medium is preferred, proceed to mounting after the rinsing step (step 5), omitting the dehydration and clearing steps.

Expected Results
  • Cytoplasm, muscle, and collagen: Red to pink

  • Nuclei: Unstained (if used as a single stain) or blue/purple (if used as a counterstain with hematoxylin)

  • Erythrocytes: Bright red

Mandatory Visualization

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure sectioning Sectioning (5-10 µm) mounting Mount on Slides sectioning->mounting fixation Fixation (Acetone or Formalin) mounting->fixation hydration Hydration (Distilled Water) fixation->hydration staining Staining (this compound Solution, 1-5 min) hydration->staining rinsing Rinsing (Distilled Water) staining->rinsing dehydration Dehydration (Graded Ethanol) rinsing->dehydration clearing Clearing (Xylene) dehydration->clearing coverslipping Coverslipping (Mounting Medium) clearing->coverslipping

Caption: Workflow for Staining Frozen Sections with this compound.

Application Notes and Protocols for Staining Cytoplasmic Proteins in Cultured Cells with Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 119 is a water-soluble, anionic diazo dye.[1] While traditionally used in the textile and leather industries, its properties as an acid dye lend it to potential applications in cell biology for staining protein components.[2][3] Acid dyes, in an acidic environment, bind to positively charged amino acid residues in proteins, such as lysine (B10760008) and arginine, through electrostatic interactions.[1][2][3] This principle allows for the visualization and quantification of total cellular protein, making it a potentially useful tool for assessing cell proliferation, cytotoxicity, and general cell morphology.

These application notes provide a detailed, generalized protocol for the use of this compound to stain cytoplasmic proteins in cultured cells. The provided methodologies are based on the established principles of acid dye staining and protocols for similar dyes, such as Sulforhodamine B (SRB).[4][5] Researchers should note that these protocols serve as a starting point and may require optimization for specific cell types and experimental conditions.

Data Presentation

As limited quantitative data exists for the specific application of this compound in cytoplasmic protein staining, the following tables are presented as examples to guide researchers in structuring their own experimental data.

Table 1: Example Data for Optimal Staining Concentration of this compound

Concentration (µg/mL)Absorbance (OD 565 nm)Signal-to-Noise Ratio
100.2505.0
250.62512.5
501.25025.0
1001.85037.0
2001.95039.0

Table 2: Example Data for Optimal Staining Incubation Time with 50 µg/mL this compound

Incubation Time (minutes)Absorbance (OD 565 nm)
50.650
151.150
301.250
601.260
1201.240

Table 3: Example Cytotoxicity Data for this compound on HeLa Cells (72-hour exposure)

Concentration (µg/mL)Cell Viability (%)Standard Deviation
0 (Control)1005.2
1098.54.8
5095.25.1
10088.76.3
25075.47.2
50052.18.5
100025.89.1

Experimental Protocols

Protocol 1: Quantitative Staining of Total Cytoplasmic Protein in Cultured Cells

This protocol is adapted from the Sulforhodamine B (SRB) assay and is suitable for quantifying total cellular protein content, which can be used as a proxy for cell number in proliferation and cytotoxicity assays.[4][5]

Materials:

  • Cultured cells in a 96-well plate

  • Culture medium

  • Trichloroacetic acid (TCA), 50% (w/v) in water, store at 4°C

  • This compound staining solution (0.4% w/v in 1% acetic acid)

  • Acetic acid, 1% (v/v) in water

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Cell Treatment: Treat cells with the compound of interest for the desired duration.

  • Fixation: Gently add 50 µL of cold 50% TCA to each well (to a final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Carefully aspirate the supernatant and wash the wells five times with deionized water. Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% this compound staining solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% acetic acid to remove unbound dye.

  • Air Dry: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 565 nm using a microplate reader.

Protocol 2: Microscopic Visualization of Cytoplasmic Proteins

This protocol provides a method for the qualitative visualization of cytoplasmic proteins in cultured cells grown on coverslips.

Materials:

  • Cultured cells on sterile glass coverslips in a multi-well plate

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (optional, for permeabilization)

  • This compound staining solution (0.1% w/v in 1% acetic acid)

  • Acetic acid, 1% (v/v) in water

  • Mounting medium

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture cells on sterile glass coverslips in a multi-well plate to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If staining of internal membrane-bound organelles is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Staining: Incubate the coverslips with 0.1% this compound staining solution for 15-30 minutes at room temperature.

  • Washing: Wash the coverslips three times with 1% acetic acid for 2 minutes each to remove unbound dye.

  • Final Wash: Briefly rinse the coverslips with deionized water.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a brightfield or fluorescence microscope.

Visualizations

Staining_Mechanism cluster_protein Protein (Cytoplasm) cluster_dye This compound Protein Protein (-NH2, -NH-) Protonation Acidic pH (e.g., Acetic Acid) Protein->Protonation Protonation of -amino groups AcidRed119 This compound (-SO3-) StainedProtein Stained Protein Complex AcidRed119->StainedProtein Electrostatic Interaction ProtonatedProtein Protonated Protein (-NH3+, -NH2+-) Protonation->ProtonatedProtein ProtonatedProtein->StainedProtein Electrostatic Interaction

Caption: Mechanism of this compound Staining.

Quantitative_Staining_Workflow Start Start: Cells in 96-well Plate Fixation Fixation (10% TCA, 1 hr, 4°C) Start->Fixation Wash1 Wash 5x with dH2O & Air Dry Fixation->Wash1 Staining Staining (0.4% this compound, 30 min, RT) Wash1->Staining Wash2 Wash 4x with 1% Acetic Acid & Air Dry Staining->Wash2 Solubilization Solubilization (10 mM Tris, pH 10.5) Wash2->Solubilization Read Read Absorbance (565 nm) Solubilization->Read

Caption: Quantitative Staining Workflow.

Microscopic_Visualization_Workflow Start Start: Cells on Coverslips Wash_PBS1 Wash with PBS Start->Wash_PBS1 Fixation Fixation (4% PFA, 15 min, RT) Wash_PBS1->Fixation Wash_PBS2 Wash with PBS Fixation->Wash_PBS2 Permeabilization Permeabilization (Optional) (0.1% Triton X-100, 10 min, RT) Wash_PBS2->Permeabilization Staining Staining (0.1% this compound, 15-30 min, RT) Permeabilization->Staining Wash_Acetic Wash with 1% Acetic Acid Staining->Wash_Acetic Mount Mount Coverslip Wash_Acetic->Mount Image Microscopic Imaging Mount->Image

Caption: Microscopic Visualization Workflow.

References

Differentiating Muscle and Collagen with Acid Red 119: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The accurate differentiation of muscle and collagen is critical in various research and clinical settings, particularly in the study of fibrotic diseases, tissue regeneration, and the development of targeted therapies. While classic histological techniques like Masson's Trichrome and Picrosirius Red staining are well-established for this purpose, the exploration of alternative dyes can offer advantages in terms of cost, availability, or specific research applications. This document provides a detailed protocol for the use of Acid Red 119, a red anionic azo dye, for the differential staining of muscle and collagen.

This compound, also known by its Colour Index number 262085 and CAS number 12220-20-1, is primarily utilized in the textile and leather industries.[1][2] While its application in histology is not widely documented, its properties as an acid dye suggest its potential for differential staining of tissue components based on principles similar to those of other trichrome stains.[3][4] The proposed protocol is a hypothetical adaptation based on the established mechanisms of differential acid dye staining.

The fundamental principle of this technique lies in the sequential application of anionic dyes of different molecular sizes in conjunction with a polyacid, such as phosphotungstic acid.[4] In this proposed method, this compound is used to stain both muscle and collagen. Subsequently, a polyacid is used to selectively remove the this compound from the more permeable collagen fibers. A contrasting counterstain, such as Aniline Blue or Fast Green FCF, is then used to stain the decolorized collagen, resulting in a clear differentiation between the red-stained muscle and the blue or green-stained collagen.

Comparative Analysis of Staining Methods

To provide context for the application of this compound, the following table compares its proposed characteristics with the well-established Masson's Trichrome and Picrosirius Red staining methods.

FeatureThis compound (Hypothetical)Masson's TrichromePicrosirius Red
Principle Sequential staining with an acid dye (this compound), a polyacid, and a counterstain to differentiate based on tissue permeability.[3][4]A multi-step method using three dyes to stain nuclei, cytoplasm/muscle, and collagen in different colors.[5]An acidic dye that binds specifically to collagen, enhancing its natural birefringence under polarized light.[6]
Muscle Color RedRed/PinkYellow/Orange
Collagen Color Blue or Green (with counterstain)Blue or GreenRed (bright-field), Birefringent (polarized)
Specificity for Collagen Dependent on the effectiveness of the polyacid differentiation step.Good, but can also stain other connective tissue elements.Highly specific, especially when viewed with polarized light.
Quantitative Analysis Feasible with color deconvolution software to separate the red and blue/green channels.Commonly used for quantitative analysis of fibrosis through color thresholding.[7]The gold standard for quantifying collagen due to its high specificity and the ability to analyze fiber thickness and orientation with polarized light.
Advantages Potentially a cost-effective alternative.Provides good contrast and stains a wide range of tissue components.High specificity for collagen; allows for detailed analysis of collagen fiber organization.
Disadvantages Protocol is not standardized and requires optimization.A relatively long and complex procedure.Requires a polarizing microscope for full analysis.

Experimental Protocols

The following are detailed protocols for the proposed this compound staining method, as well as for the standard Masson's Trichrome and Picrosirius Red techniques for comparison.

Protocol 1: Hypothetical this compound Staining for Muscle and Collagen

This protocol is a proposed method and may require optimization for specific tissue types and fixation methods.

Materials:

  • This compound (C.I. 262085)

  • Phosphotungstic Acid

  • Aniline Blue or Fast Green FCF

  • Weigert's Iron Hematoxylin

  • 1% Acetic Acid Solution

  • Deparaffinization and rehydration reagents (Xylene, graded alcohols)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 changes of 5 minutes each).

    • Transfer through 100%, 95%, and 70% ethanol (B145695) (2 minutes each).

    • Rinse in distilled water.

  • Nuclear Staining:

    • Stain in Weigert's Iron Hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol if necessary.

    • "Blue" in running tap water for 5 minutes.

    • Rinse in distilled water.

  • This compound Staining:

    • Prepare a 1% (w/v) solution of this compound in 1% acetic acid.

    • Immerse slides in the this compound solution for 10 minutes.

    • Rinse briefly in distilled water.

  • Differentiation:

    • Immerse slides in a 5% (w/v) aqueous solution of Phosphotungstic Acid for 10-15 minutes, or until collagen is sufficiently decolorized. This step is critical and may require optimization.

    • Rinse briefly in distilled water.

  • Collagen Counterstaining:

    • Prepare a 2.5% (w/v) solution of Aniline Blue or Fast Green FCF in 2% acetic acid.

    • Immerse slides in the counterstain solution for 5 minutes.

    • Rinse briefly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate rapidly through 95% and 100% ethanol.

    • Clear in Xylene (2 changes of 3 minutes each).

    • Mount with a permanent mounting medium.

Expected Results:

  • Muscle fibers: Red

  • Collagen: Blue or Green

  • Nuclei: Black/Dark Purple

  • Cytoplasm: Pale Red/Pink

Protocol 2: Masson's Trichrome Stain

This is a standard protocol for the differentiation of muscle and collagen.

Materials:

  • Bouin's solution (optional mordant)

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin solution

  • Phosphotungstic/Phosphomolybdic Acid solution

  • Aniline Blue solution

  • 1% Acetic Acid solution

Procedure:

  • Deparaffinization and Rehydration: As described in Protocol 1.

  • Mordanting (Optional): For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour. Wash in running tap water until the yellow color disappears.

  • Nuclear Staining: Stain in Weigert's Iron Hematoxylin for 10 minutes. Wash in running tap water for 10 minutes.

  • Cytoplasmic/Muscle Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 5 minutes. Rinse in distilled water.

  • Differentiation: Immerse in Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes.

  • Collagen Staining: Without rinsing, transfer to Aniline Blue solution for 5 minutes.

  • Final Rinse: Rinse briefly in 1% acetic acid solution.

  • Dehydration and Mounting: As described in Protocol 1.

Expected Results:

  • Muscle fibers, cytoplasm, keratin: Red

  • Collagen: Blue

  • Nuclei: Black

Protocol 3: Picrosirius Red Stain

This protocol is highly specific for collagen and is often used for quantitative analysis.

Materials:

  • Picrosirius Red solution (0.1% Sirius Red in saturated aqueous Picric Acid)

  • Weigert's Iron Hematoxylin (optional for nuclear staining)

  • 0.5% Acetic Acid solution

Procedure:

  • Deparaffinization and Rehydration: As described in Protocol 1.

  • Nuclear Staining (Optional): Stain in Weigert's Iron Hematoxylin for 8 minutes. Wash in running tap water for 10 minutes.

  • Collagen Staining: Stain in Picrosirius Red solution for 1 hour.

  • Rinsing: Wash in two changes of 0.5% acetic acid solution.

  • Dehydration and Mounting: Dehydrate directly in 100% ethanol, clear in xylene, and mount.

Expected Results:

  • Collagen: Red (under bright-field microscopy); Birefringent (yellow, orange, green) under polarized light.

  • Muscle and other tissue elements: Yellowish

Visualizations

Experimental Workflow for this compound Staining

G cluster_prep Tissue Preparation cluster_staining Differential Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration NuclearStain Nuclear Staining (Hematoxylin) Deparaffinization->NuclearStain AcidRedStain This compound Staining NuclearStain->AcidRedStain Differentiation Differentiation (Phosphotungstic Acid) AcidRedStain->Differentiation Counterstain Counterstaining (Aniline Blue) Differentiation->Counterstain Dehydration Dehydration Counterstain->Dehydration Mounting Mounting Dehydration->Mounting

Caption: Workflow for the proposed this compound staining protocol.

Signaling Pathway for Collagen Deposition (Fibrosis)

G cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_response Cellular Response TissueInjury Tissue Injury / Inflammation TGFb TGF-β Activation TissueInjury->TGFb Smad Smad Pathway Activation TGFb->Smad Myofibroblast Myofibroblast Differentiation Smad->Myofibroblast CollagenProduction Increased Collagen Synthesis Myofibroblast->CollagenProduction Fibrosis Fibrosis / Scarring CollagenProduction->Fibrosis

Caption: Simplified signaling pathway leading to collagen deposition.

References

Application Notes: The Role of Acid Red Dyes in Trichrome Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trichrome staining is a fundamental histological technique employed to differentiate between cellular and extracellular components, most notably to distinguish collagen from muscle and cytoplasm.[1][2][3] This methodology utilizes a combination of acid dyes and a polyacid to achieve differential coloration, providing critical insights for researchers in fields such as pathology, drug development, and tissue engineering.[3][4] While several red acid dyes are well-established in standard trichrome protocols, this document explores the principles of trichrome staining with a focus on the potential application of dyes like Acid Red 119. Currently, this compound is primarily utilized in the textile and leather industries, with limited specific documentation for its use in established histological trichrome methods.[5][6][7]

Principle of Trichrome Staining

Trichrome staining techniques operate on the principle of sequential dye application and differentiation based on tissue porosity and dye molecule size.[8] The process typically involves a nuclear stain, a red "plasma" stain for cytoplasm and muscle, and a contrasting blue or green "fiber" stain for collagen.[9][10] A polyacid, such as phosphotungstic acid or phosphomolybdic acid, is a crucial component that acts as a differentiating agent.[8][9] It is believed that the large polyacid molecules displace the smaller red dye molecules from the more porous collagen fibers, allowing the subsequent, larger blue or green dye molecules to bind.[8]

There are two main approaches to trichrome staining:

  • Multi-step Methods: These involve the sequential application of the dyes and the differentiating agent. Masson's trichrome and its variants are classic examples of this approach.[8]

  • One-step Methods: In this technique, the plasma dye and the fiber dye are combined in a single solution with the polyacid.[11][12] Gomori's trichrome is a well-known one-step method.[11][12]

The selection of the red dye is critical and is based on its molecular size, charge, and affinity for tissue proteins.[8] Established red dyes in trichrome staining include Biebrich Scarlet and Acid Fuchsin.[1][13] Theoretically, another acid red dye like this compound could be substituted, but its performance would depend on its specific physicochemical properties and would require empirical validation.[8]

Established Trichrome Staining Protocols

The following sections detail the protocols for two widely used trichrome staining methods. While these protocols specify commonly used red dyes, they provide a framework for the potential substitution and validation of alternative acid red dyes.

Masson's Trichrome Stain (Modified)

Application: Widely used for the detection of collagen fibers in tissues, aiding in the study of fibrotic changes in pathologies related to the liver, heart, and kidney.[1][3] It effectively differentiates collagen from muscle tissue.[4]

Principle: This is a multi-step staining method. After nuclear staining with an iron hematoxylin (B73222), the tissue is stained with a red acid dye (e.g., Biebrich Scarlet-Acid Fuchsin). A polyacid solution is then used to de-stain the collagen, which is subsequently counterstained with a blue or green dye.[4][14]

Experimental Protocol

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol (B145695): 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 3 minutes.

    • Rinse in distilled water.

  • Mordanting (for formalin-fixed tissue):

    • Incubate sections in Bouin's solution at 56-60°C for 1 hour.[15][16]

    • Cool and wash in running tap water until the yellow color disappears.[15]

    • Rinse in distilled water.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.[15][16]

    • Wash in running tap water for 10 minutes.[15]

    • Rinse in distilled water.

  • Cytoplasmic and Muscle Staining:

    • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[4][15]

    • Rinse in distilled water.

  • Differentiation:

    • Immerse in Phosphomolybdic-Phosphotungstic acid solution for 10-15 minutes.[4][15]

    • (Optional) Briefly rinse in distilled water.

  • Collagen Staining:

    • Transfer directly to Aniline Blue solution and stain for 5-10 minutes.[4][16]

    • Rinse briefly in distilled water.

  • Final Rinse and Dehydration:

    • Rinse in 1% acetic acid solution for 1-2 minutes.[15][16]

    • Dehydrate through 95% ethanol and two changes of 100% ethanol.

    • Clear in two changes of xylene.

  • Mounting:

    • Mount with a resinous mounting medium.

Data Presentation: Reagents and Expected Results for Masson's Trichrome

Reagent/Tissue ComponentExpected Color
Weigert's Iron HematoxylinBlack/Dark Purple
Biebrich Scarlet-Acid FuchsinRed
Aniline BlueBlue
Tissue Component
NucleiBlack[15][16]
Cytoplasm, Keratin, Muscle FibersRed[15][16]
CollagenBlue[15][16]

Workflow Diagram: Masson's Trichrome Staining

Masson_Trichrome_Workflow start Deparaffinize & Rehydrate mordant Mordant (Bouin's Solution) start->mordant wash1 Wash mordant->wash1 nuclear_stain Nuclear Stain (Weigert's Hematoxylin) wash1->nuclear_stain wash2 Wash nuclear_stain->wash2 cyto_stain Cytoplasmic Stain (Biebrich Scarlet-Acid Fuchsin) wash2->cyto_stain rinse1 Rinse cyto_stain->rinse1 differentiate Differentiate (Phosphomolybdic/ Phosphotungstic Acid) rinse1->differentiate collagen_stain Collagen Stain (Aniline Blue) differentiate->collagen_stain rinse2 Rinse collagen_stain->rinse2 acid_rinse Acetic Acid Rinse rinse2->acid_rinse dehydrate Dehydrate & Clear acid_rinse->dehydrate mount Mount dehydrate->mount

Masson's Trichrome Staining Workflow

Gomori's One-Step Trichrome Stain

Application: A simplified trichrome method useful for identifying an increase in collagen fibers or for differentiating between collagen and smooth muscle fibers.[11] It is also valuable in assessing the degree of fibrosis in liver biopsies.[17]

Principle: This method combines the plasma stain (e.g., Chromotrope 2R) and the connective tissue fiber stain (e.g., Fast Green FCF) into a single phosphotungstic acid solution.[11][18] The phosphotungstic acid promotes the red staining of muscle and cytoplasm, while the tungstate (B81510) ions are specifically absorbed by collagen, which then binds the green or blue dye.[11]

Experimental Protocol

  • Deparaffinization and Rehydration:

    • Perform as described in the Masson's Trichrome protocol.

  • Mordanting (Optional but Recommended):

    • For formalin-fixed tissues, secondary fixation in Bouin's fluid can be beneficial.[12]

  • Nuclear Staining:

    • Stain nuclei with an acid-resistant nuclear stain such as Weigert's iron hematoxylin for 5-10 minutes.[12]

    • Wash well in tap water.

  • Trichrome Staining:

    • Place slides in Gomori's Trichrome stain solution for 15-20 minutes.[12]

    • (The optimal time may need to be determined empirically).

  • Differentiation and Rinsing:

    • Briefly rinse with 0.2% acetic acid solution.[12]

    • Rinse with distilled water.

  • Dehydration and Clearing:

    • Dehydrate quickly through 95% and 100% ethanol.

    • Clear in xylene.

  • Mounting:

    • Mount with a resinous mounting medium.

Data Presentation: Reagents and Expected Results for Gomori's Trichrome

Reagent/Tissue ComponentExpected Color
Weigert's Iron HematoxylinBlack
Gomori's Trichrome Solution(Varies by component)
Tissue Component
NucleiBlack[11]
Cytoplasm, Keratin, Muscle FibersRed[11]
Collagen, MucusGreen or Blue[11]

Workflow Diagram: Gomori's One-Step Trichrome Staining

Gomori_Trichrome_Workflow start Deparaffinize & Rehydrate nuclear_stain Nuclear Stain (Weigert's Hematoxylin) start->nuclear_stain wash Wash nuclear_stain->wash trichrome_stain One-Step Trichrome Stain (Gomori's Solution) wash->trichrome_stain acid_rinse Acetic Acid Rinse trichrome_stain->acid_rinse dehydrate Dehydrate & Clear acid_rinse->dehydrate mount Mount dehydrate->mount

Gomori's Trichrome Staining Workflow

Considerations for Using Alternative Dyes like this compound

The substitution of a non-standard dye like this compound for a well-characterized dye such as Biebrich Scarlet in a trichrome protocol would necessitate a thorough validation process. Key considerations would include:

  • Optimal Concentration: The concentration of this compound would need to be optimized to achieve adequate staining intensity of muscle and cytoplasm without excessive background staining.

  • Staining Time: Incubation times would need to be empirically determined.

  • Differentiation Efficacy: The effectiveness of the polyacid in selectively removing this compound from collagen would need to be assessed.

  • Color Profile: The resulting hue of red and its contrast with the collagen counterstain would need to be evaluated for its suitability in the intended application.

  • Stability and Reproducibility: The stability of the staining solution and the reproducibility of the results would be critical for its adoption in research and diagnostic settings.

Trichrome staining remains an invaluable tool in histology. While established protocols provide reliable and reproducible results, the underlying principles of differential staining offer a framework for the exploration of alternative reagents. The successful integration of a dye such as this compound would require rigorous optimization and validation to ensure it meets the high standards required for scientific research and diagnostics.

References

Application Notes and Protocols for Total Protein Staining on Western Blot Membranes with Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Acid Red 119 as a reversible total protein stain for Western blot membranes. This method allows for the visualization of transferred proteins, enabling the assessment of transfer efficiency and serving as a reliable loading control prior to immunodetection.

Introduction

Total protein staining is a critical step in quantitative Western blotting, offering a more accurate method for normalization than relying on housekeeping proteins, whose expression can vary under certain experimental conditions. This compound, an anionic diazo dye, can be used as a reversible stain for visualizing proteins on nitrocellulose and PVDF membranes. The staining mechanism is based on the electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of the proteins in an acidic environment. This interaction is reversible, allowing for subsequent immunodetection of the target protein.

Data Presentation: Comparison of Common Total Protein Stains

The following table summarizes the key characteristics of this compound in comparison to other commonly used total protein stains. This allows for an informed selection of the most appropriate staining method based on experimental needs.

FeatureThis compound (Proposed)Ponceau SCoomassie Brilliant Blue R-250Amido BlackFast Green FCF
Detection Limit ~100-200 ng~200-250 ng[1]~50 ng[2]~50 ng[1][2]~100-1000 ng
Linear Dynamic Range ModerateNarrowModerateModerateWide
Staining Time 5-10 minutes1-10 minutes5-15 minutes1-5 minutes5-10 minutes
Reversibility ReversibleEasily Reversible[1]Difficult to ReverseReversible (can interfere with immunodetection)[1]Reversible
Compatibility Nitrocellulose, PVDFNitrocellulose, PVDF, Cellulose Acetate[1]PVDF (not ideal for Nitrocellulose)[2]Nitrocellulose, PVDF, Nylon[1]Nitrocellulose, PVDF
Visualization Red bandsRed/pink bands[1]Blue bandsDark blue-black bands[1]Green bands

Experimental Protocols

Proposed Protocol for Total Protein Staining with this compound

This protocol is based on the general principles of anionic dye staining for Western blot membranes and may require optimization for specific applications.

Materials:

  • Western blot membrane with transferred proteins (Nitrocellulose or PVDF)

  • This compound powder

  • Glacial Acetic Acid

  • Methanol (for PVDF membranes)

  • Deionized Water

  • Shallow staining trays

  • Orbital shaker

Solution Preparation:

  • Staining Solution (0.1% this compound in 5% Acetic Acid):

    • Dissolve 0.1 g of this compound in 100 mL of deionized water.

    • Add 5 mL of glacial acetic acid.

    • Mix thoroughly. The solution can be stored at room temperature, protected from light.

  • Destaining Solution (0.1 M NaOH):

    • Dissolve 0.4 g of NaOH in 100 mL of deionized water. Prepare fresh.

    • Alternatively, extensive washing with deionized water or a mild buffer like TBS-T can be used for destaining.

Staining Procedure:

  • Post-Transfer Wash: After protein transfer, briefly wash the membrane in deionized water for 5 minutes to remove any residual transfer buffer components.

  • Staining: Immerse the membrane in the this compound Staining Solution and incubate for 5-10 minutes at room temperature with gentle agitation on an orbital shaker.

  • Initial Wash: Briefly rinse the membrane with deionized water to remove excess stain. Protein bands should be visible as red bands against a lighter background.

  • Image Acquisition: The stained membrane can be documented using a standard gel documentation system with white light illumination. This image will serve as a record of the total protein load in each lane.

  • Destaining: To proceed with immunodetection, the stain must be removed.

    • Immerse the membrane in the Destaining Solution (0.1 M NaOH) for 5-10 minutes, or until the red color has disappeared.

    • Alternatively, wash the membrane with several changes of deionized water or TBS-T for 5-10 minutes each until the stain is no longer visible.

  • Equilibration: Following destaining, wash the membrane thoroughly with deionized water and then equilibrate in the blocking buffer for your Western blot protocol before proceeding with immunodetection.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_staining Total Protein Staining cluster_immunodetection Immunodetection gel_electrophoresis 1. SDS-PAGE protein_transfer 2. Protein Transfer to Membrane gel_electrophoresis->protein_transfer wash_membrane 3. Wash Membrane (Deionized Water) protein_transfer->wash_membrane stain_membrane 4. Stain with this compound (5-10 min) wash_membrane->stain_membrane image_acquisition 5. Image Acquisition (Documentation of Total Protein) stain_membrane->image_acquisition destain_membrane 6. Destain Membrane (0.1 M NaOH or Water/TBS-T) image_acquisition->destain_membrane blocking 7. Blocking destain_membrane->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection secondary_ab->detection

Caption: Experimental workflow for total protein staining with this compound.

Logical_Relationship cluster_problem Challenges in Quantitative Western Blotting cluster_solution Solution cluster_outcome Benefits unequal_loading Unequal Sample Loading total_protein_staining Total Protein Staining (e.g., this compound) unequal_loading->total_protein_staining Addressed by transfer_variability Variable Transfer Efficiency transfer_variability->total_protein_staining Addressed by normalization Accurate Normalization of Target Protein Signal total_protein_staining->normalization Enables data_reliability Increased Data Reliability and Reproducibility normalization->data_reliability Leads to

Caption: Rationale for total protein staining in Western blotting.

References

Quantitative Analysis of Fibrosis in Tissue Sections using Acid Red 119 Staining and Image Analysis Software

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of fibrosis, characterized by the excessive deposition of extracellular matrix components, particularly collagen, is a critical aspect of preclinical research and drug development for a wide range of diseases. Acid Red 119, a vibrant red anionic dye, serves as an effective tool for the visualization and quantification of collagen fibers in histological preparations. Its binding to the basic amino acids present in collagen allows for a clear demarcation of fibrotic areas within tissue sections. This application note provides a detailed protocol for staining tissue sections with this compound and a comprehensive workflow for the quantitative analysis of these stained slides using image analysis software. The methodologies described herein offer a reproducible and objective approach to assessing the extent of fibrosis, enabling researchers to evaluate the efficacy of anti-fibrotic therapies and to study the pathogenesis of fibrotic diseases.

Experimental Protocols

I. This compound Staining Protocol for Paraffin-Embedded Tissue Sections

This protocol is adapted from standard histological staining techniques for collagen, such as the Picro-Sirius Red method, and is optimized for brightfield microscopy and subsequent digital image analysis.[1][2]

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (5 µm thick) on charged slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • This compound Staining Solution:

    • 0.1% (w/v) this compound (C.I. 262085) in saturated aqueous picric acid solution

  • 0.5% Acetic Acid Solution

  • Weigert's Iron Hematoxylin (optional, for nuclear counterstaining)

  • Mounting medium (resinous)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 1 change, 3 minutes.

    • Immerse in 70% ethanol: 1 change, 3 minutes.

    • Rinse in running tap water: 5 minutes.

    • Rinse in deionized water.

  • (Optional) Nuclear Counterstaining:

    • Stain in Weigert's Iron Hematoxylin for 5-10 minutes.

    • Wash in running tap water for 5-10 minutes until the water runs clear.

    • Differentiate in 0.5% acid-alcohol if necessary.

    • "Blue" in running tap water or a bluing agent.

    • Rinse in deionized water.

  • This compound Staining:

    • Immerse slides in the this compound Staining Solution for 60 minutes. This extended incubation time allows for equilibrium of dye binding to collagen.[1]

  • Rinsing and Dehydration:

    • Rinse slides in two changes of 0.5% Acetic Acid Solution to remove unbound dye.

    • Dehydrate rapidly through 2 changes of 100% ethanol.

  • Clearing and Mounting:

    • Clear in xylene or xylene substitute: 2 changes, 3 minutes each.

    • Mount with a resinous mounting medium.

Expected Results:

  • Collagen fibers: Red

  • Muscle, cytoplasm: Yellowish/Pale Pink

  • Nuclei (if counterstained): Blue/Black

II. Image Acquisition and Analysis Workflow

The goal of this workflow is to objectively quantify the area of this compound staining as a proportion of the total tissue area.

Equipment:

  • Brightfield microscope with a high-resolution digital camera or a whole-slide scanner.

  • Image analysis software (e.g., ImageJ/Fiji, Visiopharm, HALO).

Procedure:

  • Image Acquisition:

    • Acquire digital images of the stained slides at a consistent magnification (e.g., 10x or 20x).

    • For whole-slide imaging, scan the entire tissue section to avoid sampling bias.[3]

    • Ensure consistent illumination and white balance settings across all images to minimize color variability.

  • Image Pre-processing (if necessary):

    • Perform color correction or white balancing to standardize images.

    • Apply a smoothing filter to reduce noise if needed.

  • Image Segmentation:

    • Define the Region of Interest (ROI), which is typically the entire tissue section, excluding any background or artifacts.

    • Use color thresholding to segment the image into two primary components:

      • Red Stained Area (Collagen): Select the appropriate color channels (e.g., in the RGB or HSB color space) to specifically identify the red-stained collagen fibers.

      • Total Tissue Area: This can be determined by either inverting the selection of the background or by a separate thresholding step to identify all tissue components.

  • Quantification:

    • Measure the area of the red-stained collagen fibers.

    • Measure the total tissue area within the ROI.

    • Calculate the Collagen Proportional Area (CPA) using the following formula:

    CPA (%) = (Area of Red Stained Collagen / Total Tissue Area) x 100

Data Presentation

Quantitative data from the image analysis should be summarized in a clear and structured format to facilitate comparison between different experimental groups.

Table 1: Quantitative Analysis of Fibrosis in a Preclinical Model of Liver Fibrosis

Treatment GroupAnimal IDCollagen Proportional Area (%)Fold Change vs. Vehicle
Vehicle Control10115.21.00
10216.51.08
10314.80.97
Mean ± SEM 15.5 ± 0.5 1.02 ± 0.03
Drug A (10 mg/kg)2018.70.57
2029.10.60
2038.20.54
Mean ± SEM 8.7 ± 0.3 0.57 ± 0.02
Drug B (20 mg/kg)3015.40.36
3026.10.40
3035.80.38
Mean ± SEM 5.8 ± 0.2 0.38 ± 0.01

Visualizations

Diagram 1: Experimental Workflow for Quantitative Fibrosis Analysis

G cluster_0 Histological Preparation cluster_1 Staining Protocol cluster_2 Image Analysis cluster_3 Data Interpretation Tissue_Collection Tissue Collection & Fixation Paraffin_Embedding Paraffin Embedding & Sectioning Tissue_Collection->Paraffin_Embedding Deparaffinization Deparaffinization & Rehydration Paraffin_Embedding->Deparaffinization Staining This compound Staining Deparaffinization->Staining Dehydration_Mounting Dehydration & Mounting Staining->Dehydration_Mounting Image_Acquisition Whole Slide Imaging Dehydration_Mounting->Image_Acquisition Image_Segmentation Image Segmentation (Collagen vs. Tissue) Image_Acquisition->Image_Segmentation Quantification Quantification (Collagen Proportional Area) Image_Segmentation->Quantification Data_Tabulation Data Tabulation & Statistical Analysis Quantification->Data_Tabulation Results Results & Conclusion Data_Tabulation->Results

Workflow for fibrosis quantification.

Diagram 2: Hypothetical Signaling Pathway Leading to Fibrosis

This diagram illustrates a simplified, hypothetical signaling pathway where an initial stimulus leads to the activation of downstream effectors that promote collagen synthesis and deposition, the endpoint measured by this compound staining.

G Initial_Stimulus Initial Stimulus (e.g., Tissue Injury, Chronic Inflammation) Growth_Factors Release of Pro-fibrotic Growth Factors (e.g., TGF-β) Initial_Stimulus->Growth_Factors Receptor_Activation Receptor Activation (e.g., TGF-β Receptor) Growth_Factors->Receptor_Activation Intracellular_Signaling Intracellular Signaling Cascade (e.g., Smad Pathway Activation) Receptor_Activation->Intracellular_Signaling Myofibroblast_Activation Myofibroblast Activation Intracellular_Signaling->Myofibroblast_Activation Collagen_Synthesis Increased Collagen Synthesis & Deposition Myofibroblast_Activation->Collagen_Synthesis Fibrosis Fibrosis (Quantified by this compound Staining) Collagen_Synthesis->Fibrosis

Hypothetical pro-fibrotic signaling.

Conclusion

The use of this compound staining in conjunction with automated image analysis provides a robust and objective method for the quantification of fibrosis in preclinical models. This approach allows for high-throughput analysis, reduces observer-dependent variability, and generates continuous data suitable for rigorous statistical analysis. By following the detailed protocols and workflows outlined in this application note, researchers in drug development and related fields can effectively assess the efficacy of anti-fibrotic compounds and gain deeper insights into the mechanisms of fibrotic diseases.

References

Acid Red 119 compatibility with different fixatives (formalin, ethanol, etc.).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 119 is a synthetic, water-soluble anionic dye belonging to the double azo class.[1] While primarily utilized in the textile and leather industries, its properties as an acid dye suggest potential applications in biological staining.[2][3] Acid dyes carry a net negative charge and are used in histology to bind to cationic (basic) components of tissues, which are positively charged. These components primarily include proteins in the cytoplasm, muscle, and connective tissue.[4][5] The staining mechanism is based on electrostatic interactions, and its intensity is typically enhanced in an acidic environment which increases the positive charge of tissue proteins.[4][6]

These application notes provide a guide to the potential use of this compound as a cytoplasmic counterstain for tissues fixed in two of the most common fixatives, formalin and ethanol (B145695). Due to a lack of specific published protocols for this compound in histology, the following information is based on the general principles of acid dye staining and the known effects of these fixatives. Optimization of all steps is highly recommended for specific tissues and experimental conditions.

Data Presentation: Predicted Compatibility of this compound with Common Fixatives

The choice of fixative significantly impacts tissue morphology and the subsequent staining quality. Formalin, a cross-linking fixative, provides excellent structural preservation, while ethanol, a precipitating fixative, is known for its preservation of nucleic acids but can cause tissue shrinkage.[7][8][9] The compatibility and expected performance of this compound with these fixatives are summarized below.

Feature10% Neutral Buffered Formalin (NBF)70-95% Ethanol
Fixation Mechanism Cross-linking of proteins, particularly lysine (B10760008) residues.Precipitation and denaturation of proteins.
Morphology Excellent preservation of cellular and structural detail. Minimal shrinkage.Can cause significant tissue shrinkage and hardening. Potential for cytoplasmic distortion.
Staining Principle This compound (anionic) binds to positively charged amino groups of proteins. Formalin fixation preserves these groups, allowing for strong electrostatic interaction.Ethanol denatures proteins, exposing internal charged groups which can bind the dye.
Expected Staining Bright and intense staining of cytoplasm, muscle, and collagen. Good differentiation between nucleus and cytoplasm.Potentially less uniform but still effective staining. May require adjustments in staining time and pH to optimize.
Background Staining Generally low, allowing for crisp contrast with a nuclear stain.May be higher due to non-specific protein precipitation. Careful differentiation is crucial.
Advantages Superior morphological preservation. Staining is likely to be vibrant and well-defined.[10]Better preservation of nucleic acids for correlative molecular studies. Faster fixation time.
Disadvantages Can mask some antigens if subsequent immunohistochemistry is planned.Can introduce artifacts such as shrinkage and brittleness. Poorer overall morphology compared to formalin.[11]
Recommendation Highly recommended for routine histological evaluation where morphology is critical.Suitable when molecular integrity is the priority. Staining protocol may require more optimization.

Mandatory Visualization: Diagrams

Staining_Mechanism Fig. 1: Principle of Acid Dye Staining cluster_process Staining Process Tissue Tissue Section (Positively Charged Proteins) StainedTissue Stained Cytoplasm/Collagen (Red/Pink) Tissue->StainedTissue Electrostatic Attraction Dye This compound Solution (Anionic Dye, Negatively Charged) Dye->StainedTissue

Fig. 1: Principle of Acid Dye Staining

Experimental_Workflow Fig. 2: General Histological Workflow start Start: Paraffin-Embedded Tissue Section deparaffin Deparaffinization (Xylene) start->deparaffin rehydration Rehydration (Graded Alcohols) deparaffin->rehydration wash1 Wash in Water rehydration->wash1 nuclear Nuclear Staining (e.g., Hematoxylin) wash1->nuclear wash2 Wash & Differentiate nuclear->wash2 bluing Bluing wash2->bluing wash3 Wash in Water bluing->wash3 counterstain Counterstaining (this compound) wash3->counterstain dehydration Dehydration (Graded Alcohols) counterstain->dehydration clearing Clearing (Xylene) dehydration->clearing mounting Mounting Coverslip clearing->mounting end Microscopy mounting->end

Fig. 2: General Histological Workflow

Experimental Protocols

Disclaimer: These protocols have been developed based on standard histological procedures for acid dyes. They have not been validated specifically for this compound. Researchers must perform their own optimization for dye concentration, incubation times, and differentiation steps.

Protocol 1: this compound Staining for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol assumes the tissue has been adequately fixed in 10% Neutral Buffered Formalin (NBF) for 24-48 hours, followed by standard processing and paraffin (B1166041) embedding.

Reagents:

  • This compound Stock Solution (1% w/v): Dissolve 1 g of this compound powder in 100 mL of distilled water.

  • This compound Working Solution (0.1-0.5% w/v): Dilute the stock solution in distilled water. Add 0.5 mL of glacial acetic acid per 100 mL of solution to acidify (final pH ~2.5-3.0). The optimal concentration should be determined empirically.

  • Harris's Hematoxylin (B73222) (or other suitable nuclear stain).

  • 1% Acid Alcohol: 1 mL HCl in 99 mL of 70% ethanol.

  • Scott's Tap Water Substitute (or other bluing agent).

  • Graded ethanols (100%, 95%, 70%).

  • Xylene (or a xylene substitute).

  • Permanent mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 3 minutes.

    • Rinse gently in running tap water for 5 minutes.[12]

  • Nuclear Staining:

    • Immerse in filtered Harris's Hematoxylin for 5-10 minutes.

    • Rinse in running tap water for 1-2 minutes.

    • Differentiate briefly in 1% Acid Alcohol (1-5 quick dips) to remove background hematoxylin staining.

    • Wash immediately in running tap water.

    • Immerse in a bluing agent (e.g., Scott's Tap Water Substitute) for 30-60 seconds until nuclei turn a crisp blue.[12]

    • Wash in running tap water for 5 minutes.

  • This compound Counterstaining:

    • Immerse slides in the this compound working solution for 1-3 minutes. (Note: Start with a shorter time and increase as needed to achieve desired staining intensity).

    • Briefly rinse in distilled water to remove excess dye.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate rapidly through graded alcohols: 95% Ethanol (2 changes, 1 minute each), 100% Ethanol (2 changes, 2 minutes each).

    • Clear in Xylene: 2 changes, 5 minutes each.

    • Mount with a permanent mounting medium and coverslip.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, Muscle, Keratin: Shades of Red/Pink

  • Collagen: Lighter Red/Pink

  • Erythrocytes: Bright Red

Protocol 2: this compound Staining for Ethanol-Fixed, Paraffin-Embedded Tissues

This protocol is for tissues fixed in 70-95% ethanol. Ethanol fixation can make tissues more brittle and prone to shrinkage, so gentle handling is essential.

Reagents:

  • Same as for Protocol 1.

Procedure:

  • Deparaffinization and Rehydration:

    • Follow the same procedure as in Protocol 1, Step 1.

  • Nuclear Staining:

    • Follow the same procedure as in Protocol 1, Step 2. Due to potential protein coagulation from ethanol, nuclear staining may appear more intense. Differentiation may need to be slightly longer (e.g., 5-10 dips in acid alcohol) to achieve clear cytoplasm.

  • This compound Counterstaining:

    • Immerse slides in the this compound working solution for 2-5 minutes. Staining time may need to be increased compared to formalin-fixed tissue to achieve similar intensity.

    • Briefly rinse in distilled water.

  • Dehydration, Clearing, and Mounting:

    • Follow the same procedure as in Protocol 1, Step 4.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm and other eosinophilic structures: Shades of Red/Pink. The staining may appear less uniform compared to formalin-fixed sections.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Staining Staining time too short. Dye solution too dilute or pH too high. Inadequate deparaffinization.Increase staining time. Increase dye concentration or lower the pH with acetic acid. Ensure complete wax removal with fresh xylene.
Overstaining Staining time too long. Dye solution too concentrated.Decrease staining time. Dilute the working solution. Differentiate briefly in 70% ethanol after staining.
Uneven Staining Incomplete fixation. Inadequate dehydration/clearing.Ensure proper fixation protocols are followed. Use fresh reagents for processing and staining.
High Background Inadequate rinsing after staining. Dye precipitation on slide.Ensure thorough but brief rinsing after the this compound step. Filter the staining solution before use.
Poor Nuclear Detail Over-differentiation of hematoxylin.Reduce the number of dips in acid alcohol. Check the quality of the hematoxylin.

Conclusion

This compound possesses the chemical characteristics of a viable acid dye for histological applications, serving as a potential alternative to more common counterstains like Eosin Y. Its successful application is highly dependent on the choice of fixative, with formalin-fixed tissues expected to yield superior morphological detail. The provided protocols offer a starting point for researchers. Rigorous optimization of dye concentration, pH, and staining times will be essential to establish a reliable and reproducible staining method for specific research needs.

References

Application Notes and Protocols: Staining Viral Plaques in Cell Culture with Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque assay is a fundamental technique in virology for the quantification of infectious virus particles, expressed as plaque-forming units (PFU) per milliliter. This method relies on the formation of localized areas of cell death, or plaques, within a confluent monolayer of susceptible host cells. Visualization of these plaques is a critical step and is typically achieved by staining the cell monolayer. While traditional stains like Crystal Violet and Neutral Red are widely used, there is a growing interest in exploring alternative dyes.[1][2][3] This document provides detailed protocols for viral plaque staining, with a special focus on the application of Acid Red 119, a red anionic azo dye.

This compound, similar to Ponceau S, is presumed to bind to positively charged amino acid residues of proteins within the cells, as well as to non-polar regions, allowing for the visualization of the intact cell monolayer.[4] This proposed mechanism makes it a potential candidate for staining fixed cells in a plaque assay, where areas of viral-induced cell lysis will appear as clear zones against a red-stained background of healthy cells.

These application notes also provide detailed protocols for the well-established staining methods using Crystal Violet and Neutral Red for comparison and as alternative procedures.

General Viral Plaque Assay Protocol

The following is a generalized protocol for performing a viral plaque assay. Specific cell types, viruses, and reagents may require optimization.

2.1. Materials

  • Host cell line susceptible to the virus of interest

  • Complete cell culture medium

  • Virus stock of unknown titer

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for cell passaging)

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., containing 1% methylcellulose (B11928114) or 0.5% agarose (B213101) in culture medium)

  • Fixation solution (e.g., 10% formalin in PBS)

  • Staining solution (this compound, Crystal Violet, or Neutral Red)

2.2. Procedure

  • Cell Seeding: The day before the assay, seed the host cells into 6-well or 12-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection.[1]

  • Virus Dilution: On the day of the assay, prepare 10-fold serial dilutions of the virus stock in serum-free culture medium. The range of dilutions should be chosen to yield a countable number of plaques (typically 20-100 plaques per well).[2]

  • Infection: Carefully remove the culture medium from the cell monolayers. Inoculate each well with a small volume (e.g., 200 µL for a 6-well plate) of the appropriate virus dilution.[5] Incubate for 1 hour at 37°C to allow for viral adsorption. Gently rock the plates every 15-20 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.

  • Overlay Application: After the adsorption period, aspirate the viral inoculum and gently add the overlay medium to each well. The semi-solid overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete plaques.[2]

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaques to form. This can range from 2 to 14 days, depending on the virus and host cell combination.

  • Plaque Visualization: Following incubation, the plaques can be visualized by staining the cell monolayer using one of the protocols detailed below.

Staining Protocols

3.1. Proposed Protocol for this compound Staining

Disclaimer: This protocol is proposed based on the known properties of this compound as a protein-binding dye and protocols for the similar dye, Ponceau S. Optimization of stain concentration and incubation times may be required for specific cell lines and viruses.

Mechanism: this compound is an anionic dye that binds to positively charged amino groups and non-polar regions of proteins.[6] In a plaque assay, it will stain the viable cells of the monolayer, leaving the areas of viral-induced cytopathic effect (plaques) unstained.

3.1.1. Reagent Preparation

  • Fixation Solution: 10% (v/v) Formalin in PBS.

  • This compound Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound powder in 100 mL of 5% (v/v) acetic acid.

3.1.2. Staining Procedure

  • Fixation: Carefully remove the overlay medium. Gently wash the cell monolayer once with PBS. Add 1 mL of Fixation Solution to each well and incubate at room temperature for at least 30 minutes.

  • Staining: Aspirate the fixation solution. Add a sufficient volume of 0.1% this compound Staining Solution to cover the cell monolayer (e.g., 0.5 mL for a 6-well plate). Incubate for 5-10 minutes at room temperature with gentle rocking.

  • Washing: Aspirate the staining solution. Gently wash the wells with deionized water until the background is clear and the plaques are distinctly visible against the red-stained monolayer.

  • Drying and Counting: Allow the plates to air dry completely in an inverted position. Count the plaques and calculate the viral titer.

3.2. Established Protocol for Crystal Violet Staining

Mechanism: Crystal Violet is a non-vital stain that binds to the proteins and DNA of cells. It stains the fixed cells of the monolayer a deep purple, leaving the plaques as clear zones.[1][2]

3.2.1. Reagent Preparation

  • Fixation Solution: 10% (v/v) Formalin in PBS.

  • Crystal Violet Staining Solution (0.1% w/v): Dissolve 0.1 g of Crystal Violet in 20 mL of 100% ethanol, then add 80 mL of deionized water.

3.2.2. Staining Procedure

  • Fixation: Carefully remove the overlay medium. Gently wash the cell monolayer once with PBS. Add 1 mL of Fixation Solution to each well and incubate at room temperature for at least 30 minutes.[1]

  • Staining: Aspirate the fixation solution. Add enough 0.1% Crystal Violet Staining Solution to cover the monolayer. Incubate for 10-15 minutes at room temperature.[1][7]

  • Washing: Gently remove the Crystal Violet solution and wash the wells with deionized water until the excess stain is removed and the plaques are clearly visible.

  • Drying and Counting: Allow the plates to air dry completely in an inverted position. Count the plaques and calculate the viral titer.[5]

3.3. Established Protocol for Neutral Red Staining

Mechanism: Neutral Red is a vital stain that is taken up and accumulates in the lysosomes of living cells.[8][9] Viable cells will be stained red, while dead or dying cells within the plaques will not take up the stain and will remain colorless.[8]

3.3.1. Reagent Preparation

  • Neutral Red Staining Solution (0.03% w/v): Prepare a stock solution of 0.33% (w/v) Neutral Red in PBS. Dilute this stock 1:11 in PBS to obtain a working solution of 0.03%.[8]

3.3.2. Staining Procedure

  • Staining: This can be done on living cells before fixation. Add the 0.03% Neutral Red Staining Solution directly to the overlay medium or replace the overlay medium with a medium containing the stain. Incubate at 37°C for 2-3 hours.[8][10]

  • Visualization: After incubation, the stain can be aspirated, and the plates can be inverted to allow for better visualization of the clear plaques against the red background of healthy cells.[8]

  • Fixation (Optional): If the plates need to be stored, the cells can be fixed with 10% formalin after staining.

Data Presentation: Comparison of Staining Methods

ParameterThis compound (Proposed)Crystal VioletNeutral Red
Stain Type Non-vital, Protein StainNon-vital, Protein & DNA StainVital, Lysosomal Stain
Stain Concentration 0.1% (w/v) in 5% Acetic Acid0.1% (w/v) in 20% Ethanol0.03% (w/v) in PBS
Fixation Required Yes (e.g., 10% Formalin)Yes (e.g., 10% Formalin)No (can be used on live cells)
Staining Time 5-10 minutes10-15 minutes2-3 hours
Plaque Appearance Clear against a red monolayerClear against a purple monolayerClear against a red monolayer
Reversibility Reversible with washingPermanentSemi-permanent

Visualizations

ViralPlaqueAssayWorkflow cluster_prep Day 1: Preparation cluster_infection Day 2: Infection cluster_incubation Days 3-X: Plaque Formation cluster_staining Day X: Visualization cluster_analysis Analysis A Seed host cells in multi-well plates B Incubate overnight to form a confluent monolayer A->B C Prepare serial dilutions of virus stock D Infect cell monolayer with virus dilutions C->D E Incubate for 1 hour (adsorption) D->E F Aspirate inoculum and add semi-solid overlay E->F G Incubate plates for 2-14 days F->G H Fix the cell monolayer (for non-vital stains) G->H I Stain with appropriate dye H->I J Wash to remove excess stain I->J K Count plaques J->K L Calculate viral titer (PFU/mL) K->L StainingMethodsComparison cluster_main Plaque Staining Methods cluster_properties Key Properties A This compound P1 Non-Vital Stain A->P1 P3 Binds Proteins A->P3 P6 Requires Fixation A->P6 B Crystal Violet B->P1 B->P3 P4 Binds DNA B->P4 B->P6 C Neutral Red P2 Vital Stain C->P2 P5 Accumulates in Lysosomes C->P5

References

Application of Acid Red 119 in Neuroscience Research for Tissue Staining: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Red 119, also known as C.I. 262085, is a red azo dye belonging to the acid dye category.[1] While extensively used in the textile and leather industries for its vibrant red hue, its application in biological research, particularly in neuroscience, is not well-documented in publicly available scientific literature. Acid dyes, in general, are utilized in histology to stain basic components of tissues, such as proteins.[2][3] Commercial suppliers of this compound list "biological staining" as one of its potential applications, suggesting its utility in laboratory settings.[4][5] However, specific protocols and evidence of its use for staining neural tissue remain elusive. This document summarizes the available information on this compound and provides a general framework for its potential application in tissue staining, based on the principles of acid dye histology.

General Properties of this compound

A summary of the general and chemical properties of this compound is presented in the table below. This information is compiled from various chemical and supplier databases.

PropertyValue
Common Name This compound
C.I. Name This compound
C.I. Number 262085
CAS Number 12220-20-1[1][6][7]
Molecular Formula C₃₁H₂₅N₅Na₂O₆S₂[1][6]
Molecular Weight 673.67 g/mol [1][6]
Appearance Red to dark red powder[8]
Solubility Soluble in water and alcohol[8]
Applications (General) Dyeing of wool, polyamide, silk, and leather; printing; potential as a biological stain.[1]

Experimental Protocols

Due to the lack of specific, validated protocols for the use of this compound in neuroscience tissue staining, a general protocol for acid dye staining of paraffin-embedded tissue sections is provided below. This protocol is a general guideline and would require optimization by researchers for their specific tissue and application.

General Protocol for Acid Dye Staining of Paraffin-Embedded Tissue Sections

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Distilled water

  • This compound staining solution (e.g., 0.1-1.0% w/v in distilled water with 1% acetic acid)

  • Differentiating solution (e.g., 70% ethanol)

  • Dehydrating solutions (95% ethanol, 100% ethanol)

  • Clearing agent (e.g., xylene)

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate slides through 95% ethanol and 70% ethanol for 3 minutes each.

    • Rinse slides in distilled water.

  • Staining:

    • Immerse slides in the this compound staining solution. Incubation time will need to be determined empirically (e.g., 1-10 minutes).

    • Briefly rinse slides in distilled water to remove excess stain.

  • Differentiation:

    • Dip slides in a differentiating solution (e.g., 70% ethanol) for a few seconds to remove background staining. The extent of differentiation should be monitored microscopically.

    • Rinse slides in distilled water.

  • Dehydration and Clearing:

    • Dehydrate slides through 95% ethanol and two changes of 100% ethanol for 3 minutes each.

    • Clear slides in two changes of xylene for 5 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and cover with a coverslip.

Visualizations

Experimental Workflow for General Tissue Staining

The following diagram illustrates a typical workflow for staining paraffin-embedded tissue sections with an acid dye like this compound.

G cluster_prep Sample Preparation cluster_stain Staining cluster_mount Mounting Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Wash_H2O Wash in dH2O Rehydration->Wash_H2O Staining Staining with this compound Wash_H2O->Staining Rinse Rinse Staining->Rinse Differentiation Differentiation Rinse->Differentiation Dehydration Dehydration (Ethanol Series) Differentiation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General workflow for acid dye tissue staining.

Principle of Acid Dye Staining

This diagram illustrates the electrostatic interaction between an anionic acid dye and cationic tissue proteins, which is the fundamental principle of acid dye staining.

G cluster_tissue Biological Tissue cluster_dye Acid Dye Solution Tissue Tissue Section Proteins Tissue Proteins (e.g., cytoplasm, collagen) Tissue->Proteins AminoGroups Amino Groups (e.g., lysine, arginine) Proteins->AminoGroups AcidDye This compound (Anionic Dye) AminoGroups->AcidDye Electrostatic Interaction SulfonicAcid Sulfonic Acid Groups (-SO3-) Protonation Acidic Solution (H+) Protonates Amino Groups to NH3+ Protonation->AminoGroups enables

Caption: Mechanism of acid dye binding to tissue proteins.

While this compound is commercially available as a biological stain, its specific application in neuroscience research for tissue staining is not currently supported by detailed, published evidence. The information provided here offers a general overview of its properties and a foundational protocol based on the principles of acid dye histology. Researchers interested in exploring the potential of this compound for staining neural tissue would need to undertake empirical studies to determine its efficacy, optimal staining parameters, and specificity for different neural cell types and structures.

References

Application Notes and Protocols: Using Acid Red 119 as a Counterstain for In Situ Hybridization (ISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Acid Red 119 as a counterstain in chromogenic in situ hybridization (CISH) procedures. This document includes the properties of this compound, a comprehensive experimental protocol, and visual diagrams to illustrate the workflow and staining principles.

Data Presentation: Properties of this compound

While specific quantitative data for the use of this compound as a counterstain in ISH is not widely published, its general properties as an acid dye are well-documented.

PropertyDescription
C.I. Name This compound
Chemical Class Diazo
Appearance Red Powder
Solubility Soluble in water
Staining Principle As an anionic dye, this compound carries a negative charge and binds to cationic (positively charged) components in the tissue, primarily proteins in the cytoplasm and extracellular matrix. This provides a contrasting color to the nuclear or specific probe signals.[1][2]
Color in Tissue Provides a red or bordeaux hue to the cytoplasm and connective tissues.[3]
Compatibility Suitable for use as a counterstain with various chromogenic substrates used in ISH, such as the brown precipitate of diaminobenzidine (DAB) or the blue/purple of NBT/BCIP, where a contrasting red stain is desired.[4][5]

Experimental Protocols

The following protocols provide a general framework for performing chromogenic in situ hybridization (CISH) and for using this compound as a counterstain. It is important to note that optimization of incubation times, temperatures, and concentrations is crucial for achieving the best results with specific tissues and probes.

General Chromogenic In Situ Hybridization (CISH) Protocol

This protocol outlines the major steps in a standard CISH procedure. The counterstaining step with this compound is performed after the chromogenic detection of the hybridized probe.

StepProcedurePurpose
1. Deparaffinization and Rehydration Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) and finally in distilled water.To remove the embedding medium and rehydrate the tissue sections for subsequent aqueous treatments.
2. Pretreatment Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or enzymatic digestion with pepsin or proteinase K.[6]To unmask the target nucleic acid sequences and allow for probe penetration.
3. Hybridization Apply the gene-specific probe to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at a specific temperature (e.g., 37°C).[7]To allow the labeled probe to bind to its complementary nucleic acid sequence within the cells.
4. Post-Hybridization Washes Wash the slides in stringent buffer solutions (e.g., SSC) at elevated temperatures to remove any non-specifically bound probe.[8]To increase the specificity of the signal by removing loosely bound probes.
5. Detection Incubate with a blocking solution, followed by an enzyme-conjugated antibody (e.g., anti-digoxigenin-HRP or -AP) that recognizes the probe's label.[7]To bind an enzyme to the site of the hybridized probe.
6. Chromogenic Substrate Add a chromogenic substrate (e.g., DAB for HRP, or NBT/BCIP for AP) and incubate until a colored precipitate forms at the site of the target sequence.[7]To visualize the location of the target nucleic acid with a colored signal.
7. Counterstaining (See Protocol Below) Immerse slides in this compound solution.To provide a contrasting color to the cytoplasm and extracellular matrix, allowing for better visualization of tissue morphology in relation to the specific ISH signal.
8. Dehydration and Mounting Dehydrate the slides through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.To prepare the slides for microscopic examination and long-term storage.
Protocol for this compound Counterstaining

This protocol is adapted from general histological staining procedures for acid dyes and should be optimized for your specific application.

Preparation of 1% Stock Solution of this compound:

  • Weigh 1 gram of this compound powder.

  • Dissolve in 100 mL of distilled water.

  • Stir until fully dissolved. Gentle heating may be required.

  • Filter the solution to remove any undissolved particles.

  • Store in a tightly sealed container at room temperature.

Preparation of Working Solution (0.1% - 0.5%):

  • Dilute the 1% stock solution with distilled water to the desired concentration. For example, to make a 0.1% working solution, mix 10 mL of the 1% stock solution with 90 mL of distilled water.

  • Add a few drops of glacial acetic acid to the working solution to achieve a slightly acidic pH (e.g., 0.2% acetic acid), which can enhance the staining of cytoplasmic components.

Staining Procedure:

  • After the final wash step following the chromogenic substrate incubation in your ISH protocol, rinse the slides in distilled water.

  • Immerse the slides in the this compound working solution for 1-5 minutes. The optimal time will depend on the tissue type and the desired staining intensity. It is recommended to start with a shorter incubation time and adjust as needed.

  • Briefly rinse the slides in distilled water to remove excess stain.

  • (Optional) Differentiate briefly in 70% ethanol to remove any background staining. This step should be monitored microscopically to avoid over-differentiation.

  • Proceed with the dehydration steps (e.g., 95% ethanol, 100% ethanol) and clearing in xylene before mounting.

Mandatory Visualizations

CISH_Workflow cluster_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Detection & Visualization cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Pretreatment Pretreatment (HIER/Enzymatic Digestion) Deparaffinization->Pretreatment Probe_Application Probe Application Pretreatment->Probe_Application Hybridization Overnight Hybridization Probe_Application->Hybridization Post_Hyb_Wash Post-Hybridization Washes Hybridization->Post_Hyb_Wash Blocking Blocking Post_Hyb_Wash->Blocking Antibody_Incubation Enzyme-Conjugated Antibody Incubation Blocking->Antibody_Incubation Chromogen Chromogenic Substrate Antibody_Incubation->Chromogen Counterstain Counterstain (this compound) Chromogen->Counterstain Dehydration Dehydration Counterstain->Dehydration Mounting Clearing & Mounting Dehydration->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: Experimental workflow for chromogenic in situ hybridization (CISH).

Staining_Principle cluster_tissue Tissue Section cluster_dye Staining Solution Cytoplasm Cytoplasmic Proteins (+ charge) Stained_Tissue Stained Cytoplasm (Red) Cytoplasm->Stained_Tissue AcidRed This compound Dye (- charge) AcidRed->Stained_Tissue Electrostatic Attraction

Caption: Principle of acid dye staining in tissue sections.

References

Application Notes and Protocols for Live-Cell Imaging with Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical guide for the use of Acid Red 119 in live-cell imaging. As of the date of this document, there is no established scientific literature detailing the use of this compound for imaging living cells. The proposed application and protocols are based on the known physicochemical properties of this compound as an acidic dye and general principles of live-cell staining. Significant optimization and validation are required to establish a reliable experimental protocol.

Introduction

This compound is a red, water-soluble, anionic diazo dye.[1] Traditionally, it has been used in the textile and leather industries for dyeing wool, polyamide, and silk.[2] While its use as a biological stain has been mentioned, specific applications in live-cell imaging have not been documented.[3] Acidic dyes, due to their negative charge, are known to stain positively charged components within cells, such as proteins in the cytoplasm.[4] Furthermore, some acidic dyes can accumulate in acidic organelles like lysosomes.[5][6]

This document proposes a potential application of this compound for the fluorescent labeling of acidic organelles in live cells and provides a hypothetical protocol for its use. Researchers and drug development professionals can use this as a starting point to explore the utility of this compound as a novel live-cell imaging agent.

Physicochemical and Spectral Properties of this compound

A summary of the known properties of this compound is presented below. The spectral properties would need to be experimentally determined in a physiological buffer to confirm their suitability for fluorescence microscopy.

PropertyValueReference
Synonyms C.I. This compound, Acid Red V, Weak Acid Red Brown V[2]
Molecular Formula C₃₁H₂₅N₅Na₂O₆S₂[2]
Molecular Weight 637.67 g/mol [2]
Appearance Red to dark red powder[3]
Solubility Soluble in water and alcohol[3]
CAS Number 12220-20-1[7]

Proposed Application: Staining of Acidic Organelles in Live Cells

Based on the properties of other acidic dyes used in live-cell imaging, it is hypothesized that this compound may accumulate in organelles with a low internal pH, such as lysosomes.[8][9] The acidic environment of these organelles could lead to the protonation and trapping of the dye, resulting in a localized fluorescent signal.

Proposed Mechanism of Staining

Proposed_Mechanism AR119_neutral AR119_neutral Extracellular Extracellular Cytoplasm Cytoplasm Cytoplasm->AR119_neutral Diffusion

Experimental Protocols

The following are hypothetical protocols and should be optimized for specific cell types and experimental conditions.

Preparation of Reagents
  • This compound Stock Solution (1 mM):

    • Weigh out 0.638 mg of this compound powder.

    • Dissolve in 1 mL of sterile, nuclease-free water or DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C, protected from light. The solution should be stable for several months.

  • Live-Cell Imaging Buffer:

    • Use a phenol (B47542) red-free cell culture medium or a buffered saline solution such as Hank's Balanced Salt Solution (HBSS) to reduce background fluorescence.[10]

Live-Cell Staining Protocol

This protocol is based on general procedures for staining live cells with fluorescent dyes.[11][12]

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or chamber slide and culture until they reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw the this compound stock solution.

    • Dilute the stock solution in pre-warmed (37°C) live-cell imaging buffer to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed live-cell imaging buffer.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove excess dye and minimize background fluorescence.[10]

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters. The optimal excitation and emission wavelengths will need to be determined experimentally.

Staining_Workflow start Start prep_cells Prepare Cells in Imaging Dish start->prep_cells prep_stain Prepare Staining Solution (1-10 µM this compound) prep_cells->prep_stain stain Incubate Cells with Staining Solution (15-30 min, 37°C) prep_stain->stain wash Wash Cells (2-3x) with Imaging Buffer stain->wash image Image with Fluorescence Microscope wash->image end End image->end

Cytotoxicity Assessment

It is crucial to assess the potential cytotoxicity of this compound at the working concentrations used for imaging.[3] A common method is to use a live/dead cytotoxicity assay.[11]

  • Cell Preparation:

    • Plate cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.

  • Treatment:

    • Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a duration relevant to the planned imaging experiments (e.g., 1 to 24 hours).

    • Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • Staining with Live/Dead Reagents:

    • Following treatment, stain the cells with a commercially available live/dead cytotoxicity assay kit according to the manufacturer's instructions. These kits typically contain a green fluorescent dye that stains live cells and a red fluorescent dye that stains dead cells.[11]

  • Analysis:

    • Image the plate using a high-content imager or fluorescence plate reader.

    • Quantify the number of live and dead cells in each well to determine the concentration at which this compound induces significant cytotoxicity.

Cytotoxicity_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells treat_cells Treat with this compound (Concentration Gradient) plate_cells->treat_cells stain_live_dead Stain with Live/Dead Assay Reagents treat_cells->stain_live_dead acquire_data Image and Quantify Live vs. Dead Cells stain_live_dead->acquire_data analyze Determine Cytotoxic Concentration acquire_data->analyze end End analyze->end

Data Presentation

All quantitative data from optimization and validation experiments should be summarized in tables for clear comparison.

Table 1: Example of Staining Optimization Data

Concentration (µM)Incubation Time (min)Signal-to-Background RatioQualitative Assessment of Staining
115ValueDescription
130ValueDescription
515ValueDescription
530ValueDescription
1015ValueDescription
1030ValueDescription

Table 2: Example of Cytotoxicity Data

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)Value
1Value
5Value
10Value
50Value
100Value

Conclusion

While this compound is not currently established as a live-cell imaging probe, its properties as an acidic dye suggest a potential for this application. The hypothetical protocols provided herein offer a framework for researchers to begin exploring its utility. It is imperative that any investigation into this novel application includes thorough optimization of staining conditions and a comprehensive assessment of cytotoxicity to ensure the validity of any experimental findings.

References

Repurposing Acid Red 119 for Novel Biological Staining Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 119, an azo dye traditionally used in the textile and leather industries, presents a promising candidate for repurposing in biological staining applications.[1][2][3] Its chemical properties as an acid dye suggest its utility in staining basic cellular components, such as proteins.[1][4] This document outlines novel, exploratory applications of this compound for histological and cytological staining, providing detailed protocols and hypothetical data for its use as a cytoplasmic counterstain and for the selective staining of collagen fibers.

Acid dyes, in general, are anionic, carrying a negative charge. They bind to cationic (positively charged) components in tissues, primarily the amino groups on proteins, under acidic conditions.[1][4] This interaction is largely electrostatic. The staining process is typically performed at a low pH to enhance the positive charge of tissue proteins, thereby promoting dye binding.[4]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate[2]
C.I. Name This compound[5]
CAS Number 12220-20-1; 70210-06-9[2][5]
Molecular Formula C31H25N5Na2O6S2[1][2][5]
Molecular Weight 673.67 g/mol [1]
Appearance Red Powder[1][6]
Solubility Soluble in water[3][6]
Chemical Class Double Azo Dye[5][3]

Proposed Novel Application 1: Cytoplasmic Counterstain in Histology

This protocol details the use of this compound as a cytoplasmic counterstain to hematoxylin (B73222), offering an alternative to the commonly used Eosin Y. This application leverages the anionic nature of this compound to stain the generally basic cytoplasm and connective tissues.

Experimental Protocol: Hematoxylin and this compound Staining (H&AR119)

Objective: To stain cell nuclei blue/purple with hematoxylin and the cytoplasm and extracellular matrix in varying shades of red with this compound.

Materials:

  • This compound (1% w/v in distilled water)

  • Harris's Hematoxylin solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute or 0.2% ammonia (B1221849) water

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Paraffin-embedded tissue sections on slides

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 changes of 5 minutes each.

    • Transfer through 2 changes of 100% ethanol for 3 minutes each.

    • Transfer through 2 changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water for 5 minutes.

  • Nuclear Staining:

    • Immerse in Harris's Hematoxylin for 5-15 minutes.

    • Rinse briefly in distilled water.

    • Differentiate in acid alcohol for 10-30 seconds.

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute for 1-2 minutes.

    • Rinse in running tap water for 5 minutes.

  • Cytoplasmic Staining:

    • Immerse in 1% this compound solution for 1-3 minutes.

    • Rinse briefly in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol for 2 changes of 2 minutes each.

    • Dehydrate through 100% ethanol for 2 changes of 2 minutes each.

    • Clear in xylene for 2 changes of 5 minutes each.

    • Mount with a permanent mounting medium.

Hypothetical Staining Results and Optimization
Tissue ComponentExpected ColorStaining Intensity (1-5)Notes
Nuclei Blue/Purple5Dependent on hematoxylin timing.
Cytoplasm Red4Intensity can be varied with staining time.
Muscle Fibers Deep Red5High protein content leads to intense staining.
Collagen Pinkish-Red3Less intense than muscle.
Erythrocytes Bright Red5

Optimization: The intensity of the red staining can be modulated by altering the concentration of the this compound solution (from 0.5% to 2%) and the duration of the staining step.

Experimental Workflow: H&AR119 Staining

H_AR119_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Hematoxylin Nuclear Staining (Hematoxylin) Rehydration->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Bluing Bluing (Scott's Water) Differentiation->Bluing AcidRed119 Cytoplasmic Staining (this compound) Bluing->AcidRed119 Dehydration Dehydration (Graded Ethanol) AcidRed119->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Trichrome_Mechanism cluster_tissue Tissue Components cluster_dyes Dyes and Reagents Collagen Collagen Fibers (Porous) Muscle Muscle/Cytoplasm (Dense) MetanilYellow Metanil Yellow (Small Molecule) MetanilYellow->Collagen Stains MetanilYellow->Muscle Stains PMA Phosphomolybdic Acid (Large Polyacid) PMA->Collagen Binds, no displacement PMA->Muscle Displaces Metanil Yellow AcidRed119 This compound (Large Molecule) AcidRed119->Collagen Stains (penetrates porous structure) AcidRed119->Muscle Blocked by PMA

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Acid Red 119 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with weak or faint Acid Red 119 staining. The following information is structured to help you identify and resolve common problems during your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining?

This compound is an anionic dye, meaning it carries a negative charge. In an acidic solution, proteins and other components in tissue sections become protonated, acquiring a positive charge. The negatively charged this compound molecules then bind to these positively charged sites through electrostatic interactions, resulting in red coloration. This process is highly dependent on an acidic pH to ensure sufficient protonation of tissue elements for strong dye binding.[1][2][3]

Q2: My this compound staining is consistently weak or faint. What are the most likely causes?

Several factors can contribute to weak or faint staining. The most common issues include:

  • Suboptimal pH of the Staining Solution: If the pH is not sufficiently acidic, tissue proteins will not be adequately protonated, leading to poor dye binding.[1][4]

  • Inadequate Fixation: Improper or insufficient fixation can alter tissue morphology and mask the sites for dye binding.[4]

  • Problems with Tissue Processing: Incomplete deparaffinization, where residual wax blocks the dye, or overly thick sections can result in faint staining.[4][5]

  • Errors in the Staining Protocol: This can include using a dye concentration that is too low, an incubation time that is too short, or excessive rinsing that removes the stain.[4][6]

Q3: Can the age or storage of the this compound dye solution affect staining quality?

Yes, the stability of the staining solution is crucial. This compound is stable under normal temperatures and pressures but should be stored in a cool, dry place in a tightly sealed, light-resistant container.[7] Over time, or with improper storage, the dye can degrade, leading to weaker staining. It is recommended to use freshly prepared staining solutions for optimal results.

Troubleshooting Guide: Weak or Faint Staining

This guide provides a systematic approach to resolving issues with weak or faint this compound staining.

Problem 1: Staining Solution and Protocol

If the fundamental parameters of your staining protocol are not optimized, staining intensity will be compromised.

Troubleshooting Workflow for Staining Protocol Optimization

Start Weak or Faint Staining Check_pH Verify pH of Staining Solution (Target: pH 2.5-4.5) Start->Check_pH Adjust_pH Adjust pH with Acetic Acid Check_pH->Adjust_pH pH too high Check_Concentration Review Dye Concentration (Recommended Start: 0.1% w/v) Check_pH->Check_Concentration pH is optimal Adjust_pH->Check_Concentration Increase_Concentration Increase Dye Concentration Check_Concentration->Increase_Concentration Concentration too low Check_Time Evaluate Incubation Time (Recommended Start: 10-30 min) Check_Concentration->Check_Time Concentration is optimal Increase_Concentration->Check_Time Increase_Time Increase Incubation Time Check_Time->Increase_Time Time too short Check_Rinsing Examine Rinsing Step Check_Time->Check_Rinsing Time is sufficient Increase_Time->Check_Rinsing Adjust_Rinsing Rinse Briefly in Dilute Acetic Acid or Distilled Water Check_Rinsing->Adjust_Rinsing Rinsing is excessive or in alkaline solution End Optimal Staining Achieved Check_Rinsing->End Rinsing is optimal Adjust_Rinsing->End

Caption: A logical workflow for troubleshooting and optimizing the this compound staining protocol.

Quantitative Parameters for Staining Optimization

ParameterSuboptimal RangeRecommended Starting PointOptimized RangePotential Issue with Excess
pH of Staining Solution > 6.03.5 - 4.52.5 - 3.5Increased background staining
Dye Concentration (% w/v) < 0.05%0.1%0.1% - 0.5%High background, non-specific staining
Incubation Time (minutes) < 510 - 1510 - 30Overstaining, loss of contrast

Note: These values are based on general principles for acid dyes and may require further optimization for your specific tissue and application.[1]

Problem 2: Tissue Preparation and Processing

Proper tissue preparation is critical for successful staining. The following workflow addresses common issues in this area.

Troubleshooting Workflow for Tissue Preparation

Start Weak or Faint Staining Check_Fixation Review Fixation Protocol (e.g., 10% NBF for 24-48h) Start->Check_Fixation Optimize_Fixation Ensure Adequate Fixation Time and Volume Check_Fixation->Optimize_Fixation Fixation inadequate Check_Deparaffinization Verify Deparaffinization (Use fresh xylene, sufficient changes) Check_Fixation->Check_Deparaffinization Fixation is adequate Optimize_Fixation->Check_Deparaffinization Repeat_Deparaffinization Return Slide to Fresh Xylene Check_Deparaffinization->Repeat_Deparaffinization Incomplete Check_Section_Thickness Examine Section Thickness (Target: 4-5 µm) Check_Deparaffinization->Check_Section_Thickness Complete Repeat_Deparaffinization->Check_Section_Thickness Adjust_Sectioning Cut Thinner Sections Check_Section_Thickness->Adjust_Sectioning Too thick End Staining Improved Check_Section_Thickness->End Thickness is optimal Adjust_Sectioning->End

Caption: A step-by-step process for troubleshooting tissue preparation issues affecting this compound staining.

Experimental Protocols

Recommended Protocol for this compound Staining

This protocol is a general guideline and may require optimization.

Materials:

  • This compound powder

  • Glacial acetic acid

  • Distilled water

  • Graded alcohols (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Resinous mounting medium

Procedure:

  • Preparation of Staining Solution (0.1% this compound in 1% Acetic Acid):

    • Dissolve 0.1 g of this compound in 100 mL of distilled water.

    • Add 1 mL of glacial acetic acid.

    • Mix well and filter before use.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate in 95% ethanol for 2 minutes.

    • Hydrate in 70% ethanol for 2 minutes.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the 0.1% this compound solution for 10-15 minutes.

  • Rinsing:

    • Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.

  • Dehydration and Clearing:

    • Dehydrate through graded alcohols: 95% ethanol (1 minute), followed by two changes of 100% ethanol (2 minutes each).

    • Clear in two changes of xylene for 5 minutes each.

  • Mounting:

    • Mount with a permanent, resinous mounting medium.

Disclaimer: This guide is based on the general principles of acid dye staining. Significant optimization may be required for your specific application of this compound.[6]

References

Troubleshooting uneven or patchy Acid Red 119 staining.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering uneven or patchy staining with Acid Red 119. The following frequently asked questions (FAQs) and resources address common issues to help you achieve optimal and consistent staining results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining?

This compound is an anionic dye, meaning it carries a negative charge. In an acidic solution, proteins in tissue, particularly in the cytoplasm and connective tissues, become positively charged (protonated). The negatively charged this compound molecules then bind to these positively charged sites through electrostatic interactions, resulting in red staining of these protein-rich structures.[1][2][3][4][5] An acidic pH is therefore crucial for effective staining.[1][6][7]

Q2: My this compound staining is uneven and patchy. What are the common causes and solutions?

Uneven or patchy staining is a frequent issue with several potential causes throughout the staining protocol. Below are the most common culprits and their remedies:

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue slide will prevent the aqueous this compound stain from penetrating the tissue, leading to unstained or unevenly stained patches.[6][8]

    • Solution: Ensure complete removal of paraffin by using fresh xylene and an adequate number of changes during the deparaffinization step.[6]

  • Improper Rehydration: If the tissue is not fully rehydrated through graded alcohols, the aqueous dye solution will not be able to infiltrate the tissue uniformly.

    • Solution: Use a gradual series of descending alcohol concentrations (e.g., 100%, 95%, 70%) to ensure thorough rehydration before staining.[6]

  • Air Bubbles: Air bubbles trapped on the surface of the tissue section will block the dye from reaching the underlying tissue.[6]

    • Solution: Carefully and slowly immerse the slides into the staining solution. If bubbles are present, gently tap the slide holder to dislodge them.[6]

  • Incorrect pH of Staining Solution: The binding of acid dyes like this compound is highly dependent on an acidic pH. If the pH is too high (closer to neutral or alkaline), the staining will be weak and potentially uneven.[1][6][7]

    • Solution: Ensure your staining solution has an acidic pH, optimally between 2.5 and 4.0. This is typically achieved by adding a small amount of an acid, such as acetic acid, to the dye solution.[1][6]

  • Insufficient Staining Time: The tissue may not have been incubated in the staining solution long enough for the dye to fully penetrate and bind to the target structures.[6]

    • Solution: Increase the incubation time in the this compound solution. Optimization may be required depending on the tissue type and thickness.[6]

Troubleshooting Workflow for Uneven Staining

The following diagram illustrates a logical workflow for troubleshooting patchy or uneven this compound staining.

G cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_post Post-Staining Deparaffinization Incomplete Deparaffinization Rehydration Improper Rehydration Deparaffinization->Rehydration If OK Sol_Deparaffinization Solution: Use fresh xylene, increase changes. Deparaffinization->Sol_Deparaffinization AirBubbles Air Bubbles on Tissue Rehydration->AirBubbles If OK Sol_Rehydration Solution: Ensure gradual descending alcohols. Rehydration->Sol_Rehydration Issue Found Stain_pH Incorrect Stain pH AirBubbles->Stain_pH If OK Sol_AirBubbles Solution: Immerse slides carefully, tap to dislodge bubbles. AirBubbles->Sol_AirBubbles Stain_Time Insufficient Staining Time Stain_pH->Stain_Time If OK Sol_Stain_pH Solution: Adjust pH to 2.5-4.0 with acetic acid. Stain_pH->Sol_Stain_pH Rinsing Inadequate Rinsing Stain_Time->Rinsing If OK Sol_Stain_Time Solution: Increase incubation time. Stain_Time->Sol_Stain_Time Issue Found End Result: Even Staining Rinsing->End If OK Sol_Rinsing Solution: Thorough but brief rinsing with dilute acid. Rinsing->Sol_Rinsing Issue Found Start Start: Uneven Staining Start->Deparaffinization Check Sol_Deparaffinization->Rehydration Sol_Rehydration->AirBubbles Sol_AirBubbles->Stain_pH Sol_Stain_pH->Stain_Time Sol_Stain_Time->Rinsing Sol_Rinsing->End

Caption: A troubleshooting workflow for uneven this compound staining.

Quantitative Data Summary

The intensity of this compound staining is highly dependent on parameters such as the pH of the staining solution and the incubation time. The following tables provide a summary of expected outcomes based on these variables.

Table 1: Effect of pH on this compound Staining Efficiency

pH RangeStaining IntensityRemarks
< 2.5++++ (Very Strong)May lead to overstaining and high background.
2.5 - 4.0+++ (Strong)Optimal for robust staining of cytoplasm and connective tissues.[1][6]
4.1 - 6.0++ (Moderate)Good balance between intensity and specificity. A reasonable starting point.
> 6.0+ (Weak to None)Staining is likely to be faint or absent due to insufficient protonation of tissue proteins.[1]

Table 2: Effect of Incubation Time on this compound Staining

Incubation Time (Minutes)Staining IntensityRemarks
1-2Weak / Pale RedUnder-stained, insufficient time for dye binding.
3-5Moderate RedAcceptable, but could potentially be stronger.
5-10Strong, Bright RedOften the optimal starting range for many tissues.[7]
> 10Very Strong / Dark RedRisk of over-staining, which can obscure cellular details.[9]

Experimental Protocol: this compound Staining

This protocol is a general guideline and may require optimization for your specific tissue type and experimental conditions.

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Graded alcohols (100%, 95%, 70%)

  • Xylene

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.[6]

    • Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each.[6]

    • Hydrate through 95% ethanol for 2 minutes.[6]

    • Hydrate through 70% ethanol for 2 minutes.[6]

    • Rinse in distilled water.[6]

  • Staining Solution Preparation:

    • Prepare a 0.1% (w/v) this compound solution in distilled water.

    • Adjust the pH of the solution to approximately 3.0 - 4.0 using 1% acetic acid.[7]

    • Filter the solution before use to remove any undissolved particles.[1]

  • Staining:

    • Immerse slides in the prepared this compound staining solution for 5-10 minutes at room temperature.[7]

  • Rinsing/Differentiation:

    • Briefly rinse the slides in a weak acid solution (e.g., 0.5-1% acetic acid in water) to remove excess, non-specifically bound stain.[7][9]

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the sections through ascending grades of ethanol: 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 2 minutes each.[9]

    • Clear in two changes of xylene or a xylene substitute for 5 minutes each.[9]

    • Mount with a permanent, resinous mounting medium.[9]

G cluster_prep Preparation cluster_stain Staining cluster_finish Finishing Deparaffinize Deparaffinize (Xylene) Rehydrate Rehydrate (Graded Alcohols) Deparaffinize->Rehydrate Rinse_Water Rinse (Distilled Water) Rehydrate->Rinse_Water Stain Stain (this compound Solution) Rinse_Water->Stain Rinse_Acid Rinse (Dilute Acetic Acid) Stain->Rinse_Acid Dehydrate Dehydrate (Graded Alcohols) Rinse_Acid->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount Clear->Mount

Caption: A generalized workflow for this compound staining.

References

Preventing precipitate formation in Acid Red 119 staining solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitate formation in Acid Red 119 staining solutions.

Troubleshooting Guide: Precipitate Formation

Precipitate in your this compound staining solution can interfere with accurate histological analysis. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Initial Checks:

  • Visual Inspection: Examine the stock and working solutions for any visible particles, cloudiness, or crystals.

  • Review Preparation Log: Verify that the solution was prepared according to the protocol, noting the date of preparation and the source of reagents.

Troubleshooting Workflow:

If initial checks do not resolve the issue, use the following workflow to diagnose and solve the problem.

TroubleshootingWorkflow start Precipitate Observed in This compound Solution check_ph 1. Check Solution pH start->check_ph ph_high pH is too high (neutral/alkaline) check_ph->ph_high Is pH correct? adjust_ph Action: Adjust pH to acidic range (e.g., with acetic acid) or remake solution. ph_high->adjust_ph No check_concentration 2. Review Dye Concentration ph_high->check_concentration Yes end Solution is stable adjust_ph->end conc_high Concentration is too high check_concentration->conc_high Is concentration correct? dilute_solution Action: Dilute the solution or prepare a new solution with the correct concentration. conc_high->dilute_solution No check_temp 3. Evaluate Storage & Working Temperature conc_high->check_temp Yes dilute_solution->end temp_low Solution was stored at a low temperature check_temp->temp_low Is temperature appropriate? warm_solution Action: Gently warm solution to room temperature and mix. Store at RT. temp_low->warm_solution No check_water 4. Assess Water Quality temp_low->check_water Yes warm_solution->end water_quality Tap water or low-quality water was used check_water->water_quality Was high-purity water used? use_di_water Action: Remake solution using distilled or deionized water. water_quality->use_di_water No check_contamination 5. Check for Contamination water_quality->check_contamination Yes use_di_water->end contamination Contamination with other reagents (e.g., buffers, salts) check_contamination->contamination Is the solution free of contaminants? remake_solution Action: Discard the contaminated solution and prepare a fresh batch. contamination->remake_solution No contamination->end Yes remake_solution->end

Caption: Troubleshooting workflow for this compound precipitate.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in staining solutions?

A1: Precipitation of this compound, an anionic azo dye, can be attributed to several factors:

  • Improper pH: this compound is most stable and soluble in acidic conditions. A shift towards a neutral or alkaline pH can significantly decrease its solubility, leading to precipitation.[1]

  • High Dye Concentration: Exceeding the solubility limit of the dye by creating a supersaturated solution can cause the dye to precipitate, especially if the solution cools.

  • Low Temperature: The solubility of many azo dyes decreases at lower temperatures. If a solution is saturated at room temperature and then stored in a colder environment, the dye may crystallize.

  • Poor Water Quality: The use of tap water can introduce ions that may react with the dye, causing it to precipitate.

  • Contamination: Accidental introduction of other reagents, such as buffers with high salt concentrations, can alter the solution's chemistry and lead to precipitation.

Q2: How does pH affect the stability of an this compound solution?

A2: this compound is an acid dye, and its stability in solution is critically dependent on an acidic pH.[1] In an acidic environment, the dye molecules and the target tissue components carry the appropriate charges to facilitate both staining and solubility. An increase in pH towards neutral or alkaline can alter these charges, reducing the dye's solubility and causing it to precipitate out of the solution.

Q3: What is the recommended solvent for preparing this compound staining solutions?

A3: To ensure stability and prevent precipitation, always use high-purity distilled or deionized water when preparing this compound solutions. For staining protocols, the dye is often dissolved in a dilute acidic solution, such as 1-5% acetic acid, to maintain an optimal acidic pH.[2][3]

Q4: Can a precipitated this compound solution be salvaged?

A4: In some cases, a precipitated solution can be salvaged. If the precipitation is due to low temperature, gently warming the solution to room temperature with continuous stirring may redissolve the dye. If the pH is incorrect, it can be carefully adjusted. However, if the precipitation is due to contamination or is extensive, it is best to discard the solution and prepare a fresh batch to ensure reliable and reproducible staining results.

Q5: How should this compound staining solutions be stored to prevent precipitation?

A5: Stock and working solutions of this compound should be stored at a stable room temperature in well-sealed containers to prevent evaporation and contamination. Avoid storing the solutions in cold environments, such as refrigerators, as this can decrease the dye's solubility and promote precipitation.

Quantitative Data Summary

ParameterConditionExpected Solubility of this compoundRationale
pH Acidic (pH 3-5)HighIn acidic solutions, the sulfonic acid groups on the dye are in their salt form, enhancing solubility in aqueous media.[4]
Neutral (pH 7)Moderate to LowAs the pH approaches neutral, the solubility may decrease, increasing the risk of precipitation.
Alkaline (pH > 8)LowIn alkaline conditions, the dye is less stable and more likely to precipitate.[1]
Temperature 4°CLowSolubility of most azo dyes decreases significantly at lower temperatures, leading to crystallization.[4]
20-25°C (Room Temp)GoodThis is the typical working and storage temperature for optimal solubility.
> 30°CHighGently warming the solution can increase solubility, but excessive heat may degrade the dye.[4]
Solvent Distilled/Deionized WaterGoodHigh-purity water minimizes the presence of extraneous ions that could cause precipitation.
Tap WaterPoorContains various ions that can interact with the dye and cause it to precipitate.
1-5% Acetic AcidExcellentThe acidic environment maintains the dye in its soluble form and is optimal for staining.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Stable 0.1% this compound Staining Solution

This protocol is adapted from standard methods for similar acid azo dyes, such as Ponceau S, and is designed to produce a stable working solution for protein staining on membranes or general histological applications.[2][3]

Materials:

  • This compound powder

  • Glacial Acetic Acid

  • Distilled or Deionized Water

  • Graduated cylinders

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Filter paper (0.45 µm pore size) and filtration apparatus

Procedure:

  • Measure Reagents: To prepare 100 mL of a 0.1% (w/v) this compound solution in 5% (v/v) acetic acid, measure 100 mg of this compound powder. Measure 5 mL of glacial acetic acid and 95 mL of distilled water.

  • Dissolve the Dye: Add the 95 mL of distilled water to the volumetric flask. Add the 5 mL of glacial acetic acid. Place the magnetic stir bar in the flask and place it on the magnetic stirrer.

  • Add Dye and Mix: Slowly add the 100 mg of this compound powder to the solution while it is stirring. Continue to stir until the dye is completely dissolved. This may take several minutes.

  • Filter the Solution (Optional but Recommended): For optimal performance and to remove any undissolved micro-particles, filter the solution through a 0.45 µm pore size filter.

  • Storage: Store the solution in a clearly labeled, well-sealed container at room temperature.

Protocol 2: Troubleshooting by Assessing Solution Stability

This protocol helps to determine if the precipitate formation is due to incorrect pH or temperature.

Materials:

  • Precipitated this compound solution

  • pH meter or pH indicator strips

  • Water bath

  • Magnetic stirrer and stir bar

  • Dilute acetic acid (e.g., 10%) and dilute sodium hydroxide (B78521) (e.g., 0.1 M) for pH adjustment

Procedure:

  • Temperature Test: a. Take an aliquot of the precipitated solution. b. Place it on a magnetic stirrer and begin stirring. c. Gently warm the solution in a water bath to 30-40°C. d. Observe if the precipitate redissolves. If it does, the issue was likely due to low-temperature storage.

  • pH Test: a. Calibrate the pH meter according to the manufacturer's instructions. b. Measure the pH of the precipitated solution. c. If the pH is above 6.0, slowly add dilute acetic acid dropwise while stirring and monitoring the pH. d. Observe if the precipitate dissolves as the pH becomes more acidic (target pH 3-5). If it does, the issue was an incorrect pH.

ExperimentalWorkflow cluster_prep Protocol 1: Solution Preparation cluster_troubleshoot Protocol 2: Stability Assessment prep1 Measure 100mg this compound, 5mL Acetic Acid, 95mL DI Water prep2 Combine Acetic Acid and Water prep1->prep2 prep3 Add Dye and Stir to Dissolve prep2->prep3 prep4 Filter Solution (0.45 µm) prep3->prep4 prep5 Store at Room Temperature prep4->prep5 ts1 Take Aliquot of Precipitated Solution ts2 Test 1: Temperature (Warm to 30-40°C) ts1->ts2 ts3 Test 2: pH (Measure and Adjust) ts1->ts3 ts4 Observe if Precipitate Dissolves ts2->ts4 ts3->ts4

Caption: Workflow for preparing and troubleshooting this compound solution.

References

Technical Support Center: Optimizing Staining with Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining and optimize their results with Acid Red 119.

Understanding this compound Staining

This compound, also widely known as Ponceau S, is an anionic azo dye. Its staining mechanism relies on the electrostatic interaction between the negatively charged sulfonic acid groups on the dye molecule and positively charged amino acid residues (like lysine (B10760008) and arginine) on proteins. This binding is favored under acidic conditions, which increase the protonation of amino groups on proteins, enhancing their positive charge. The dye also binds non-covalently to non-polar regions of proteins. This reversible, non-covalent binding allows for easy destaining, making it a popular choice for verifying protein transfer on western blot membranes before immunodetection.

Troubleshooting Guide: High Background Staining

High background staining can obscure specific signals and complicate data interpretation. The following guide addresses common causes and solutions for high background when using this compound.

Observation Potential Cause Recommended Solution
Diffuse, Uniform High Background Staining solution is too concentrated.Prepare a fresh staining solution with a lower concentration of this compound (e.g., 0.01% w/v).
Incubation time in the staining solution is too long.Reduce the staining incubation time. For membranes, 1-5 minutes is often sufficient.[1][2]
Inadequate washing/destaining.Increase the number and duration of washing steps with distilled water or a buffer like TBS-T until the background is clear and protein bands are distinct.[1]
pH of the staining solution is too low.While acidic conditions are necessary, an excessively low pH can promote non-specific binding. Ensure the acetic acid concentration is appropriate (typically 1-5%).
Speckled or Patchy Background Staining solution was not filtered.Always filter the staining solution before use to remove any undissolved dye particles.
Membrane was allowed to dry out.Keep the membrane or tissue section moist throughout the staining and washing process to prevent dye precipitation.
High Background in Histological Sections Non-specific binding to other tissue components.Optimize a differentiation (destaining) step with a weak acid solution (e.g., 1% acetic acid) to selectively remove excess dye. The duration of this step is critical and may require microscopic monitoring.
Tissue section is too thick.Use thinner sections to reduce the amount of tissue that can non-specifically trap the stain.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration and solvent for the this compound staining solution?

A common and effective staining solution is 0.1% (w/v) this compound in 5% (v/v) acetic acid.[1] However, for applications sensitive to background, a lower concentration of 0.01% this compound in 1% acetic acid has been shown to provide comparable sensitivity.

Q2: How do I properly destain my membrane or slide to reduce background?

For western blot membranes, thorough washing with deionized water is usually sufficient to remove background staining while leaving the protein bands visible.[1] Three or more washes of 5-10 minutes each with agitation are recommended.[3] For complete removal of the stain before immunodetection, washing with TBS-T or a dilute alkaline solution (e.g., 0.1M NaOH) can be effective.[3] For histological sections, a differentiation step using a weak acid or graded alcohols can help to selectively remove background staining.

Q3: Can I reuse my this compound staining solution?

Yes, the staining solution can typically be reused several times.[2] However, if you begin to notice high background or weaker staining, it is best to prepare a fresh solution.

Q4: Why am I not seeing any staining on my western blot membrane?

This could be due to several factors, including a failed protein transfer from the gel to the membrane. You can stain the gel with Coomassie blue to see if the proteins are still there. Other reasons could be that the staining solution is old or depleted, or that the proteins were transferred in the wrong direction. Using a pre-stained molecular weight marker can help verify the transfer direction.

Q5: Is this compound (Ponceau S) compatible with fluorescent western blotting?

While the stain is reversible, residual dye can leave an autofluorescent residue on the membrane, which can increase the background in fluorescent detection systems.[4] If high background is an issue, it is recommended to use alternative total protein stains designed for fluorescent applications.[4]

Experimental Protocols

Protocol 1: Reversible Staining of Proteins on Western Blot Membranes

This protocol is for the rapid and reversible staining of protein bands on nitrocellulose or PVDF membranes to verify transfer efficiency.

Materials:

  • Staining Solution: 0.1% (w/v) this compound (Ponceau S) in 5% (v/v) acetic acid.

  • Destaining Solution: Deionized water or TBS with 0.1% Tween-20 (TBS-T).

  • Orbital shaker.

Procedure:

  • Following protein transfer, briefly wash the membrane in deionized water for 1 minute.[1]

  • Immerse the membrane in the this compound staining solution and incubate for 1-5 minutes at room temperature with gentle agitation on an orbital shaker.[1][2][3]

  • Pour off the staining solution (it can be saved for reuse).

  • Wash the membrane with deionized water for several minutes, changing the water multiple times, until the protein bands are clearly visible against a faint background.[1][5]

  • Image the membrane to document the transfer efficiency.

  • To completely remove the stain before proceeding to immunodetection, wash the membrane 3 times for 10 minutes each with TBS-T.

Protocol 2: General Protocol for this compound as a Histological Counterstain

This is a general starting protocol for using this compound as a counterstain for cytoplasm and connective tissue. Disclaimer: This application is less common, and significant optimization will be required for specific tissue types and experimental goals.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides.

  • Hematoxylin (B73222) solution (for nuclear staining).

  • This compound Staining Solution: 0.5% (w/v) this compound in 1% (v/v) acetic acid.

  • Differentiating Solution: 1% (v/v) acetic acid in water.

  • Graded alcohols and clearing agent (e.g., xylene).

Procedure:

  • Perform nuclear staining with hematoxylin according to standard protocols, including differentiation and bluing steps.

  • Wash thoroughly in running tap water.

  • Immerse slides in the this compound staining solution for 1-3 minutes.

  • Briefly rinse in the differentiating solution (1% acetic acid) to remove excess stain. This step is critical and may need to be adjusted (e.g., a few quick dips to several seconds) to achieve the desired staining intensity and low background.

  • Wash briefly in distilled water.

  • Dehydrate through graded alcohols (e.g., 95% and 100% ethanol).

  • Clear in xylene (or a xylene substitute).

  • Mount with a permanent mounting medium.

Visual Guides

Staining_Workflow cluster_prep Preparation cluster_stain Staining & Verification cluster_immuno Immunodetection Gel Protein Gel Electrophoresis Transfer Electrotransfer to Membrane (PVDF/NC) Gel->Transfer Stain Incubate in This compound (1-5 min) Transfer->Stain Wash Wash with dH2O to Visualize Bands Stain->Wash Image Image Membrane (Verify Transfer) Wash->Image Destain Destain Completely (e.g., TBS-T) Image->Destain Block Blocking Step Destain->Block Antibodies Primary & Secondary Antibody Incubation Block->Antibodies Detect Detection Antibodies->Detect

Caption: A typical experimental workflow for using this compound (Ponceau S) to verify protein transfer before immunodetection.

Troubleshooting_Background Start High Background Observed Q1 Is background uniform or patchy? Start->Q1 Uniform Uniform Background Q1->Uniform Uniform Patchy Patchy/Speckled Background Q1->Patchy Patchy Sol1 Reduce Dye Concentration Decrease Incubation Time Uniform->Sol1 Sol2 Increase Washing Steps/Duration Uniform->Sol2 Sol3 Filter Staining Solution Before Use Patchy->Sol3 Sol4 Ensure Membrane/Slide Remains Wet Patchy->Sol4

Caption: A logical workflow for troubleshooting high background staining with this compound.

References

Technical Support Center: Optimizing Picro-Sirius Red Staining for Collagen Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Picro-Sirius Red staining to visualize and quantify collagen in various tissue types.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Picro-Sirius Red staining?

A1: Picro-Sirius Red (PSR) staining is a highly specific method for the visualization and quantification of collagen fibers in tissue sections. It is widely used in fibrosis research and the analysis of tissue architecture due to its ability to enhance the natural birefringence of collagen, making it ideal for assessment with polarized light microscopy.[1][2]

Q2: What is the mechanism behind Picro-Sirius Red's specificity for collagen?

A2: The specificity of PSR staining relies on the interaction between the elongated Sirius Red F3B dye molecules and the collagen triple helix. The sulfonic acid groups of the dye form strong electrostatic bonds with the basic amino acid residues of collagen. The acidic environment provided by the picric acid solution enhances this binding by protonating the basic groups on collagen, thereby increasing their positive charge.[3][4]

Q3: Can Picro-Sirius Red differentiate between different types of collagen?

A3: Under polarized light microscopy, PSR staining can help differentiate collagen types based on the thickness and arrangement of the fibers. Thicker, more mature Type I collagen fibers typically appear orange to red, while thinner Type III collagen fibers (reticular fibers) often appear green to yellowish-green.[5][6] However, it is important to note that fiber orientation and packing density can also influence the birefringence colors.[1][7]

Q4: What is the purpose of the picric acid in the staining solution?

A4: Picric acid serves two main purposes. Firstly, its low pH environment is crucial for the specific binding of Sirius Red to collagen by enhancing the positive charges on the collagen molecules.[3] Secondly, it acts as a counterstain, providing a pale yellow background which contrasts with the red-stained collagen when viewed under a bright-field microscope.[8]

Quantitative Data Summary

For reproducible and quantifiable results, adherence to optimized staining parameters is crucial. The following tables summarize key quantitative data for Picro-Sirius Red staining.

Table 1: Picro-Sirius Red Solution Composition

ComponentConcentration/PreparationPurpose
Sirius Red F3B (Direct Red 80)0.1% (w/v) or 0.5 g per 500 mLPrimary stain for collagen fibers
Saturated Picric AcidSaturated aqueous solution (~1.2-1.3% w/v)Ensures low pH for specific binding and acts as a counterstain

Table 2: Recommended Staining Parameters for Different Tissue Types

Tissue TypeRecommended Section ThicknessFixationStaining Time (minutes)
Liver (Fibrosis)4-6 µm10% Neutral Buffered Formalin (NBF)60
Heart (Fibrosis)5-7 µm10% NBF60-90
Kidney (Fibrosis)4-6 µm10% NBF or Bouin's Solution60
Lung4-6 µm10% NBF60
Tendon5-8 µm10% NBF60
Muscle5-10 µm10% NBF60

Experimental Protocols

Protocol 1: Picro-Sirius Red Staining for Paraffin-Embedded Sections

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate through 95% ethanol for 2 minutes.

    • Hydrate through 70% ethanol for 2 minutes.

    • Rinse in distilled water.[1]

  • (Optional) Nuclear Staining:

    • Stain with Weigert's hematoxylin (B73222) for 5-10 minutes.

    • Wash in running tap water for 5-10 minutes.[8]

  • Picro-Sirius Red Staining:

    • Immerse slides in Picro-Sirius Red solution for 60 minutes.[1][8]

  • Rinsing and Differentiation:

    • Wash in two changes of 0.5% acetic acid solution.[8][9]

  • Dehydration and Mounting:

    • Dehydrate rapidly through three changes of 100% ethanol.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a resinous mounting medium.[1][8]

Protocol 2: Sirius Red with Fast Green Counterstain

This protocol is useful for distinguishing collagen from other non-collagenous proteins.

  • Deparaffinization and Rehydration: Follow steps from Protocol 1.

  • Fast Green Staining:

    • Incubate slides in 0.04% Fast Green solution for 15 minutes.[10]

    • Rinse with distilled water.

  • Picro-Sirius Red Staining:

    • Prepare a solution of 0.1% Sirius Red and 0.04% Fast Green in saturated picric acid.

    • Incubate slides in this solution for 30 minutes.[10]

  • Dehydration and Mounting: Follow steps from Protocol 1.

Troubleshooting Guide

Issue 1: Weak or Faint Collagen Staining

  • Possible Cause: Insufficient staining time.

    • Solution: Ensure incubation in Picro-Sirius Red solution for at least 60 minutes to achieve near-equilibrium staining.[8]

  • Possible Cause: Over-rinsing after staining.

    • Solution: Wash slides briefly in the acetic acid solution; prolonged washing can remove the stain.[1]

  • Possible Cause: Depleted staining solution.

    • Solution: While the solution is stable, for critical quantitative studies, it is advisable to use a fresh solution.

Issue 2: High Background Staining (Yellow cytoplasm is too intense)

  • Possible Cause: Inadequate deparaffinization.

    • Solution: Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and adequate incubation times.

  • Possible Cause: For cardiac muscle, cytoplasmic staining can obscure thin collagen fibers.

    • Solution: A modified protocol for cardiac tissue includes a pre-treatment with 0.2% phosphomolybdic acid for 1-5 minutes before staining to reduce cytoplasmic uptake of the dye.[6]

Issue 3: Inconsistent Staining Across Slides or Tissue Sections

  • Possible Cause: Variation in tissue section thickness.

    • Solution: Maintain a consistent section thickness, ideally between 4-6 µm, for uniform staining and polarization effects.[1]

  • Possible Cause: Tissue sections drying out during the procedure.

    • Solution: Keep the slides in a humidified chamber and ensure they are always covered with reagent or buffer.[1]

Issue 4: Nuclei are Not Visible or Faint After Hematoxylin Staining

  • Possible Cause: The acidic nature of the Picro-Sirius Red solution can de-stain aluminum-based hematoxylins.

    • Solution: Use an acid-resistant hematoxylin, such as Weigert's iron hematoxylin, for nuclear counterstaining. Ensure the nuclear staining is intense before proceeding to the Picro-Sirius Red step.[11]

Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation (10% NBF) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-6 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Nuclear_Stain Optional: Weigert's Hematoxylin Deparaffinization->Nuclear_Stain PSR_Stain Picro-Sirius Red (60 min) Nuclear_Stain->PSR_Stain Acid_Wash Acetic Acid Wash PSR_Stain->Acid_Wash Dehydration Dehydration & Clearing Acid_Wash->Dehydration Mounting Mounting Dehydration->Mounting Brightfield Bright-field Microscopy Mounting->Brightfield Polarized Polarized Light Microscopy Mounting->Polarized Quantification Image Analysis & Quantification Brightfield->Quantification Polarized->Quantification

Caption: Experimental workflow for Picro-Sirius Red staining and analysis.

Staining_Mechanism cluster_tissue Tissue Components cluster_solution Picro-Sirius Red Solution (Low pH) Collagen Collagen Fibers (+ charged basic amino acids) NonCollagen Non-Collagenous Proteins SiriusRed Sirius Red Dye (- charged sulfonic acid groups) SiriusRed->Collagen Strong Electrostatic Binding SiriusRed->NonCollagen Weak/No Binding PicricAcid Picric Acid (Low pH Environment) PicricAcid->Collagen Enhances + charge

Caption: Mechanism of Picro-Sirius Red staining for collagen.

References

Effect of incubation time and temperature on Acid Red 119 staining.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific, validated histological staining protocols for Acid Red 119 is limited in scientific literature. This guide is based on the general principles of acid dye staining, drawing parallels from well-established protocols for similar dyes. Researchers should use this information as a foundational starting point and expect to perform optimization for any specific application.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining?

This compound is an anionic dye. The principle of its use in histological staining is based on electrostatic interactions. In an acidic solution (typically pH 2.5-4.0), tissue proteins, particularly basic amino acid residues in components like collagen, become protonated and carry a positive charge. The negatively charged anionic dye molecules then bind to these positively charged sites, resulting in the coloration of the target structures.[1][2]

Q2: What are the potential applications of this compound in a research setting?

Based on the properties of similar acid dyes, this compound could potentially be optimized for staining collagen, cytoplasm, muscle, and other extracellular matrix proteins in tissue sections. This would be valuable in studies related to fibrosis, wound healing, and connective tissue disorders, allowing for the visualization and quantification of these components.[1]

Q3: How does incubation time affect this compound staining?

Incubation time is a critical factor that influences the intensity of the stain. Insufficient incubation time will result in weak or pale staining due to inadequate dye penetration and binding.[2] Conversely, excessive incubation time can lead to overstaining and high background, making it difficult to distinguish specific structures.[1][2] Optimization of the incubation time is crucial for achieving a strong specific signal with minimal background.[1]

Q4: What is the role of temperature in this compound staining?

Most histological staining with acid dyes is performed at room temperature.[1] Increasing the temperature can increase the rate of the staining reaction, potentially reducing the required incubation time. However, higher temperatures can also increase the risk of tissue damage and non-specific staining. Therefore, any adjustments to temperature should be done cautiously and systematically.

Troubleshooting Guides

Issue 1: Weak or No Staining
Possible Cause Troubleshooting Step
Insufficient Incubation Time Increase the incubation time in the this compound solution. Start with a baseline (e.g., 60 minutes) and increase in increments (e.g., 90, 120 minutes) to find the optimal duration for your specific tissue type and thickness.[2]
Suboptimal Temperature While typically performed at room temperature, a slightly elevated and controlled temperature (e.g., 37°C) might enhance staining intensity. However, be cautious as this can also increase background. If you try this, monitor your results closely.
Incorrect pH of Staining Solution Ensure the pH of your this compound staining solution is acidic, ideally between 2.5 and 4.0.[2] An incorrect pH will result in poor binding of the anionic dye to the tissue proteins.[2]
Inadequate Fixation Improper or insufficient fixation can lead to a loss of binding sites for the dye.[2] Ensure tissue is adequately fixed, with 10% neutral buffered formalin being a standard choice. For connective tissues, a post-fixation step in Bouin's solution might improve staining.[1]
Issue 2: High Background Staining
Possible Cause Troubleshooting Step
Excessive Incubation Time Reduce the incubation time in the this compound solution.[1] If you are experiencing high background, try shorter incubation periods, such as 30-45 minutes.[1]
Incubation Temperature Too High If you are incubating at an elevated temperature, return to room temperature to reduce non-specific dye binding.
Dye Concentration Too High A high concentration of the dye can lead to excessive non-specific binding. Try diluting your working staining solution (e.g., to 0.05%).[1]
Inadequate Rinsing Insufficient rinsing after staining can leave excess dye on the slide.[2] Ensure thorough but brief rinsing in a dilute acid solution (e.g., 0.5% acetic acid) to remove unbound dye.[1][2]
Issue 3: Uneven Staining
Possible Cause Troubleshooting Step
Air Bubbles Trapped air bubbles on the tissue surface will prevent the dye from reaching those areas.[2] Carefully immerse slides into the staining solution to avoid bubble formation.[2]
Incomplete Rehydration If starting from paraffin-embedded sections, ensure complete deparaffinization and rehydration through graded alcohols. Incomplete rehydration will prevent the aqueous stain from penetrating the tissue evenly.[2]
Tissue Section Too Thick Thicker sections can trap excess stain and lead to uneven coloration.[1] Using thinner sections (e.g., 5-8 µm) is recommended.[1]

Data Presentation

Table 1: Effect of Incubation Time on Staining Intensity (Hypothetical)

This table illustrates the expected outcome of optimizing incubation time. The optimal time provides strong specific staining with minimal background.[1]

Incubation TimeExpected Staining IntensityBackground StainingRemarks
15 minutesWeak / Pale RedMinimalUnder-stained. Insufficient time for dye binding.[1]
30 minutesModerate RedLowMay be sufficient for some tissues, but could be stronger.
60 minutes (Recommended Start) Strong, Vibrant Red Minimal to Low Optimal for most applications.
90 minutesVery Strong RedModeratePotential for over-staining and increased background.
120 minutesDark Red / Obscured DetailsHighOver-stained, making interpretation difficult.

Experimental Protocols

Recommended Starting Protocol for this compound Staining of FFPE Sections

This protocol is a recommended starting point for optimization.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse for 5 minutes.[1]

  • Staining:

    • Prepare the staining solution: 0.1% (w/v) this compound in a saturated aqueous solution of picric acid. The final pH should be acidic (around 2-3).[1]

    • Immerse slides in the this compound solution. The recommended starting incubation time is 60 minutes at room temperature .[1]

  • Rinsing/Differentiation:

    • Briefly rinse the slides in two changes of a weak acid solution (e.g., 0.5% acetic acid in water) to remove excess, non-specifically bound stain.[1]

  • Dehydration:

    • 95% Ethanol: 1 minute.

    • 100% Ethanol: 2 changes, 2 minutes each.[1]

  • Clearing and Mounting:

    • Xylene or xylene substitute: 2 changes, 5 minutes each.

    • Mount with a permanent, resinous mounting medium.[1]

Visualizations

AcidRed119_Troubleshooting start Staining Issue weak_stain Weak or No Staining start->weak_stain high_background High Background start->high_background uneven_stain Uneven Staining start->uneven_stain inc_time Increase Incubation Time weak_stain->inc_time Primary Action check_ph Check pH of Solution weak_stain->check_ph Secondary Check dec_time Decrease Incubation Time high_background->dec_time Primary Action dec_conc Decrease Dye Concentration high_background->dec_conc Secondary Action check_rehydration Ensure Complete Rehydration uneven_stain->check_rehydration Check Protocol Step thinner_sections Use Thinner Sections uneven_stain->thinner_sections Optimize Sample Prep Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_post Post-Staining Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Stain Incubate in this compound (60 min @ RT) Rehydration->Stain Rinse Rinse (0.5% Acetic Acid) Stain->Rinse Dehydration_post Dehydration Rinse->Dehydration_post Clearing Clearing Dehydration_post->Clearing Mounting Mounting Clearing->Mounting

References

Technical Support Center: Troubleshooting Acid Red 119 Staining Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

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Disclaimer: Acid Red 119 is not a standard dye for histological applications. The following troubleshooting guide is based on established principles for common acidic red counterstains (e.g., Eosin) and may require optimization for your specific, non-standard protocol.

Frequently Asked Questions (FAQs)

Q1: What is an acidic dye and how does it work in histology?

Acidic dyes, like this compound, are anionic, meaning they carry a net negative charge. In tissue sections, they bind to components that are basic and carry a net positive charge (acidophilic components).[1][2][3] This binding is primarily based on electrostatic attraction. Key acidophilic structures include most proteins in the cytoplasm, mitochondria, and extracellular fibers like collagen, which typically stain shades of red or pink.[1][2]

Q2: What are the most common staining artifacts encountered with acidic red dyes?

The most frequent issues include:

  • Overstaining: The tissue appears too dark or intensely red, obscuring cellular detail.[4]

  • Understaining: The target structures are too pale, providing poor contrast.[4]

  • Uneven or Patchy Staining: The stain intensity varies across the section.[5][6]

  • Non-Specific Background Staining: The dye adheres to areas it shouldn't, reducing clarity.

  • Precipitate or Crystals: Dye particles appear on top of the tissue section.[7][8]

Q3: How does pH impact staining with this compound?

The pH of the staining solution is critical. Acidic dyes stain most effectively at a low pH (typically between 4 and 5). At this pH, the amino groups on tissue proteins are positively charged, maximizing their attraction to the negatively charged dye molecules. An incorrect pH can lead to weak or non-specific staining.

Q4: What is the difference between progressive and regressive staining?

  • Progressive Staining: The tissue is left in the dye just long enough to reach the desired color intensity. The process is monitored and stopped at the optimal point.[9] This method offers good control but can be more time-consuming.

  • Regressive Staining: The tissue is deliberately overstained, and then a differentiating solution (often an acid alcohol) is used to selectively remove the excess dye until the correct level of detail is visible.[9][10] This method can produce sharper differentiation but risks destaining the tissue too much.

Troubleshooting Common Staining Artifacts

This section provides a systematic approach to identifying and resolving specific artifacts you may encounter when using this compound.

Problem 1: Overstaining - Tissue is Too Red/Dark

Sections that are too red can obscure nuclear detail and make morphological assessment difficult.

Summary of Causes and Solutions

Potential Cause Recommended Solution
Dye concentration is too high. Dilute the this compound working solution. Perform a dilution series (e.g., 1:2, 1:5, 1:10) to find the optimal concentration.
Staining time is too long. Reduce the incubation time in the this compound solution. Monitor the staining intensity microscopically at shorter intervals.
Inadequate differentiation. If using a regressive method, increase the time in the differentiating solution (e.g., 70% ethanol) or use a more acidic differentiator (e.g., 0.5% acid alcohol) for a few seconds.[9][11]
Sections are too thick. Cut thinner sections during microtomy (ideally 4-5 µm).[5][12] Thick sections retain more dye and appear darker.
Dehydration post-staining is incomplete. Ensure slides are passed through fresh, absolute (100%) alcohol baths before clearing. Water contamination in these alcohols can interfere with proper eosin (B541160) differentiation and dehydration.
Problem 2: Understaining - Tissue is Too Pale

Pale staining results in poor contrast, making cytoplasmic and extracellular features difficult to distinguish.

Summary of Causes and Solutions

Potential Cause Recommended Solution
Dye concentration is too low. Increase the concentration of the this compound working solution or use a fresher batch.
Staining time is too short. Increase the incubation time in the this compound solution.
Over-differentiation. Reduce the time in the differentiating solution or use a less aggressive differentiator (e.g., plain 70% alcohol instead of acid alcohol).
Prolonged washing after staining. Minimize the time in post-staining water or alcohol washes, as these can gradually remove the dye.
Poor fixation. Ensure the tissue was adequately fixed. Poor fixation can alter protein charge and reduce dye binding.[7] This cannot be corrected post-staining.
Depleted staining solution. Replace the staining solution regularly. The dye can be depleted after staining many slides.
Problem 3: Uneven Staining or Patchiness

Inconsistent staining across the slide can be misleading and is often due to issues in pre-staining steps.

Summary of Causes and Solutions

Potential Cause Recommended Solution
Incomplete deparaffinization (residual wax). Ensure complete wax removal by using fresh xylene (or a xylene substitute) for an adequate duration.[7][13] Residual wax will prevent the aqueous dye from penetrating the tissue.[7][13]
Incomplete rehydration. Ensure slides are passed through a graded series of fresh alcohols (e.g., 100%, 95%, 70%) before reaching water. Skipping steps or using contaminated alcohol can cause uneven dye uptake.
Air bubbles trapped on the slide. When immersing slides in staining dishes, do so at an angle to prevent air bubbles from getting trapped on the tissue surface.
Water left on the slide before staining. Drain slides adequately between steps to prevent dilution of the next reagent in the series.[9]
Poor fixation or tissue drying. If parts of the tissue dried out before or during fixation, it will stain differently.[6] This artifact cannot be reversed. Ensure proper and prompt fixation of future specimens.

Experimental Protocols

Protocol 1: Hypothetical Regressive Staining with this compound

This protocol is a starting point and should be optimized for your specific tissue and application.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol (B145695): 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 2 minutes each.

    • 70% Ethanol: 1 change, 2 minutes.

    • Running Tap Water: 5 minutes.

  • Nuclear Staining (Hematoxylin):

    • Immerse in Harris Hematoxylin (B73222) for 5-8 minutes.

    • Rinse in running tap water for 5 minutes.

    • Differentiate in 0.5% Acid Alcohol for 2-5 seconds.

    • Rinse in running tap water for 5 minutes.

    • Blue in Scott's Tap Water Substitute or Ammonia Water for 1 minute.

    • Rinse in running tap water for 5 minutes.

  • Counterstaining (this compound):

    • Immerse in 0.5% this compound solution (in 95% ethanol with 1-2 drops of acetic acid) for 1-3 minutes.

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 2 changes, 30 seconds each.

    • 100% Ethanol: 3 changes, 1 minute each.

    • Xylene (or substitute): 2 changes, 5 minutes each.

    • Mount with a permanent mounting medium.[14]

Protocol 2: Stain Removal for Restaining a Section

If a slide is poorly stained, it can sometimes be salvaged. This works best for coverslips mounted with synthetic resins that are soluble in xylene.

  • Coverslip Removal: Place the slide in a xylene bath until the coverslip slides off easily. Do not force it.

  • Rehydration:

    • Xylene: 2 changes, 5 minutes each to ensure all mounting medium is gone.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • 95% Ethanol: 1 change, 2 minutes.

    • 70% Ethanol: 1 change, 2 minutes.

    • Distilled Water: 5 minutes.

  • Stain Removal:

    • Immerse the slide in acid alcohol (1% HCl in 70% ethanol) and check microscopically every 15-30 seconds until the Hematoxylin and this compound are sufficiently removed.

    • Wash thoroughly in running tap water for 10-15 minutes to stop the acid's action.

  • Restaining: Proceed with your desired staining protocol, starting from the hematoxylin step.

Visual Guides

Staining_Principle Diagram 1: Principle of Acidic Dye Staining cluster_tissue Tissue Components (at acidic pH) cluster_dye Staining Solution Cytoplasm Cytoplasmic Proteins (e.g., actin, keratin) Net Positive Charge (+) Collagen Collagen Fibers Net Positive Charge (+) Nucleus Nucleic Acids (DNA/RNA) Net Negative Charge (-) AcidRed This compound Dye Anionic Molecule Net Negative Charge (-) AcidRed->Cytoplasm Electrostatic Attraction AcidRed->Collagen Electrostatic Attraction Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Staining Artifacts Start Identify Staining Artifact Overstain Overstaining (Too Red) Start->Overstain Understain Understaining (Too Pale) Start->Understain Uneven Uneven Stain (Patchy) Start->Uneven Sol_Over1 Decrease Staining Time OR Dilute Dye Overstain->Sol_Over1 Cause: Time/Conc. Sol_Over2 Increase Differentiation Time Overstain->Sol_Over2 Cause: Differentiation Sol_Over3 Check Section Thickness Overstain->Sol_Over3 Cause: Microtomy Sol_Under1 Increase Staining Time OR Increase Dye Concentration Understain->Sol_Under1 Cause: Time/Conc. Sol_Under2 Decrease Differentiation Time Understain->Sol_Under2 Cause: Differentiation Sol_Under3 Check Fixation Quality Understain->Sol_Under3 Cause: Pre-analytical Sol_Uneven1 Verify Complete Deparaffinization Uneven->Sol_Uneven1 Cause: Processing Sol_Uneven2 Check for Air Bubbles / Incomplete Rehydration Uneven->Sol_Uneven2 Cause: Technique Sol_Uneven3 Ensure Proper Fixation Uneven->Sol_Uneven3 Cause: Pre-analytical end_node Re-stain or Optimize Protocol for Future Runs Sol_Over1->end_node Sol_Over2->end_node Sol_Over3->end_node Sol_Under1->end_node Sol_Under2->end_node Sol_Under3->end_node Sol_Uneven1->end_node Sol_Uneven2->end_node Sol_Uneven3->end_node

References

How to prevent photobleaching of Acid Red 119 in fluorescence microscopy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Acid Red 119 in fluorescence microscopy experiments.

Troubleshooting Guide

Rapid signal loss or fading of this compound fluorescence during imaging can be a significant issue. This guide provides a systematic approach to troubleshooting and mitigating photobleaching.

Problem: The fluorescent signal of this compound is fading too quickly during observation.

Potential Cause Suggested Solution
Excessive Excitation Light Intensity Reduce the power of the excitation light source (laser or lamp) to the lowest level that provides a detectable signal. Use neutral density filters to attenuate the light intensity without changing the spectral quality.[1][2]
Prolonged Exposure Time Minimize the duration of exposure to the excitation light. Use the shortest possible exposure time for your camera that still yields a good signal-to-noise ratio. For live-cell imaging, use time-lapse settings with the longest possible intervals between acquisitions.[1][2]
Absence or Ineffectiveness of Antifade Reagent Incorporate an antifade reagent in your mounting medium. If you are already using one, consider trying a different formulation. The effectiveness of an antifade reagent can be dye-specific.[3][4]
Reactive Oxygen Species (ROS) Photobleaching is often mediated by reactive oxygen species.[3] The use of antifade reagents, which are typically ROS scavengers, is the primary way to combat this.[3][4]
Suboptimal Mounting Medium The pH and composition of the mounting medium can affect fluorophore stability. Ensure your mounting medium has a pH between 7.0 and 8.5 for optimal fluorescence of many dyes.[3]
High Numerical Aperture (NA) Objective While high NA objectives are excellent for collecting signal, they also focus the excitation light more intensely, which can accelerate photobleaching. If possible, try an objective with a slightly lower NA for initial observations.
Dye Photophysics This compound, as a diazo dye, may have inherent limitations in its photostability. If the above measures are insufficient, consider using a more photostable dye in a similar spectral range if your experimental design allows.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, causing it to permanently lose its ability to fluoresce.[1] It occurs when the fluorophore, after being excited by light, enters a long-lived triplet state. In this state, it can react with molecular oxygen to produce reactive oxygen species that chemically damage the dye molecule, rendering it non-fluorescent.[3]

Q2: What are antifade reagents and how do they work?

A2: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[4] Most antifade agents are free radical scavengers that quench the reactive oxygen species generated during fluorescence excitation, thereby protecting the fluorophore from chemical damage.[3] Common antifade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[3][4]

Q3: Which antifade reagent is best for this compound?

A3: While there is no specific data on the best antifade reagent for this compound, general recommendations for red fluorescent dyes can be followed. Both n-propyl gallate (NPG) and p-phenylenediamine (PPD) are effective antifading agents.[4] However, PPD can sometimes cause a reduction in the initial fluorescence intensity and may not be compatible with all dyes.[6] It is advisable to test a few different antifade formulations to determine the best one for your specific application.

Q4: Can I make my own antifade mounting medium?

A4: Yes, you can prepare your own antifade mounting medium. A common recipe involves dissolving an antifade agent like n-propyl gallate in a glycerol-based buffer solution. See the Experimental Protocols section for a detailed recipe.

Q5: Besides using antifade reagents, what else can I do to minimize photobleaching?

A5: You can implement several strategies to reduce photobleaching:

  • Minimize light exposure: Only illuminate the sample when you are actively acquiring an image.[2]

  • Reduce excitation intensity: Use the lowest possible laser or lamp power.[1]

  • Use sensitive detectors: A more sensitive camera or detector requires less excitation light to achieve a good signal.

  • Image quickly: Plan your imaging session to be as efficient as possible.

  • Choose a more photostable dye: If your experiment allows, consider alternative red fluorescent dyes known for their high photostability.[7][8][9][10][11]

Quantitative Data Summary

Antifade ReagentCommon Fluorophores TestedTypical Increase in PhotostabilityNotes
p-phenylenediamine (PPD) FITC, Rhodamine5-10 foldCan reduce initial fluorescence intensity.[6] May not be suitable for cyanine (B1664457) dyes.[12]
n-propyl gallate (NPG) FITC, Rhodamine, Texas Red3-7 foldGenerally less toxic than PPD.[4]
1,4-diazabicyclo[2.2.2]octane (DABCO) FITC, various fluorescent proteins2-5 foldLess effective than PPD but also less toxic.[4]

Note: The effectiveness of antifade reagents can vary significantly depending on the specific fluorophore, sample type, and imaging conditions.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes how to prepare a commonly used glycerol-based antifade mounting medium containing n-propyl gallate.[13][14]

Materials:

  • n-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)

  • Glycerol (ACS grade)

  • Phosphate-buffered saline (PBS), 10x solution

  • Distilled water

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 2% (w/v) stock solution of n-propyl gallate:

    • This step should be done in a chemical fume hood.

    • Dissolve 0.2 g of n-propyl gallate in 10 mL of 100% glycerol.

    • Gently warm the solution to 50-60°C and stir until the n-propyl gallate is completely dissolved. This may take some time.

  • Prepare the final mounting medium:

    • In a 50 mL conical tube, combine:

      • 1 mL of 10x PBS

      • 9 mL of distilled water

      • 10 mL of the 2% n-propyl gallate/glycerol solution

    • Vortex thoroughly to mix. The final concentrations will be approximately 1x PBS, 50% glycerol, and 1% n-propyl gallate.

  • Adjust pH (Optional but Recommended):

    • Check the pH of the final solution and adjust to pH 7.4-8.0 using 0.1 M NaOH or HCl if necessary.

  • Storage:

    • Store the antifade mounting medium in small aliquots at -20°C, protected from light. Thaw an aliquot for use and do not refreeze.

Protocol 2: Mounting a Coverslip with Antifade Medium

  • After completing your staining protocol, perform a final wash of your sample (on a microscope slide) with PBS.

  • Carefully remove the excess PBS from the slide by gently touching the edge of the slide with a laboratory wipe. Do not allow the sample to dry out.

  • Add one or two drops of the prepared antifade mounting medium directly onto the sample.

  • Gently lower a coverslip over the sample, avoiding the introduction of air bubbles.

  • Allow the mounting medium to spread evenly under the coverslip.

  • (Optional) Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent the medium from drying out and to secure the coverslip.

  • Store the slide flat in the dark, preferably at 4°C, until you are ready to image.

Visualizations

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light Bleached Bleached Fluorophore (Non-fluorescent) S0->Bleached S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ T1->Bleached Reaction with ROS

Caption: Mechanism of photobleaching.

Antifade_Workflow stain Stain Sample with This compound wash1 Wash with PBS stain->wash1 add_antifade Add Antifade Mounting Medium wash1->add_antifade add_coverslip Apply Coverslip add_antifade->add_coverslip seal Seal Edges add_coverslip->seal image Fluorescence Microscopy seal->image

Caption: Experimental workflow for using antifade medium.

Troubleshooting_Flowchart decision decision solution solution problem Signal Fading? decision1 Using Antifade? problem->decision1 decision2 Light Intensity Low? decision1->decision2 Yes solution1 Add Antifade Medium decision1->solution1 No decision3 Exposure Time Short? decision2->decision3 Yes solution2 Reduce Light Intensity decision2->solution2 No solution3 Shorten Exposure Time decision3->solution3 No solution4 Consider a more photostable dye decision3->solution4 Yes

Caption: Troubleshooting flowchart for photobleaching.

References

Improving the specificity of Acid Red 119 for collagen fibers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the specificity of acidic dyes for staining collagen fibers in tissue sections. While the inquiry specified Acid Red 119, scientific literature overwhelmingly supports the use of Picrosirius Red (PSR) as the gold standard for highly specific and quantitative collagen analysis.[1][2][3] This guide is therefore based on the principles and protocols of Picrosirius Red staining, which are broadly applicable to other anionic dyes used for this purpose.

The core principle of this staining method relies on the specific binding of the elongated, anionic sulfonic acid groups of the dye molecules to the basic amino acid residues within the helical structure of fibrillar collagens (Types I through V).[4] Under acidic conditions, particularly with the use of picric acid, this interaction is enhanced, which minimizes non-specific background staining.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific background staining, and how can it be minimized?

High background staining can obscure the specific visualization of collagen fibers. The most common causes include:

  • Inadequate Rinsing: Insufficient rinsing after the staining step fails to remove all unbound dye molecules.

  • Excessive Staining Time: Incubating the tissue in the staining solution for too long can lead to non-specific binding to other tissue components.

  • Incorrect pH of the Staining Solution: The acidic environment is crucial for the specific binding to collagen. A pH that is not sufficiently low can reduce specificity.

To minimize background staining, ensure thorough rinsing with a weak acid solution (e.g., 0.5% acetic acid) after staining, optimize the staining incubation time, and verify the correct pH of your Picrosirius Red solution.[5]

Q2: Why does my collagen staining appear weak or faint, and what are the solutions?

Weak or faint staining is a common issue that can stem from several factors in the protocol:

  • Suboptimal Dye Concentration: The concentration of the dye in the staining solution may be too low. A typical starting concentration is 0.1% (w/v) Sirius Red in a saturated aqueous solution of picric acid.[4]

  • Inadequate Fixation: Poor fixation of the tissue can lead to a loss of binding sites for the dye. Ensure tissues are adequately fixed, with 10% neutral buffered formalin being a standard choice.[5][6]

  • Over-differentiation: The post-staining rinsing step with an acidic solution, if too long or too harsh, can strip the dye from the collagen fibers.[5]

To enhance staining intensity, consider increasing the dye concentration, ensuring proper fixation, and carefully monitoring the differentiation step.

Q3: The staining in my tissue sections is uneven. What are the potential causes?

Patchy or uneven staining can result from issues in tissue preparation and handling:

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax in the tissue sections will prevent the aqueous staining solution from penetrating the tissue, leading to uneven staining. Ensure complete deparaffinization with fresh xylene.[7]

  • Tissue Sections Drying Out: Allowing the tissue sections to dry at any point during the staining process can cause artifacts and uneven dye binding. Use a humidity chamber for longer incubation steps.

  • Tissue Section Thickness: Thicker sections can trap the stain, leading to a darker appearance and obscuring details. Aim for section thicknesses of 5-8 µm.

Troubleshooting Guide

Below is a table summarizing common problems, their potential causes, and recommended solutions for optimizing collagen staining.

ProblemPotential CauseRecommended Solution
High Background Staining Inadequate rinsing post-staining.Increase the number or duration of rinses with a weak acid solution (e.g., 0.5% acetic acid).[5]
Staining incubation time is too long.Reduce the incubation time. An optimal starting point is often 60 minutes.[6]
Dye concentration is too high.Dilute the working staining solution (e.g., to 0.05% w/v).
Weak or Faint Staining Staining incubation time is too short.Increase the incubation time. A 60-minute incubation is recommended for near-equilibrium staining.[6]
Incomplete deparaffinization.Ensure complete removal of wax by using fresh xylene for a sufficient duration.[7]
Over-differentiation in acid rinse.Reduce the time in the differentiating solution and monitor microscopically.
Uneven or Patchy Staining Tissue sections were allowed to dry out.Keep slides moist throughout the entire procedure; use a humidity chamber for long incubations.
Tissue sections are too thick.Use thinner sections (e.g., 5-8 µm) to ensure uniform stain penetration.
Poor Contrast Suboptimal pH of the staining solution.Ensure the Picrosirius Red solution is acidic (around pH 2-3) to promote specific binding to collagen.[5]
Fading of Stain Rinsing with water after staining.Avoid rinsing with water directly after staining, as this can cause the dye to be lost. Use an acidified water rinse instead.[6]

Quantitative Data Presentation

Optimizing incubation time is a critical step for achieving strong, specific staining with minimal background. The following table illustrates the expected outcomes of varying incubation times with Picrosirius Red.

Incubation TimeStaining IntensityBackground LevelAssessment
15 minutesWeak / Pale RedMinimalUnder-stained; insufficient time for dye binding.
30 minutesModerate RedLowAcceptable, but could be stronger for robust analysis.
60 minutesStrong, Bright RedLow / CleanOptimal starting point for most applications.[6]
90+ minutesVery Strong RedMay Increase SlightlyLittle to no increase in specific signal after 60 minutes.

Experimental Protocols

Picrosirius Red Staining Protocol for FFPE Sections

This protocol provides a standard starting point for staining collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse for 5 minutes.

  • Staining:

    • Prepare the staining solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

    • Immerse slides in the Picrosirius Red solution for 60 minutes at room temperature.[6] This duration allows for near-equilibrium staining.[6]

  • Rinsing/Differentiation:

    • Briefly rinse the slides in two changes of a weak acid solution (e.g., 0.5% acetic acid in water) to remove excess, non-specifically bound stain.[2]

  • Dehydration:

    • 95% Ethanol: 1 minute.

    • 100% Ethanol: 2 changes, 2 minutes each.

  • Clearing and Mounting:

    • Xylene or xylene substitute: 2 changes, 5 minutes each.

    • Mount with a permanent, resinous mounting medium.

Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol series) Deparaffinization->Rehydration Stain Stain in Picrosirius Red (60 min) Rehydration->Stain Rinse Acidic Rinse (0.5% Acetic Acid) Stain->Rinse Dehydrate Dehydration (Ethanol series) Rinse->Dehydrate Clear Clearing (Xylene) Dehydrate->Clear Mount Mounting Clear->Mount

Caption: Experimental workflow for Picrosirius Red staining of collagen fibers.

Troubleshooting_Logic Start Staining Issue Encountered Cause_Weak1 Incubation Time Too Short? Start->Cause_Weak1 Weak Signal Cause_Weak2 Dye Concentration Too Low? Cause_BG1 Inadequate Rinsing? Start->Cause_BG1 High Background Cause_BG2 Incubation Time Too Long? Solution_Weak1 Increase Time (Target: 60 min) Cause_Weak1->Solution_Weak1 Solution_Weak2 Increase Dye Concentration Cause_Weak2->Solution_Weak2 Solution_BG1 Increase Acidic Rinse Steps Cause_BG1->Solution_BG1 Solution_BG2 Decrease Staining Time Cause_BG2->Solution_BG2

Caption: Troubleshooting logic for common collagen staining issues.

References

Technical Support Center: Optimizing Fixation for Acid Red 119 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their fixation methods for superior Acid Red 119 staining results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining, with a focus on how fixation methods can impact the outcome.

IssuePotential Cause(s)Recommended Solution(s)
Weak or Faint Staining Inadequate Fixation: Insufficient fixation time or low-quality fixative can lead to poor preservation of tissue components, resulting in a loss of binding sites for the dye.[1]Ensure the tissue is fixed in a sufficient volume of fixative (at least 10-20 times the tissue volume) for an adequate duration. 10% neutral buffered formalin (NBF) is a standard and reliable fixative for most applications.[1] For formalin-fixed tissues, a post-fixation step in Bouin's solution can sometimes enhance staining quality.[1]
Suboptimal Dye Concentration: The concentration of the this compound solution may be too low.[1]Increase the concentration of this compound in your staining solution. A typical starting point for acid dyes is 0.1% (w/v), but this may need to be optimized.[1]
Incorrect pH of Staining Solution: Acid dyes like this compound require an acidic pH to bind effectively to positively charged tissue proteins.[1]Ensure your staining solution is acidic, ideally within a pH range of 2.5 to 4.0. This can be achieved by adding a small amount of acetic acid or picric acid.[1]
Insufficient Staining Time: The incubation time in the this compound solution may be too short for adequate dye penetration.[1]Increase the incubation time. This will depend on the tissue type and thickness and may require optimization.[1]
High Background Staining Excessive Staining Time or Concentration: Overstaining can lead to non-specific binding and high background.[1]Reduce the staining time or dilute the this compound solution.[1]
Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide.[1]Ensure thorough but brief rinsing after the staining step to remove unbound dye. A dilute acid rinse can be effective.[1]
Prolonged Formalin Fixation: Over-fixation in formalin can sometimes lead to increased non-specific staining.While ensuring complete fixation, avoid unnecessarily prolonged fixation times (e.g., beyond 72 hours for standard samples).
Uneven or Patchy Staining Incomplete Deparaffinization/Rehydration: Residual paraffin (B1166041) wax or incomplete rehydration will prevent the aqueous stain from penetrating the tissue evenly.[1]Ensure complete deparaffinization with fresh xylene and thorough rehydration through a graded series of alcohols.[1]
Air Bubbles: Air bubbles trapped on the slide surface will block the dye from reaching the tissue.[1]Carefully immerse slides into staining solutions to avoid bubble formation. Gently tap the slide holder to dislodge any bubbles.[1]
Poor Fixative Penetration: Inadequate penetration of the fixative can lead to uneven preservation and subsequent patchy staining.Ensure tissue samples are no thicker than 0.5 cm in one dimension to allow for adequate immersion fixation.[2]
Staining Artifacts Formalin Pigment: Acid formaldehyde (B43269) hematin (B1673048) can form in tissues, appearing as a brown or black granular deposit.[3]Use 10% neutral buffered formalin to minimize the formation of this pigment.[2]
Mercury Pigment: If using a mercury-containing fixative, a dark brown deposit may be present.Treat sections with an iodine/sodium thiosulfate (B1220275) sequence to remove the mercury pigment.
Fixative Performance Overview

The choice of fixative can significantly influence the quality of this compound staining. Below is a summary of expected performance for common fixatives.

FixativeConcentrationRecommended Fixation Time (Standard Sample)Expected Staining Quality with this compoundNotes
10% Neutral Buffered Formalin (NBF) 3.7-4.0% formaldehyde24-72 hoursExcellent: Good morphological preservation and consistent staining.The most common and recommended fixative for routine paraffin embedding and subsequent this compound staining.[2][4]
4% Paraformaldehyde (PFA) 4% formaldehyde24-72 hoursExcellent: Similar to NBF, provides good morphological detail.Must be freshly prepared. It is methanol-free, which can be advantageous for certain applications.[5]
Bouin's Solution Varies4-18 hoursVery Good: Can enhance the intensity and brightness of acid dye staining.Often used as a post-fixative for formalin-fixed tissues to improve staining quality.[1] Contains picric acid, which is explosive when dry and requires careful handling.
Alcohol-Based Fixatives (e.g., Carnoy's) Varies1-4 hoursFair to Good: Preserves glycogen (B147801) well but can cause tissue shrinkage and brittleness.Staining may be less intense compared to aldehyde-based fixatives.

Frequently Asked Questions (FAQs)

Q1: What is the principle of this compound staining?

A1: this compound is an anionic dye, meaning it carries a negative charge. In an acidic solution, proteins in the tissue, particularly in the cytoplasm and connective tissues, become positively charged. The negatively charged dye molecules then bind to these positively charged sites through electrostatic interactions, resulting in the characteristic red staining. The intensity of the staining is dependent on the pH of the staining solution and the proper preservation of tissue proteins by the fixative.

Q2: What is the difference between 10% neutral buffered formalin and 4% paraformaldehyde?

A2: Both are formaldehyde-based fixatives with nearly identical concentrations of formaldehyde (3.7-4.0%).[2] The main differences are that commercial 10% NBF often contains methanol (B129727) as a stabilizer to prevent the polymerization of formaldehyde, while 4% PFA is typically prepared fresh from paraformaldehyde powder and is methanol-free.[5][6] For most standard this compound staining, both are excellent choices.

Q3: How long should I fix my tissue for optimal this compound staining?

A3: For standard tissue samples (less than 0.5 cm thick), fixation for 24-72 hours in 10% NBF or 4% PFA is recommended.[2] Biopsy specimens may require a shorter time of 6-18 hours.[2] It is crucial to avoid both under-fixation, which leads to poor tissue preservation, and over-fixation (e.g., more than 36-72 hours), which can cause tissue brittleness and potentially alter staining characteristics.[2]

Q4: Can I use a microwave to speed up the fixation process?

A4: Microwave-assisted fixation can significantly reduce fixation times. However, protocols must be carefully optimized to avoid tissue damage from overheating, which can lead to artifacts. It is recommended to use a dedicated laboratory microwave with precise temperature control.

Q5: My tissue was fixed in an unknown fixative. How can I proceed with this compound staining?

A5: If the fixative is unknown, it is best to proceed with caution. You can attempt the staining protocol, but be aware that results may be suboptimal. It is advisable to run a small test section first. If you suspect the fixative was alcohol-based, you may observe more cytoplasmic shrinkage. If the staining is weak, a post-fixation step in Bouin's solution for 1 hour at 56-60°C might improve the results.[1]

Experimental Protocols & Visualizations

Standard Fixation and Staining Workflow

The following diagram illustrates the general workflow from tissue collection to stained slide, highlighting the critical role of fixation.

G cluster_pre_staining Tissue Preparation cluster_staining Staining Procedure TissueCollection 1. Tissue Collection (<0.5 cm thick) Fixation 2. Fixation (e.g., 10% NBF, 24-72h) TissueCollection->Fixation Processing 3. Tissue Processing (Dehydration, Clearing) Fixation->Processing Embedding 4. Paraffin Embedding Processing->Embedding Sectioning 5. Microtomy (4-5 µm sections) Embedding->Sectioning Deparaffinization 6. Deparaffinization & Rehydration Sectioning->Deparaffinization Staining 7. This compound Staining Deparaffinization->Staining Rinsing 8. Rinsing/Differentiation (e.g., 0.5% Acetic Acid) Staining->Rinsing DehydrationClearing 9. Dehydration & Clearing Rinsing->DehydrationClearing Mounting 10. Coverslipping DehydrationClearing->Mounting Analysis Microscopic Analysis Mounting->Analysis

Caption: General workflow for this compound staining of paraffin-embedded tissues.

Protocol 1: 10% Neutral Buffered Formalin (NBF) Fixation

This protocol is the standard method for preparing tissues for routine histological staining, including this compound.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Tissue cassettes

  • Appropriate sized containers for fixation (volume should be 10-20 times that of the tissue)[2]

Procedure:

  • Tissue Trimming: Immediately after collection, trim the tissue specimen to a thickness of no more than 0.5 cm in one dimension to ensure proper fixative penetration.[2]

  • Immersion: Place the trimmed tissue in a labeled tissue cassette and immerse it completely in a container filled with 10% NBF.

  • Fixation Duration: Allow the tissue to fix at room temperature for 24-72 hours. For smaller biopsy samples, 6-18 hours may be sufficient.[2]

  • Storage: After fixation, if not proceeding immediately to processing, transfer the tissue to 70% ethanol (B145695) for storage. This prevents excessive cross-linking that can occur with prolonged storage in formalin.

Protocol 2: this compound Staining for Formalin-Fixed, Paraffin-Embedded Sections

This is a representative staining protocol that can be adapted and optimized for your specific needs.

Reagents:

  • This compound Staining Solution: 0.1% (w/v) this compound in distilled water with 1% acetic acid (to achieve a pH of 2.5-4.0).

  • 0.5% Acetic Acid Solution for differentiation.

  • Graded alcohols (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% ethanol for 2 minutes.

    • Hydrate through 70% ethanol for 2 minutes.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the this compound staining solution for 5-15 minutes. (Incubation time may require optimization).

  • Rinsing/Differentiation:

    • Briefly rinse the slides in the 0.5% acetic acid solution to remove excess stain. Monitor this step microscopically to avoid over-differentiation.

  • Dehydration:

    • Dehydrate through 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 2 minutes each.

  • Clearing and Mounting:

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent, resinous mounting medium.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting suboptimal this compound staining results, starting from the observed problem.

G cluster_weak Problem: Weak/Faint Staining cluster_high Problem: High Background cluster_uneven Problem: Uneven/Patchy Staining Start Suboptimal Staining Result CheckFixation Review Fixation Protocol (Time, Volume, Thickness) Start->CheckFixation Weak ReduceStainTimeConc Reduce Staining Time or Concentration Start->ReduceStainTimeConc High Background CheckDeparaffinization Ensure Complete Deparaffinization/Rehydration Start->CheckDeparaffinization Uneven CheckpH Check Staining Solution pH (Should be 2.5-4.0) CheckFixation->CheckpH CheckStainTimeConc Increase Staining Time or Concentration CheckpH->CheckStainTimeConc ImproveRinse Improve Rinsing Step ReduceStainTimeConc->ImproveRinse CheckBubbles Avoid Air Bubbles CheckDeparaffinization->CheckBubbles

Caption: A troubleshooting decision tree for common this compound staining issues.

References

Technical Support Center: Acid Red 119 Staining and Restaining Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the removal of Acid Red 119 stain for restaining procedures in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it primarily used?

This compound is an anionic azo dye.[1][2] In industrial applications, it is used for dyeing materials such as leather, wool, and nylon.[3][4][5] While not as common as other dyes in histology, its properties are similar to other acid dyes used for staining cytoplasm and muscle.

Q2: Is it possible to remove this compound for restaining procedures?

Yes, it is theoretically possible to remove this compound for restaining. The principle of removal is based on disrupting the ionic and non-covalent bonds between the anionic dye and the positively charged proteins in the tissue.[6] This is typically achieved by altering the pH of the washing solution or using detergents.

Q3: Are there established protocols specifically for removing this compound from histological slides?

Currently, there is a lack of published, validated protocols specifically for the removal of this compound from histological slides for restaining. However, protocols for the removal of similar reversible, anionic stains like Ponceau S can be adapted.[7][8] General histological destaining methods can also be applied.[9]

Q4: What are the potential challenges when removing this compound?

Potential challenges include incomplete stain removal, which can interfere with the new stain, and damage to the tissue section during the stripping process. Overly harsh removal methods can lead to the loss of tissue integrity or alter the antigenicity for subsequent immunohistochemical staining.

Troubleshooting Guide: Common Issues in this compound Removal

Issue Potential Cause Recommended Solution
Incomplete Stain Removal The destaining solution is not effective enough.Try a more alkaline solution (e.g., 0.1N NaOH) for a short duration.[7][8] Alternatively, increase the number of washes or the duration of each wash.
The pH of the destaining solution is not optimal.Ensure the pH of your destaining solution is sufficiently high to disrupt the dye-protein interaction.
Tissue Damage or Detachment The destaining solution is too harsh.Reduce the concentration of the alkaline solution or shorten the incubation time. Consider using a gentler method with repeated washes in a milder buffer like Tris-Buffered Saline with Tween-20 (TBST).
Excessive agitation during washing.Use gentle agitation on an orbital shaker.
Uneven Stain Removal Inconsistent exposure to the destaining solution.Ensure the slide is fully submerged in the destaining solution and that there is even agitation.
Poor Restaining Results Residual this compound is interfering with the new stain.Ensure complete removal of the initial stain by visually inspecting the slide before proceeding with restaining.
The destaining process has altered tissue antigenicity (for IHC).Use the mildest effective destaining protocol. An antigen retrieval step may be necessary after destaining and before the new staining protocol.

Experimental Protocols

Disclaimer: The following protocols are adapted from methods for similar dyes (e.g., Ponceau S) and general histological practices due to the absence of specific literature for this compound. Optimization for your specific tissue type and application is highly recommended.

Protocol 1: Mild Destaining with Buffered Saline

This is the gentlest method and should be attempted first to minimize tissue damage.

  • Initial Wash: Briefly rinse the slide in deionized water to remove any mounting medium.

  • Destaining: Immerse the slide in a sufficient volume of 1x Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Agitation: Place on an orbital shaker with gentle agitation for 10-15 minutes.

  • Repeat: Replace the TBST solution and repeat the washing step two more times, or until the stain is no longer visible.

  • Final Rinse: Rinse the slide thoroughly with deionized water before proceeding to the restaining protocol.

Protocol 2: Alkaline Destaining

This method is more robust and should be used if Protocol 1 is ineffective.

  • Preparation of Destaining Solution: Prepare a 0.1N Sodium Hydroxide (NaOH) solution.

  • Initial Rinse: Briefly rinse the slide in deionized water.

  • Destaining: Immerse the slide in the 0.1N NaOH solution for 1-5 minutes.[7][8] Monitor the slide closely to avoid over-exposure.

  • Neutralization: Immediately transfer the slide to a neutral buffer solution (e.g., 1x PBS, pH 7.4) for 5 minutes to neutralize the base.

  • Washing: Wash the slide 2-3 times with deionized water for 5 minutes each to ensure complete removal of the NaOH.[7]

  • Proceed to Restaining: The slide is now ready for the restaining procedure.

Quantitative Data Summary

The following table presents illustrative data on the efficiency of different destaining methods for this compound, based on hypothetical experiments. This data is for comparative purposes to guide protocol selection.

Destaining Method Incubation Time (minutes) Hypothetical Stain Removal Efficiency (%) Notes
Deionized Water3 x 1060-75Gentle but may be incomplete.
1x TBST3 x 1085-95Effective for reversible stains with minimal tissue disruption.
0.1N NaOH295-99Highly effective but carries a higher risk of tissue damage.[7][8]
1% Acetic Acid in Ethanol570-85A common method for general destaining in histology.[10]

Visualizations

Experimental Workflow for this compound Removal

G start Stained Slide (this compound) wash1 Initial Wash (Deionized Water) start->wash1 destain Destaining Step (Select Protocol 1 or 2) wash1->destain wash2 Neutralization & Washing (If using alkaline method) destain->wash2 inspect Microscopic Inspection (Complete Removal?) wash2->inspect inspect->destain No, repeat destain restain Proceed to Restaining Protocol inspect->restain Yes end Restained Slide restain->end

Caption: Workflow for removing this compound stain before restaining.

Troubleshooting Logic for Incomplete Stain Removal

Caption: Decision tree for troubleshooting incomplete stain removal.

References

Adjusting the pH of Acid Red 119 solution for optimal staining.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their staining protocols using Acid Red 119 solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound staining solution?

A1: The optimal pH for most acid dyes, including this compound, is in the acidic range. This is because the acidic environment increases the positive charge of tissue proteins, which enhances their affinity for the anionic (negatively charged) acid dye. While the exact optimal pH for this compound is not extensively documented for histological applications, a starting pH range of 2.5 to 4.0 is recommended for many acid dyes. It is crucial to empirically determine the optimal pH for your specific tissue and application.

Q2: How do I adjust the pH of my this compound solution?

A2: To lower the pH of your this compound solution, you can add a weak acid, such as acetic acid. A common practice is to add a small volume of a 1% to 5% acetic acid solution to the dye solution. It is recommended to use a pH meter to monitor the pH as you add the acid to reach the desired level.

Q3: Why is my this compound staining weak or inconsistent?

A3: Weak or inconsistent staining with this compound can be due to several factors, including a suboptimal pH of the staining solution. If the pH is too high (neutral or alkaline), the binding of the acid dye to the tissue will be weak. Other potential causes include insufficient staining time, low dye concentration, or issues with tissue fixation and processing.

Q4: Can I reuse my this compound staining solution?

A4: While it may be possible to reuse the staining solution, it is generally not recommended for achieving the most consistent and reproducible results. With each use, the dye concentration can decrease, and the pH may change, leading to variability in staining intensity. For critical applications, it is best to use a fresh staining solution each time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Staining pH of the staining solution is too high (not acidic enough).Adjust the pH of the staining solution to a lower value (e.g., pH 2.5-4.0) by adding a few drops of 1-5% acetic acid. Verify the pH with a pH meter.
Insufficient staining time.Increase the incubation time of the tissue sections in the this compound solution. Optimal time may vary depending on the tissue type and thickness.
Dye concentration is too low.Prepare a fresh staining solution with a higher concentration of this compound (e.g., 0.5% - 1% w/v).
Poor tissue fixation.Ensure proper fixation of the tissue to preserve cellular components and their charge characteristics. Formalin-fixed, paraffin-embedded tissues are commonly used.
Uneven Staining Incomplete deparaffinization or rehydration.Ensure that paraffin (B1166041) is completely removed with xylene and that the tissue is fully rehydrated through graded alcohols before staining.
Air bubbles trapped on the slide.Carefully immerse the slides into the staining solution to prevent the formation of air bubbles.
Non-uniform tissue thickness.Ensure that the tissue sections are of a uniform thickness.
High Background Staining Staining time is too long.Reduce the incubation time in the this compound solution.
Dye concentration is too high.Dilute the staining solution.
Inadequate rinsing.Ensure thorough but gentle rinsing after the staining step to remove excess unbound dye.
Precipitate on Tissue Sections Dye solution is old or contaminated.Filter the staining solution before use or prepare a fresh solution.
Improper solvent used for dye preparation.Ensure this compound is fully dissolved in the appropriate solvent (typically distilled water) before adding any acid.

Experimental Protocols

Preparation of an this compound Staining Solution (0.5% w/v)

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Graduated cylinders

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

Protocol:

  • Weigh 0.5 g of this compound powder and place it in a beaker.

  • Add 100 mL of distilled water to the beaker.

  • Place the beaker on a magnetic stirrer and stir until the dye is completely dissolved.

  • Prepare a 1% acetic acid solution by adding 1 mL of glacial acetic acid to 99 mL of distilled water.

  • Slowly add the 1% acetic acid solution dropwise to the this compound solution while monitoring the pH with a calibrated pH meter.

  • Continue adding the acetic acid solution until the desired pH (starting recommendation: pH 3.0-4.0) is reached.

  • Filter the final solution before use to remove any undissolved particles.

General Staining Procedure for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate through 95% ethanol for 2 minutes.

    • Hydrate through 70% ethanol for 2 minutes.

    • Rinse in distilled water.

  • Nuclear Staining (Optional):

    • Stain with a suitable nuclear stain like Hematoxylin.

    • Rinse thoroughly with tap water.

    • "Blue" the nuclei in a suitable solution (e.g., Scott's tap water substitute).

    • Rinse with tap water.

  • This compound Staining:

    • Immerse slides in the prepared this compound staining solution for 1-5 minutes (this step requires optimization).

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate slides through graded alcohols (95% and 100%).

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

Visualizations

TroubleshootingWorkflow Start Staining Issue Observed WeakStaining Weak or No Staining Start->WeakStaining UnevenStaining Uneven Staining Start->UnevenStaining HighBackground High Background Start->HighBackground CheckpH_W Check pH of Staining Solution WeakStaining->CheckpH_W CheckDeparaffinization Check Deparaffinization/ Rehydration UnevenStaining->CheckDeparaffinization CheckTime_H Check Staining Time HighBackground->CheckTime_H AdjustpH Adjust pH to 2.5-4.0 CheckpH_W->AdjustpH pH too high CheckTime_W Check Staining Time CheckpH_W->CheckTime_W pH OK AdjustpH->CheckTime_W IncreaseTime Increase Staining Time CheckTime_W->IncreaseTime Time too short CheckConc_W Check Dye Concentration CheckTime_W->CheckConc_W Time OK IncreaseTime->CheckConc_W IncreaseConc Increase Dye Concentration CheckConc_W->IncreaseConc Conc. too low ReviewFixation Review Fixation Protocol CheckConc_W->ReviewFixation Conc. OK IncreaseConc->ReviewFixation ImproveDeparaffinization Ensure Complete Deparaffinization/ Rehydration CheckDeparaffinization->ImproveDeparaffinization Incomplete CheckBubbles Check for Air Bubbles CheckDeparaffinization->CheckBubbles Complete ImproveDeparaffinization->CheckBubbles RemoveBubbles Carefully Immerse Slides CheckBubbles->RemoveBubbles Present CheckThickness Check Tissue Thickness CheckBubbles->CheckThickness Absent RemoveBubbles->CheckThickness EnsureUniformThickness Ensure Uniform Sectioning CheckThickness->EnsureUniformThickness Uneven DecreaseTime Decrease Staining Time CheckTime_H->DecreaseTime Too long CheckConc_H Check Dye Concentration CheckTime_H->CheckConc_H OK DecreaseTime->CheckConc_H DecreaseConc Decrease Dye Concentration CheckConc_H->DecreaseConc Too high CheckRinsing Check Rinsing Step CheckConc_H->CheckRinsing OK DecreaseConc->CheckRinsing ImproveRinsing Ensure Thorough Rinsing CheckRinsing->ImproveRinsing Inadequate

Caption: Troubleshooting workflow for common this compound staining issues.

StainingPrinciple cluster_Solution Acidic Staining Solution (Low pH) cluster_Tissue Tissue Section Dye This compound (Anionic, Negative Charge) PositiveCharge Positively Charged Sites (e.g., -NH3+) Dye->PositiveCharge Ionic Binding H_plus H+ Ions (from acid) Protein Tissue Proteins (e.g., cytoplasm, collagen) Protein->PositiveCharge Protonated by H+

Caption: Principle of this compound binding to tissue proteins in an acidic environment.

Technical Support Center: Staining Dense Connective Tissue with Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Acid Red 119 for staining dense connective tissue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for staining connective tissue?

This compound is an anionic azo dye.[1] In histological applications, acid dyes are used to stain basic tissue components. The staining mechanism of this compound relies on the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of proteins, such as collagen, which is abundant in dense connective tissue.[2] This binding is most effective under acidic conditions, which ensure that the protein's amino groups are protonated, thereby enhancing the staining intensity.[2][3]

Q2: What is the optimal pH for an this compound staining solution?

The optimal pH for most acid dyes, including those similar to this compound, is in the acidic range, typically between 2.5 and 4.0.[3] This acidic environment is crucial for the protonation of protein amino groups, which facilitates their binding with the anionic dye.[2][3] Acetic acid is commonly used to acidify the staining solution.[3][4]

Q3: Can this compound be used as a substitute for other red dyes in trichrome staining methods?

While specific protocols for incorporating this compound into established trichrome methods are not widely published, its properties as a red acid dye suggest it could potentially be adapted. Ponceau S, a similar dye, has been recommended as a substitute for acid fuchsin in Van Gieson's method.[5] However, successful substitution would require optimization of dye concentration, staining time, and differentiation steps to achieve the desired differential staining of collagen and muscle.

Q4: Is it necessary to use a mordant with this compound?

For many acid dye staining procedures, a post-fixation step in a mordant solution like Bouin's fluid can enhance the quality of the stain.[3][6] While not always mandatory for formalin-fixed tissues, using a mordant can improve the binding of the dye to the tissue, resulting in a more intense and stable stain.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Staining 1. Incorrect pH of Staining Solution: The pH may be too high (neutral or alkaline), preventing the binding of the anionic dye to tissue proteins.[3] 2. Suboptimal Dye Concentration: The concentration of the this compound solution may be too low.[3] 3. Insufficient Staining Time: The tissue may not have been incubated in the staining solution long enough for adequate dye penetration.[3] 4. Incomplete Rehydration: If the tissue is not fully rehydrated after deparaffinization, the aqueous stain will not penetrate evenly.[3]1. Adjust pH: Ensure the staining solution is acidic, ideally between pH 2.5 and 4.0, by adding a small amount of acetic acid.[3] 2. Increase Dye Concentration: Prepare a fresh staining solution with a higher concentration of this compound (e.g., starting at 0.1% w/v and increasing if necessary).[3] 3. Increase Staining Time: Extend the incubation time in the staining solution. This may require optimization based on tissue type and thickness.[3] 4. Ensure Complete Rehydration: Pass the slides through a graded series of descending alcohol concentrations before staining.[3]
High Background Staining 1. Excessive Staining Time or Concentration: Overstaining can lead to non-specific binding and high background.[3] 2. Inadequate Rinsing: Insufficient rinsing after staining can leave excess, unbound dye on the slide.[3]1. Reduce Staining Time/Concentration: Decrease the incubation time or use a more dilute this compound solution.[3] 2. Thorough Rinsing: Ensure a brief but thorough rinse in distilled water or a dilute acid rinse after the staining step to remove unbound dye.[3]
Uneven Staining 1. Incomplete Fixation: Poor fixation can lead to uneven dye uptake by the tissue. 2. Rapid Heating: If the protocol involves heating, rapid temperature changes can cause uneven dye penetration.[3] 3. Sections Drying Out: Allowing the tissue sections to dry at any stage of the staining process can cause artifacts and uneven staining.1. Optimize Fixation: Ensure the tissue is adequately fixed in a sufficient volume of fixative (e.g., 10% neutral buffered formalin).[3] 2. Gradual Heating: If heating the staining solution, increase the temperature gradually.[3] 3. Keep Sections Moist: Do not allow the slides to dry out during the staining procedure.
Fading of Stain 1. Improper Dehydration and Mounting: Incomplete dehydration before mounting can lead to fading over time. 2. Exposure to Light: Some dyes may fade upon prolonged exposure to light.1. Proper Dehydration and Mounting: Ensure complete dehydration through graded alcohols and xylene before coverslipping with a resinous mounting medium. 2. Proper Storage: Store stained slides in a dark box away from direct light.

Experimental Protocols

Protocol 1: Standard Staining of Dense Connective Tissue with this compound

This protocol is a general guideline and may require optimization for specific tissue types.

Reagents:

  • This compound Staining Solution (0.1% - 1.0% w/v in 1% v/v aqueous acetic acid)

  • 10% Neutral Buffered Formalin

  • Graded Alcohols (100%, 95%, 70%)

  • Xylene or Xylene Substitute

  • Resinous Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 changes of 5 minutes each.

    • Transfer slides through 2 changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer slides through 2 changes of 95% ethanol for 3 minutes each.

    • Transfer slides through 1 change of 70% ethanol for 3 minutes.

    • Rinse slides in running tap water for 5 minutes, followed by a final rinse in distilled water.[2]

  • Staining:

    • Place the rehydrated slides in the this compound staining solution for 5-15 minutes at room temperature.[3]

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.[2]

  • Dehydration and Clearing:

    • Dehydrate the sections quickly through graded alcohols (95% and 100%).

    • Clear in xylene or a xylene substitute.

  • Mounting:

    • Mount with a resinous mounting medium.

Expected Results:

  • Collagen and other proteinaceous components: Red to pink

  • Nuclei: Will not be stained without a counterstain

Quantitative Data Summary
Parameter Recommended Range Notes
Dye Concentration 0.1% - 1.0% (w/v)Start with a lower concentration and increase if staining is too weak.[3]
Staining Solution pH 2.5 - 4.0Acidify with acetic acid.[3]
Staining Time 5 - 15 minutesHighly dependent on the tissue and desired intensity.[3]
Section Thickness 4-5 µmThicker sections may require longer incubation times.[3]

Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure Fixation Fixation (e.g., 10% NBF) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization (Xylene) Sectioning->Deparaffinization Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Staining Staining (this compound Solution) Rehydration->Staining Rinsing Rinsing (Distilled Water) Staining->Rinsing Dehydration Dehydration (Graded Alcohols) Rinsing->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Experimental workflow for staining dense connective tissue with this compound.

Staining_Mechanism cluster_tissue Tissue Components (Acidic pH) cluster_dye Dye Solution cluster_result Staining Result Collagen Collagen Fibers (Positively Charged -NH3+ groups) StainedCollagen Stained Collagen (Electrostatic Binding) Collagen->StainedCollagen AcidRed119 This compound (Negatively Charged -SO3- groups) AcidRed119->StainedCollagen

Caption: Simplified mechanism of this compound staining of collagen fibers.

References

Technical Support Center: Acid Red 119 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Acid Red 119 in their experiments. The information provided is based on general principles of acidic dye staining in histology and cytology, as specific validated protocols for this compound in biological applications are limited.

Troubleshooting Guide: Solutions for Overstaining

Overstaining with this compound can obscure cellular details and lead to inaccurate interpretations. This guide provides a systematic approach to diagnosing and resolving common overstaining issues.

Problem: Excessively Dark or Uniformly Red Staining

This is the most common issue, where cytoplasmic and extracellular components are intensely stained, masking nuclear detail and other structures.

Probable CauseRecommended Solution
Dye concentration is too high. Prepare a fresh staining solution with a lower concentration of this compound. A serial dilution is recommended to find the optimal concentration for your specific tissue and protocol.
Incubation time is too long. Reduce the duration the slides are in the this compound solution. Monitor the staining intensity microscopically at various time points to determine the optimal duration.
Inadequate differentiation. Introduce or extend a differentiation step. This involves a brief rinse in a weak acid solution (e.g., 0.2-1% acetic acid) or acidic alcohol (e.g., 0.5-1% HCl in 70% ethanol) to remove excess, non-specifically bound dye.[1][2][3]
Tissue sections are too thick. Use thinner tissue sections (e.g., 4-5 µm) to allow for more controlled and even staining, reducing the overall dye uptake.[4]
Suboptimal pH of staining solution. Ensure the pH of your this compound staining solution is appropriately acidic. A pH that is too low can increase non-specific binding. Adjust the pH to a slightly higher acidic range if necessary.[5]

Problem: High Background Staining

High background can reduce the signal-to-noise ratio, making it difficult to distinguish specific staining from non-specific dye retention.

Probable CauseRecommended Solution
Incomplete deparaffinization. Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and adequate incubation times during the deparaffinization step. Residual wax can trap the stain.[1][6][7]
Inadequate rinsing. Increase the number and duration of rinse steps after staining to effectively remove unbound dye molecules.
Drying of tissue sections during staining. Keep tissue sections moist throughout the entire staining procedure to prevent the formation of stain precipitates and uneven background.[8]
Non-specific ionic or hydrophobic interactions. Increase the ionic strength of your rinsing buffers (e.g., by adding NaCl) to disrupt weak ionic bonds. The inclusion of a non-ionic detergent like Tween 20 in wash buffers can also help reduce hydrophobic interactions.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the principle of this compound staining?

A1: this compound is an anionic dye, meaning it carries a negative charge. In an acidic solution, proteins in the cytoplasm and extracellular matrix become protonated, acquiring a positive charge. The negatively charged this compound molecules then bind to these positively charged sites through electrostatic interactions, resulting in red or pink staining.[4][11]

Q2: Can I use this compound as a counterstain with hematoxylin?

A2: Yes, like other acid dyes such as eosin, this compound can theoretically be used as a counterstain in protocols like the Hematoxylin and Eosin (H&E) stain. It would provide contrast by staining the cytoplasm and extracellular matrix, complementing the blue/purple nuclear staining of hematoxylin.[12]

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in distilled water. Gentle heating and stirring may be required to ensure it fully dissolves. It is recommended to filter the solution before use to remove any particulate matter. The final working concentration will need to be determined empirically for your specific application.

Q4: My staining is uneven. What could be the cause?

A4: Uneven staining can result from several factors, including incomplete deparaffinization, rushing the initial fixation and rinsing steps, or allowing the tissue section to dry out at any stage of the staining process.[6][13] Ensuring tissue sections are of a uniform thickness is also crucial for even staining.

Experimental Protocols

Protocol 1: Optimization of this compound Staining Concentration

This protocol provides a framework for determining the optimal concentration of this compound for your specific tissue type and fixation method.

  • Prepare a series of this compound staining solutions ranging from 0.1% to 1.0% (w/v) in a 1% acetic acid solution.

  • Deparaffinize and rehydrate your formalin-fixed, paraffin-embedded (FFPE) tissue sections as per your standard laboratory protocol.

  • Incubate a slide in each staining solution for a fixed time (e.g., 3 minutes).

  • Briefly rinse in a weak acid solution (e.g., 0.5% acetic acid).

  • Dehydrate through graded alcohols, clear in xylene, and coverslip.

  • Examine the slides microscopically to determine the concentration that provides the best balance of specific staining and low background.

Concentration (% w/v)Expected Outcome
0.1%Potentially weak or pale staining.
0.25%Moderate staining, good starting point for optimization.
0.5%Strong staining, may have slightly increased background.
1.0%Very intense staining, high likelihood of overstaining.

Protocol 2: Destaining Overstained Tissue Sections

This protocol can be used to rescue tissue sections that have been overstained with this compound.

  • Remove the coverslip by immersing the slide in xylene.

  • Rehydrate the tissue section by passing it through descending grades of alcohol to water.

  • Immerse the slide in a differentiating solution. Options include:

    • 70% ethanol

    • Acidic alcohol (e.g., 1% HCl in 70% ethanol)

  • Monitor the destaining process microscopically every 15-30 seconds. The goal is to remove excess cytoplasmic staining without completely stripping the color.

  • Stop the differentiation by rinsing thoroughly in running tap water once the desired intensity is reached.

  • Dehydrate, clear, and remount the coverslip.

Visualizations

G cluster_troubleshooting Troubleshooting Overstaining Start Overstained Section Check_Conc Is Dye Concentration Too High? Start->Check_Conc Reduce_Conc Reduce Dye Concentration Check_Conc->Reduce_Conc Yes Check_Time Is Incubation Time Too Long? Check_Conc->Check_Time No Reduce_Conc->Check_Time Reduce_Time Reduce Incubation Time Check_Time->Reduce_Time Yes Check_Diff Is Differentiation Inadequate? Check_Time->Check_Diff No Reduce_Time->Check_Diff Optimize_Diff Optimize Differentiation Step Check_Diff->Optimize_Diff Yes End Optimal Staining Check_Diff->End No Optimize_Diff->End

Caption: A logical workflow for troubleshooting overstaining issues.

G cluster_workflow Staining and Destaining Workflow Deparaffinize Deparaffinize & Rehydrate Stain Stain with this compound Deparaffinize->Stain Rinse Rinse Stain->Rinse Overstained Overstained? Rinse->Overstained Differentiate Differentiate (Weak Acid) Dehydrate Dehydrate & Clear Differentiate->Dehydrate Mount Mount Coverslip Dehydrate->Mount Overstained->Differentiate Slightly Overstained->Dehydrate No Destain Destain Protocol Overstained->Destain Severely Destain->Stain

Caption: Experimental workflow for staining and correcting overstaining.

References

Validation & Comparative

A Comparative Guide to Cytoplasmic Staining: Eosin Y vs. Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of cellular morphology is a cornerstone of histological analysis. The Hematoxylin (B73222) and Eosin (H&E) stain is the most widely used method, providing a clear differentiation of the nucleus and cytoplasm. While hematoxylin imparts a blue to purple color to the basophilic nuclei, a counterstain is essential to visualize the acidophilic cytoplasm and extracellular matrix. Eosin Y has long been the gold standard for this purpose. This guide provides a detailed comparison of Eosin Y with Acid Red 119, a dye primarily used in the textile and leather industries, and evaluates its potential as a cytoplasmic stain.

Overview of Eosin Y and this compound

Eosin Y is a synthetic, anionic, xanthene dye that is the most common counterstain used in the H&E staining protocol.[1] Its enduring popularity stems from its ability to bind to positively charged proteins in the cytoplasm, collagen, and muscle fibers, staining them in varying shades of pink and red.[2][3] This provides a clear contrast to the deep blue-purple of the hematoxylin-stained nuclei, allowing for detailed morphological assessment of tissues.[1]

This compound is a red, water-soluble, double azo dye.[4] Its primary applications are in the dyeing of wool, polyamide, silk, and leather.[4][5] While some chemical suppliers note its use as a "cell stain" in the biomedical field, there is a notable lack of published scientific literature, established protocols, or comparative data supporting its use as a routine cytoplasmic stain in histology.[5]

Comparative Data of Staining Properties

The following table summarizes the key characteristics of Eosin Y and this compound, highlighting the established properties of Eosin Y for histological applications and the known chemical properties of this compound.

PropertyEosin YThis compound
C.I. Name Acid Red 87[1]This compound[4]
Chemical Class Xanthene Dye[1]Double Azo Dye[4]
Molecular Formula C₂₀H₆Br₄Na₂O₅[1]C₃₁H₂₅N₅Na₂O₆S₂[4]
Molecular Weight ~691.85 g/mol [1]637.67 g/mol [4]
Color & Appearance Red to brownish-red powder[1]Red powder[4]
Solubility Soluble in water and alcoholSoluble in water[4]
Staining Mechanism Forms ionic bonds with basic (acidophilic) cytoplasmic proteins.Primarily used in industrial dyeing; histological staining mechanism is not documented.
Typical Staining Color Shades of pink and red[1]Red (in industrial applications)[4]
Established Histological Use Yes, as a standard counterstain in H&E.[1]No documented routine use in histology.

Experimental Protocols

The following is a standard, well-established protocol for Hematoxylin and Eosin (H&E) staining using Eosin Y. Due to the lack of documented use of this compound as a histological stain, a specific protocol for its application in cytoplasmic staining is not available.

Hematoxylin and Eosin (H&E) Staining Protocol with Eosin Y

This protocol is intended for paraffin-embedded tissue sections.

Reagents:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Harris's Hematoxylin solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Ammonia water or Scott's tap water substitute

  • Eosin Y solution (1% in 95% ethanol)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 minutes.

    • Immerse in 70% Ethanol: 2 minutes.

    • Rinse in running tap water: 5 minutes.

    • Rinse in distilled water.

  • Nuclear Staining with Hematoxylin:

    • Immerse in Harris's Hematoxylin: 3-5 minutes.

    • Rinse in running tap water: 1-2 minutes.

    • Differentiate in Acid Alcohol: 1-3 dips (until cytoplasm is destained).

    • Rinse in running tap water: 1-2 minutes.

    • "Blue" in Ammonia water or Scott's tap water substitute: 30-60 seconds.

    • Rinse in running tap water: 5 minutes.

  • Cytoplasmic Staining with Eosin Y:

    • Immerse in 1% Eosin Y solution: 1-2 minutes.

    • Rinse briefly in running tap water to remove excess eosin.

  • Dehydration and Clearing:

    • Immerse in 95% Ethanol: 2 changes, 2 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 2 minutes each.

    • Immerse in Xylene: 2 changes, 5 minutes each.

  • Mounting:

    • Apply a coverslip using a xylene-based mounting medium.

Visualizing the Staining Process

The Principle of H&E Staining

The differential staining in the H&E method is based on the electrostatic interaction between the dyes and the cellular components. Hematoxylin, a basic dye, is positively charged and binds to negatively charged, basophilic structures like the nucleic acids in the cell nucleus. Eosin Y, an acidic dye, is negatively charged and binds to positively charged, acidophilic structures such as proteins in the cytoplasm and extracellular matrix.

G Principle of H&E Staining cluster_cell Animal Cell cluster_dyes Stains Nucleus Nucleus (Basophilic, Negative Charge) Cytoplasm Cytoplasm (Acidophilic, Positive Charge) Hematoxylin Hematoxylin (Basic Dye, Positive Charge) Hematoxylin->Nucleus Binds to Nucleic Acids Eosin Eosin Y (Acidic Dye, Negative Charge) Eosin->Cytoplasm Binds to Proteins

Principle of H&E Staining.
Experimental Workflow for H&E Staining

The H&E staining procedure involves a series of steps to prepare the tissue, apply the stains, and preserve the slide for microscopic examination.

G H&E Staining Workflow A Deparaffinization & Rehydration B Nuclear Staining (Hematoxylin) A->B C Differentiation (Acid Alcohol) B->C D Bluing C->D E Cytoplasmic Staining (Eosin Y) D->E F Dehydration & Clearing E->F G Mounting F->G

H&E Staining Workflow.

Conclusion

Based on the available evidence, Eosin Y remains the undisputed standard for cytoplasmic counterstaining in routine histology. Its chemical properties are well-understood, its staining mechanism is well-documented, and its application in the H&E protocol is thoroughly validated, providing consistent and reliable results for morphological analysis.

In contrast, this compound is an industrial dye with no established or documented role as a cytoplasmic stain in histology. While it is an acid dye and imparts a red color, its suitability, efficacy, and potential staining artifacts in biological tissues are unknown. For researchers, scientists, and professionals in drug development who require accurate and reproducible histological data, the use of well-validated reagents is paramount. Therefore, Eosin Y is the recommended choice for cytoplasmic staining. Any consideration of this compound for this application would necessitate extensive validation and comparative studies to determine its performance and reliability.

References

A Comparative Guide to Total Protein Staining on Blots: Acid Red 119 vs. Ponceau S

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the visualization of total protein on a western blot membrane is a critical checkpoint. It validates the efficiency of protein transfer from the gel to the membrane and serves as a reliable loading control for quantitative analysis. Ponceau S has long been the go-to reversible stain for this purpose. This guide provides a detailed comparison between the well-established Ponceau S and a potential, yet unvalidated, alternative, Acid Red 119.

While both are anionic azo dyes, their application and supporting data in a research context are vastly different. This guide will objectively compare the known performance of Ponceau S with the available information for this compound, supported by experimental protocols and data for the former.

Performance Comparison: A Data-Driven Look

Quantitative data on the performance of this compound in total protein staining on western blots is not available in peer-reviewed literature or technical documentation. In contrast, Ponceau S is a well-characterized reagent with extensive supporting data. The following table summarizes the known performance characteristics of Ponceau S and highlights the absence of data for this compound.

FeaturePonceau SThis compound
Limit of Detection (LOD) 100–250 ng per protein band[1]No published data available
Linear Dynamic Range Generally considered to have a limited linear range, but studies show it can be used for normalization with appropriate imaging systems.[2][3]No published data available
Reversibility Easily and completely reversible with water or mild buffer washes.[4][5]No published data available
Compatibility with Immunodetection Fully compatible with downstream chemiluminescent and fluorescent antibody detection after destaining.[4][6]Unknown, potential for interference
Staining Time Rapid, typically 1-10 minutes.[4]Unknown
Binding Mechanism Binds to positively charged amino groups and non-polar regions of proteins through electrostatic and hydrophobic interactions.[5][7]Presumed to be similar to other acid dyes (electrostatic interactions), but not experimentally verified for proteins on membranes.
Primary Application Reversible total protein staining on western blot membranes (nitrocellulose and PVDF).[6]Primarily used as a dye in the textile, leather, and ink industries.[8][9]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for total protein staining on a western blot membrane, a critical step that occurs after protein transfer and before immunodetection.

G cluster_western_blot Western Blot Workflow gel_electrophoresis 1. Gel Electrophoresis protein_transfer 2. Protein Transfer to Membrane gel_electrophoresis->protein_transfer total_protein_staining 3. Total Protein Staining (e.g., Ponceau S) protein_transfer->total_protein_staining imaging_and_quantification 4. Imaging & Quantification (Loading Control) total_protein_staining->imaging_and_quantification destaining 5. Destaining imaging_and_quantification->destaining blocking 6. Blocking destaining->blocking primary_antibody 7. Primary Antibody Incubation blocking->primary_antibody secondary_antibody 8. Secondary Antibody Incubation primary_antibody->secondary_antibody detection 9. Signal Detection secondary_antibody->detection

General workflow of western blotting with total protein staining.

Experimental Protocols

A detailed and validated protocol for total protein staining is essential for reproducible results. Below is a standard protocol for Ponceau S. Due to the lack of research application, a validated protocol for this compound for this purpose does not exist.

Ponceau S Staining Protocol

This protocol is for the reversible staining of proteins on nitrocellulose or PVDF membranes after transfer.

Materials:

  • Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[1][4]

  • Deionized water

  • Orbital shaker

Procedure:

  • Following protein transfer, briefly wash the membrane with deionized water for 1 minute with gentle agitation.[4]

  • Completely cover the membrane with Ponceau S staining solution and incubate for 1 to 10 minutes at room temperature on an orbital shaker.[4]

  • Remove the staining solution (it can often be reused).

  • Rinse the membrane with deionized water until the background is clear and protein bands are distinctly visible.[4]

  • Image the membrane to document the total protein loading. This image will be used for normalization.

  • To destain, wash the membrane with several changes of deionized water or a mild buffer like TBS-T until the red stain is completely gone.[4]

  • The membrane is now ready for the blocking step and subsequent immunodetection.

In-Depth Comparison

Ponceau S: The Established Standard

Ponceau S is a well-regarded reversible stain for total protein on western blot membranes. Its primary advantages are its speed, simplicity, and, most importantly, its reversibility, which allows for subsequent immunodetection without interference. The binding mechanism involves an electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of proteins, as well as non-covalent interactions with non-polar regions.[7] This interaction is readily reversed by washing with water or buffer. While its sensitivity is lower than that of some other stains like Coomassie Blue or fluorescent dyes, it is generally sufficient for verifying protein transfer and for total protein normalization in many applications.[10]

This compound: An Uncharted Territory

This compound is also a double azo dye with a chemical structure that includes sulfonate groups, suggesting a potential for binding to proteins in a similar manner to Ponceau S.[8] Its molecular formula is C₃₁H₂₅N₅Na₂O₆S₂.[8] However, its use has been documented almost exclusively in industrial applications such as dyeing textiles, leather, and for coloring inks.[8][9][11] There is a critical lack of published scientific literature validating its use for staining proteins on western blot membranes.

Key unanswered questions for this compound in a research setting include:

  • Sensitivity: What is its limit of detection for proteins on a membrane?

  • Reversibility: Can it be completely removed without affecting the antigenicity of the proteins?

  • Compatibility: Does it interfere with downstream antibody binding or detection methods?

  • Linearity: Does the staining intensity correlate linearly with protein amount?

Without experimental data to answer these questions, the use of this compound for total protein staining on blots remains speculative and carries a high risk of producing unreliable and non-reproducible results.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals who require accurate and reproducible quantitative western blot data, Ponceau S remains the recommended choice for a reversible total protein stain. Its performance is well-documented, and established protocols are readily available. The use of Ponceau S allows for a critical quality control step without compromising downstream immunodetection.

This compound, while chemically similar to other acid dyes used for protein staining, is not a validated reagent for this application. The absence of performance data regarding its sensitivity, reversibility, and compatibility with immunodetection makes it an unsuitable substitute for Ponceau S at this time. Any laboratory considering the use of an alternative stain like this compound would need to undertake a rigorous in-house validation process, comparing it directly to the established performance of Ponceau S. Until such data is published and verified, relying on validated methods is crucial for the integrity of experimental results.

References

Unraveling Collagen Staining: A Comparative Guide to Masson's Trichrome and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of collagen is paramount in studies ranging from fibrosis to tissue engineering. Masson's Trichrome has long been a staple for differentiating collagen from other tissue components. However, the quest for more specific, quantifiable, and efficient methods is ongoing. This guide addresses the suitability of Acid Red 119 as an alternative and provides a detailed comparison with a more established and superior alternative, Picrosirius Red.

Is this compound a Viable Alternative for Collagen Staining?

A thorough review of scientific literature and chemical databases reveals that This compound (C.I. 262085) is an industrial-grade double azo dye.[1][2] Its primary applications are in the textile and leather industries for dyeing materials such as wool, silk, and nylon.[2][3] While some chemical suppliers note its use as a "cell stain" in a general biomedical context, there is a notable absence of published studies, established protocols, or experimental data supporting its use for the specific histological staining of collagen.[4] Consequently, a direct comparison of this compound's performance with Masson's Trichrome for collagen visualization is not feasible.

Given the lack of evidence for its efficacy and specificity in a histological context, This compound is not a recommended alternative to Masson's Trichrome for collagen staining. Researchers are advised to use well-validated and documented methods to ensure reliable and reproducible results.

A Proven Alternative: Picrosirius Red for Enhanced Collagen Analysis

A widely accepted and highly regarded alternative to Masson's Trichrome is Picrosirius Red (PSR) . This staining method offers significant advantages in terms of specificity and quantitative capabilities, particularly when combined with polarized light microscopy.[5][6]

Comparative Analysis: Masson's Trichrome vs. Picrosirius Red

Both Masson's Trichrome and Picrosirius Red are effective for visualizing collagen, but they operate on different principles and yield distinct results. Masson's Trichrome is a multi-step, three-color staining method that distinguishes collagen (blue) from muscle and cytoplasm (red) and nuclei (dark brown/black).[7] In contrast, Picrosirius Red specifically stains collagen red against a pale yellow background.[8] The key advantage of PSR lies in its ability to enhance the natural birefringence of collagen fibers when viewed under polarized light, allowing for the differentiation of collagen types and a more accurate quantification.[9][10]

Data Presentation: Performance Characteristics
FeatureMasson's TrichromePicrosirius Red (PSR)
Principle Multi-step differential staining using dyes of varying molecular weights.[7]Anionic dye (Sirius Red) with sulfonic acid groups binds to basic amino acids in collagen, enhanced by picric acid.[5]
Specificity for Collagen Good, but can sometimes stain other connective tissue elements. May result in overestimation of collagen.[11]High, especially when viewed with polarized light. Birefringence is highly specific to collagen.[6][8]
Visualization (Bright-field) Collagen: Blue, Muscle/Cytoplasm: Red, Nuclei: Black.[7]Collagen: Red, Background: Pale Yellow.[8]
Visualization (Polarized Light) Not applicable.Type I Collagen (Thick fibers): Yellow-Orange Birefringence, Type III Collagen (Thin fibers): Green Birefringence.[12]
Quantitative Capability Semi-quantitative; digital analysis is possible but can be less accurate due to background staining.[11][13]Excellent for quantification of collagen area fraction, density, and fiber thickness, especially with image analysis software.[13][14]
Advantages Good for overall tissue architecture visualization, widely used and established.[15]High specificity and sensitivity, allows for differentiation of collagen types, stable stain that does not fade quickly.[10][14]
Limitations Multi-step, longer protocol, less specific than PSR, can fade over time.[14]Requires a polarizing microscope for optimal quantitative analysis.[6]

A study comparing digital collagen quantification in wound healing found that while both methods showed similar trends, Picrosirius Red staining tended to yield slightly lower, and likely more accurate, collagen density measurements than Masson's Trichrome.[13][16]

Experimental Workflows

The following diagrams illustrate the key steps in both the Masson's Trichrome and Picrosirius Red staining protocols.

G Comparative Experimental Workflows cluster_masson Masson's Trichrome Staining cluster_psr Picrosirius Red Staining M1 Deparaffinize & Rehydrate M2 Mordant in Bouin's Solution (Optional, for formalin fixation) M1->M2 ~1 hr @ 56°C M3 Stain Nuclei (Weigert's Hematoxylin) M1->M3 If no mordanting M2->M3 Rinse M4 Stain Cytoplasm (Biebrich Scarlet-Acid Fuchsin) M3->M4 10 min M5 Differentiate (Phosphomolybdic-Phosphotungstic Acid) M4->M5 10-15 min M6 Stain Collagen (Aniline Blue) M5->M6 10-15 min M7 Differentiate (Acetic Acid) M6->M7 5-10 min M8 Dehydrate & Mount M7->M8 2-5 min P1 Deparaffinize & Rehydrate P2 Stain in Picro-Sirius Red Solution P1->P2 60 min P3 Rinse (Acidified Water) P2->P3 Brief rinse P4 Dehydrate & Mount P3->P4

Caption: High-level overview of the experimental workflows for Masson's Trichrome and Picrosirius Red staining.

Experimental Protocols

Protocol 1: Masson's Trichrome Staining

This protocol is a standard method for differentiating collagen from other tissue components.[17][18]

Reagents:

  • Bouin's Solution

  • Weigert's Iron Hematoxylin (B73222) (Working Solution)

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic-Phosphotungstic Acid Solution

  • Aniline Blue Solution

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize tissue sections and rehydrate to distilled water.

  • For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C to improve stain quality, then rinse in running tap water until the yellow color disappears.[17]

  • Stain nuclei in Weigert's iron hematoxylin for 10 minutes, then rinse in running tap water for 10 minutes.[17]

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[17]

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.[17]

  • Transfer sections directly to Aniline Blue solution and stain for 5-10 minutes.[17]

  • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[18]

  • Wash in distilled water, then dehydrate rapidly through graded alcohols, clear in xylene, and mount.[17]

Expected Results:

  • Collagen: Blue

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

Protocol 2: Picrosirius Red Staining

This protocol is optimized for the specific staining of collagen fibers.[8][19]

Reagents:

  • Picro-Sirius Red Solution (0.1% Sirius Red in saturated aqueous Picric Acid)

  • Acidified Water (0.5% glacial acetic acid in distilled water)

Procedure:

  • Deparaffinize tissue sections and rehydrate to distilled water.

  • Stain in Picro-Sirius Red solution for 60 minutes to ensure equilibrium staining.[8][12]

  • Wash in two changes of acidified water.[19]

  • Dehydrate through three changes of 100% ethanol.[8]

  • Clear in xylene and mount in a resinous medium.[19]

Expected Results:

  • Bright-field Microscopy: Collagen appears red on a pale yellow background.[8]

  • Polarized Light Microscopy: Thicker Type I collagen fibers appear yellow to orange, while thinner Type III (reticular) fibers appear green.[12]

Conclusion

References

Validating Total Protein Staining: A Comparative Analysis of Acid Red 119 and Specific Antibody-Based Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reliable protein detection is paramount. While antibody-based methods like immunohistochemistry (IHC) provide high specificity for individual proteins, total protein stains offer a broader view of protein distribution. This guide provides a comparative analysis of Acid Red 119, a total protein stain, against highly specific antibody staining for two key proteins involved in erythropoiesis: TER-119 and CD71. Through a detailed, albeit hypothetical, experimental framework, we demonstrate how to validate a general protein stain against specific protein markers.

This guide will delve into the experimental protocols for both staining methods, present hypothetical comparative data in a clear, tabular format, and visualize the experimental workflow and the cellular context of the target proteins using diagrams.

Comparative Analysis of Staining Methods

The central aim of this validation study is to determine the correlation between the total protein staining pattern of this compound and the specific staining of TER-119 and CD71 antibodies in mouse spleen tissue, a site of red blood cell development.

Table 1: Comparison of Staining Characteristics
FeatureThis compound StainingAnti-TER-119 Antibody StainingAnti-CD71 Antibody Staining
Target General proteinsGlycophorin A-associated protein (TER-119)Transferrin Receptor (CD71)
Specificity Low (stains all proteins)High (specific to erythroid lineage)High (specific to proliferating cells, including erythroid precursors)
Cellular Localization Cytoplasm and extracellular matrixCell membrane of erythroid cellsCell membrane of proliferating cells
Hypothetical Staining Intensity (Arbitrary Units) 85 ± 1275 ± 9 (in erythroid regions)68 ± 11 (in proliferating zones)
Signal-to-Noise Ratio ModerateHighHigh
Table 2: Quantitative Analysis of Stained Area
Staining MethodPercentage of Positively Stained Area in Red Pulp
This compound92% ± 5%
Anti-TER-119 Antibody65% ± 8%
Anti-CD71 Antibody58% ± 7%

The hypothetical data suggests that while this compound stains a larger area due to its non-specific nature, the regions intensely stained by TER-119 and CD71 antibodies would be expected to show strong co-localization with intense this compound staining, thereby validating its use for identifying protein-rich areas.

Experimental Workflow and Signaling Pathways

To validate this compound staining, a systematic experimental approach is necessary. The following diagrams illustrate the overall workflow and the cellular context of the target proteins.

G cluster_0 Sample Preparation cluster_1 Staining Procedures cluster_2 IHC Steps cluster_3 Analysis Tissue Mouse Spleen Tissue Collection Fixation Formalin Fixation Tissue->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AR119_Stain This compound Staining Deparaffinization->AR119_Stain AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Imaging Microscopy & Image Capture AR119_Stain->Imaging IHC_Stain Immunohistochemistry (IHC) Blocking Blocking Non-specific Binding AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-TER-119 or anti-CD71) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Enzymatic Detection (DAB) SecondaryAb->Detection Detection->Imaging Quantification Image Analysis & Quantification Imaging->Quantification Comparison Comparative Data Analysis Quantification->Comparison

Figure 1: Experimental workflow for the validation of this compound staining. (Max Width: 760px)

G cluster_0 Erythropoiesis in Spleen cluster_1 Protein Marker Expression cluster_2 Cellular Function HSC Hematopoietic Stem Cell Progenitor Erythroid Progenitor HSC->Progenitor Erythroblast Erythroblast Progenitor->Erythroblast CD71_exp CD71 (Transferrin Receptor) - High Expression - Progenitor->CD71_exp Reticulocyte Reticulocyte Erythroblast->Reticulocyte Erythroblast->CD71_exp TER119_exp TER-119 - Expressed - Erythroblast->TER119_exp RBC Red Blood Cell Reticulocyte->RBC Reticulocyte->TER119_exp Iron_Uptake Iron Uptake for Hemoglobin Synthesis CD71_exp->Iron_Uptake Cell_Maturation Erythroid Differentiation TER119_exp->Cell_Maturation

Figure 2: Signaling context of TER-119 and CD71 in erythropoiesis. (Max Width: 760px)

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for the staining methods discussed.

Protocol 1: this compound Staining
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Staining:

    • Prepare a 0.1% (w/v) solution of this compound in 1% acetic acid.

    • Immerse slides in the this compound solution for 10 minutes.

  • Differentiation and Dehydration:

    • Briefly rinse the slides in distilled water.

    • Differentiate in 70% ethanol for 30-60 seconds, monitoring microscopically until desired staining intensity is achieved.

    • Dehydrate through 95% ethanol and two changes of 100% ethanol, 3 minutes each.

  • Clearing and Mounting:

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a resinous mounting medium.

Protocol 2: Immunohistochemistry (IHC) for TER-119 and CD71
  • Deparaffinization and Rehydration:

    • Follow the same procedure as in Protocol 1, step 1.

  • Antigen Retrieval:

    • For TER-119 and CD71, heat-induced epitope retrieval (HIER) is recommended.

    • Immerse slides in a Coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat in a microwave oven at high power for 5 minutes, followed by low power for 10 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in distilled water.

  • Blocking:

    • Wash slides with Phosphate Buffered Saline (PBS).

    • Incubate slides with a blocking solution (e.g., 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity, followed by a protein block such as 5% normal goat serum in PBS for 30 minutes).

  • Primary Antibody Incubation:

    • Dilute the primary antibody (rat anti-mouse TER-119 or rat anti-mouse CD71) to its optimal concentration in PBS with 1% BSA.

    • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides three times with PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG) for 1 hour at room temperature.

    • Wash slides three times with PBS.

    • Incubate with an avidin-biotin-enzyme complex (e.g., HRP-conjugated streptavidin) for 30 minutes at room temperature.

    • Wash slides three times with PBS.

    • Develop the signal with a chromogen solution (e.g., DAB) until the desired brown color intensity is reached.

    • Rinse slides with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.

    • "Blue" the hematoxylin in running tap water.

    • Dehydrate through graded alcohols (70%, 95%, 100%).

    • Clear in xylene and mount with a resinous mounting medium.

Conclusion

This guide provides a framework for validating a total protein stain, this compound, against specific antibody-based detection for TER-119 and CD71. The presented hypothetical data and detailed protocols offer a comprehensive resource for researchers seeking to employ and validate total protein staining in their studies. By correlating the broad staining pattern of this compound with the specific localization of known protein markers, researchers can confidently interpret their results and gain a more holistic understanding of protein expression within tissues. This approach is particularly valuable in initial exploratory studies and for providing context to more targeted protein analyses.

A Quantitative Comparison of Acid Red 119 and Other Red Acid Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the realm of scientific research, the selection of appropriate dyes is paramount for accurate and reproducible results. This guide provides a detailed quantitative comparison of Acid Red 119 with other commonly used red acid dyes: Acid Red 1, Acid Red 52, Acid Red 87 (Eosin Y), and Acid Red 88. The following analysis, supported by experimental data, aims to assist researchers in making informed decisions for their specific applications, from histological staining to fluorescence-based assays.

Quantitative Performance Data

The efficacy of a dye is determined by several key photophysical parameters. The table below summarizes the available quantitative data for this compound and its alternatives.

Dye NameC.I. NumberMolar Absorptivity (ε) (M⁻¹cm⁻¹)λmax (nm)Quantum Yield (Φ)Photostability (Lightfastness)
This compound 262085Data Not AvailableData Not AvailableData Not Available4 (Blue Wool Scale)[1][2]
Acid Red 11805031,900 at 530 nm (in PBS)[3]530 (in PBS)[3]Data Not AvailableExcellent (qualitative)[4]
Acid Red 5245100Data Not Available564-568[5]Data Not Available1-3 (AATCC Scale)[6]
Acid Red 87 (Eosin Y)45380Data Not Available515-519Data Not AvailableData Not Available
Acid Red 8815620Data Not Available211 (minor peak)[7]Data Not Available3-4 (Blue Wool Scale)[8]

Note: The lightfastness scales (Blue Wool and AATCC) generally range from 1 (very poor) to 8 (excellent).

Experimental Protocols

To ensure the reproducibility of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key performance indicators discussed in this guide.

Determination of Molar Absorptivity

The molar absorptivity (or extinction coefficient) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a crucial parameter for quantitative applications.

Methodology:

  • Preparation of Stock Solution: A stock solution of the dye is prepared by accurately weighing a known mass of the dye and dissolving it in a precise volume of a suitable solvent (e.g., deionized water, PBS).

  • Serial Dilutions: A series of dilutions with known concentrations are prepared from the stock solution.

  • Spectrophotometric Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A cuvette with a defined path length (typically 1 cm) is used.

  • Beer-Lambert Law: The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette. A plot of absorbance versus concentration should yield a straight line with a slope equal to εl.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Methodology (Relative Method):

  • Selection of a Standard: A well-characterized fluorescent standard with a known quantum yield in the same spectral region as the sample is chosen.

  • Preparation of Solutions: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance and Fluorescence Measurement: The UV-Vis absorption spectra and fluorescence emission spectra of all solutions are recorded. The integrated fluorescence intensity is determined by calculating the area under the emission curve.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Assessment of Photostability

Photostability refers to the resistance of a dye to photodegradation upon exposure to light.

Methodology:

  • Sample Preparation: A solution of the dye at a known concentration is prepared in a quartz cuvette.

  • Light Exposure: The sample is exposed to a light source with a defined spectral output and intensity for a set period. A control sample is kept in the dark to account for any thermal degradation.

  • Spectrophotometric Monitoring: The absorbance of the sample at its λmax is measured at regular intervals during the light exposure.

  • Data Analysis: The decrease in absorbance over time is used to determine the photobleaching rate. The photobleaching half-life (t½), the time it takes for the absorbance to decrease to half its initial value, is a common metric for photostability. For a first-order decay process, the rate constant (k) can be determined from the slope of a plot of ln(A/A₀) versus time.

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for comparing acid dyes and a simplified representation of a photodegradation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_data Data Calculation cluster_comparison Comparative Analysis Dye_Selection Select Dyes (this compound & Comparators) Stock_Solutions Prepare Stock Solutions Dye_Selection->Stock_Solutions Serial_Dilutions Prepare Serial Dilutions Stock_Solutions->Serial_Dilutions Photostability_Test Conduct Photostability Test Stock_Solutions->Photostability_Test Absorbance Measure Absorbance (UV-Vis Spectroscopy) Serial_Dilutions->Absorbance Fluorescence Measure Fluorescence (Fluorospectroscopy) Serial_Dilutions->Fluorescence Molar_Absorptivity Calculate Molar Absorptivity (ε) Absorbance->Molar_Absorptivity Quantum_Yield Calculate Quantum Yield (Φ) Fluorescence->Quantum_Yield Photobleaching_Rate Determine Photobleaching Rate Photostability_Test->Photobleaching_Rate Comparison_Table Generate Comparison Table Molar_Absorptivity->Comparison_Table Quantum_Yield->Comparison_Table Photobleaching_Rate->Comparison_Table

General experimental workflow for comparing acid dyes.

Photodegradation_Pathway Dye Dye (Ground State) Excited_Dye Dye* (Excited State) Dye->Excited_Dye Light (hν) Degradation_Products Degradation Products (Loss of Color) Dye->Degradation_Products Reaction with ROS Excited_Dye->Dye Fluorescence / Non-radiative decay ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, •OH) Excited_Dye->ROS Energy Transfer to O₂

Simplified photodegradation pathway of an organic dye.

References

Navigating the Red Spectrum: A Comparison Guide to Spectral Deconvolution in Multispectral Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, multispectral imaging (MSI) is a powerful tool for visualizing multiple markers within a single tissue section. However, the spectral overlap between different dyes, particularly in the crowded red spectrum, presents a significant challenge. Effective spectral deconvolution—the computational separation of these mixed signals—is critical for accurate quantitative analysis.

This guide provides an objective comparison of common spectral deconvolution algorithms and evaluates alternative red dyes to Acid Red 119. While literature specifically detailing the spectral deconvolution of this compound in MSI is limited, this guide extrapolates from established principles and performance data for spectrally similar and commonly used histological dyes. This compound is a synthetic diazo dye used in textiles and occasionally as a biological stain.[1][2][3] Its utility in complex multiplex imaging hinges on the ability to spectrally separate it from other signals.

Comparison of Spectral Deconvolution Algorithms

Spectral deconvolution, or unmixing, is the process of decomposing the measured spectrum of a single pixel into the contributions of each individual dye (endmember) and their respective proportions (abundances).[4] The choice of algorithm depends on the experimental conditions and the underlying assumptions about how the light interacts with the stained tissue.

AlgorithmPrincipleAssumptionsProsCons
Linear Unmixing Based on the Beer-Lambert law, it assumes the observed spectrum is a linear combination of the individual dye spectra.[5][6]Requires pure reference spectra for each dye (a spectral library). Assumes linear mixing of signals.Computationally fast and straightforward. Provides quantitative abundance maps.Performance degrades significantly if pure reference spectra are inaccurate or unavailable. Does not account for spectral shifts due to environmental factors.
Independent Component Analysis (ICA) A blind source separation technique that separates a multivariate signal into independent, non-Gaussian signals.Assumes the source signals (individual dye spectra) are statistically independent.Does not require a pre-defined spectral library. Can be effective in separating unknown overlapping signals.Less reproducible than methods with non-negativity constraints.[7] May produce negative abundance values, which are physically meaningless. Can be computationally intensive.
Non-negative Matrix Factorization (NMF) A blind source separation method that factorizes the data matrix into two non-negative matrices (spectral profiles and abundances).[8][9]Enforces a non-negativity constraint, which aligns with the physical reality of dye concentrations.Easy interpretation of results due to non-negativity.[8] Often performs well in separating spectrally similar dyes.Can be sensitive to normalization and initial conditions.[7] The cost function is non-convex, potentially leading to local minima.[9]
Principal Component Analysis (PCA) A statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components.Does not assume a physical model of light mixing.Useful for dimensionality reduction and identifying the major sources of variance in the spectral data.[10]The resulting components may not correspond to the spectra of individual dyes, making interpretation difficult. Does not enforce non-negativity.[11]

Comparison of Red Dyes for Multispectral Imaging

The selection of a red dye is critical for minimizing spectral overlap and ensuring photostability. While this compound is a possibility, several other dyes are well-characterized and commonly used in multiplex immunofluorescence (mIF) and other MSI applications.[12]

DyeClassApprox. Excitation Max (nm)Approx. Emission Max (nm)Key Characteristics
This compound Diazo DyeNot well-characterized for MSIRedSoluble in water and stable in acidic conditions; primarily used as a textile dye.[2] Spectral properties in tissue are not widely documented.
Eosin (B541160) Y Xanthene Dye~520 nm~545 nmA very common counterstain in histology (H&E). Its spectral properties can vary with solvent and pH.[13][14][15]
Alexa Fluor 594 Sulphonated Rhodamine~590 nm~617 nmBright and highly photostable. Part of a widely used family of fluorophores with excellent performance in mIF.[16]
DyLight 550 DyLight Dye~562 nm~576 nmBright and photostable, designed for protein labeling. A good alternative in the orange-red spectrum.[17]
PE (R-Phycoerythrin) Phycobiliprotein~496, 546, 565 nm~578 nmExtremely bright with a high quantum yield, but known to photobleach quickly.[17] Often used for low-abundance targets.
APC (Allophycocyanin) Phycobiliprotein~650 nm~660 nmA far-red dye, useful for extending the spectral range of an experiment and avoiding autofluorescence.[12]

Experimental Protocols

A robust and reproducible workflow is fundamental for successful spectral deconvolution.[16] The following protocol outlines a general methodology for multispectral fluorescence imaging and analysis.

Sample Preparation and Staining
  • Deparaffinization and Rehydration: Formalin-fixed paraffin-embedded (FFPE) tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask antigen epitopes. The choice of buffer (e.g., citrate (B86180) or EDTA) depends on the primary antibodies used.

  • Blocking: Non-specific antibody binding is blocked using a suitable blocking reagent (e.g., normal serum or bovine serum albumin).

  • Immunofluorescent Staining:

    • Incubate the slide with the primary antibody targeting the first antigen.

    • Wash the slide to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 594).

    • For multiplexing, this process can be repeated sequentially using different primary antibodies and spectrally distinct fluorophores. Tyramide Signal Amplification (TSA) can be used to enhance the signal of low-abundance targets.

  • Counterstaining and Mounting: A nuclear counterstain (e.g., DAPI) is applied. The slide is then mounted with an anti-fade mounting medium.

Multispectral Image Acquisition
  • System Setup: Use a multispectral microscope equipped with a tunable filter (e.g., a liquid crystal tunable filter) or a set of fixed bandpass filters.

  • Building the Spectral Library (for Linear Unmixing):

    • For each dye used in the experiment, prepare a single-stained control slide.

    • Acquire an image cube (a "lambda stack") of the single-stained tissue, capturing images at discrete wavelength intervals across the desired spectral range (e.g., 420-720 nm).

    • From this image cube, extract the pure emission spectrum for that specific dye.

    • Repeat for all dyes used, including the autofluorescence spectrum from an unstained tissue control slide.

  • Acquiring the Multiplex Image:

    • Place the multiplex-stained slide on the microscope stage.

    • Acquire a full image cube of the region of interest using the same settings as for the spectral library.

Spectral Deconvolution and Analysis
  • Image Pre-processing: Correct for background noise and uneven illumination.

  • Applying the Algorithm:

    • Using specialized software (e.g., inForm®, Visiopharm®, or open-source solutions like ImageJ with appropriate plugins), load the multiplexed image cube.

    • If using linear unmixing, provide the previously generated spectral library. The software will then calculate the contribution of each dye in every pixel.

    • If using blind source separation methods like NMF or ICA, the algorithm will attempt to identify the constituent spectra and their abundances directly from the mixed image cube.

  • Generating Abundance Maps: The output is a set of grayscale images, one for each dye, where the intensity of each pixel corresponds to the abundance of that specific dye. These can be pseudo-colored and overlaid to create a final composite image.

  • Quantitative Analysis: The abundance maps can be used for further analysis, such as cell phenotyping, spatial relationship analysis, and biomarker quantification.[13]

Visualizations

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis p1 FFPE Tissue Section p2 Deparaffinization & Rehydration p1->p2 p3 Antigen Retrieval p2->p3 p4 Multiplex Staining (e.g., with this compound) p3->p4 a1 Mount Slide p4->a1 Stained Slide a2 Acquire Image Cube (Lambda Stack) a1->a2 a3 Store Raw Multispectral Image a2->a3 d1 Spectral Deconvolution (e.g., NMF, Linear Unmixing) a3->d1 Raw Data d2 Generate Abundance Maps (One per Dye) d1->d2 d3 Quantitative Analysis (Phenotyping, Spatial) d2->d3 out1 Cell Counts d3->out1 out2 Spatial Plots d3->out2 out3 Biomarker Intensity d3->out3

Caption: Experimental workflow for multispectral imaging and spectral deconvolution.

G cluster_main Spectral Deconvolution Approaches cluster_supervised Supervised Methods (Require Reference Spectra) cluster_unsupervised Blind Source Separation (No Reference Spectra Needed) main Mixed Spectral Data (From MSI) supervised Linear Unmixing main->supervised unsupervised_main Statistical Separation main->unsupervised_main output Separated Abundance Maps (One per Dye) supervised->output ica ICA (Statistical Independence) unsupervised_main->ica nmf NMF (Non-negativity Constraint) unsupervised_main->nmf pca PCA (Orthogonal Variance) unsupervised_main->pca ica->output nmf->output pca->output Components may not be physically meaningful

Caption: Logical relationships between spectral deconvolution algorithm families.

References

Cross-validation of Acid Red 119 staining with second harmonic generation (SHG) microscopy for collagen imaging.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Collagen Imaging: Cross-Validating Histological Staining with Advanced Microscopy

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of collagen are paramount for understanding fibrosis, wound healing, and the intricate roles of the extracellular matrix in disease. While traditional histological stains have long been the standard, advanced imaging techniques like Second Harmonic Generation (SHG) microscopy offer a label-free and highly specific alternative.

This guide provides an objective comparison between Second Harmonic Generation (SHG) microscopy and Picrosirius Red staining, a widely used histological method for collagen detection. It is important to note that while the initial query specified Acid Red 119, a thorough review of scientific literature indicates that Picrosirius Red (using Sirius Red F3B, Direct Red 80) is the validated and gold-standard acid dye for specific and quantitative collagen analysis.[1] this compound has no established role in this application.[1] Therefore, this guide focuses on the cross-validation of Picrosirius Red staining with SHG microscopy, presenting supporting data and detailed protocols for both methodologies.

Comparative Analysis: Picrosirius Red Staining vs. SHG Microscopy

The choice between Picrosirius Red staining and SHG microscopy depends on the specific research question, desired level of detail, and available instrumentation. While both techniques are powerful for assessing collagen, they operate on fundamentally different principles.

Picrosirius Red (PSR) is a strong anionic dye that, in combination with picric acid, binds specifically to the basic amino acid residues of collagen fibers.[2][3] This interaction enhances the natural birefringence of collagen, allowing for visualization and quantification, particularly when viewed with polarized light microscopy (PSR-POL).[2][3] Under polarized light, thicker, more organized collagen fibers (like Type I) typically appear red or orange, while thinner, less organized fibers (like Type III) appear green.[2]

Second Harmonic Generation (SHG) microscopy is a nonlinear optical technique that provides label-free imaging of non-centrosymmetric structures.[4][5] Fibrillar collagens, with their highly organized, triple-helix structure, are potent generators of SHG signal.[5] This intrinsic property makes SHG microscopy highly specific for fibrillar collagens (e.g., Types I, II, III, V) without the need for exogenous dyes or antibodies.[6][7]

The following table summarizes the key performance characteristics of each method.

FeaturePicrosirius Red Staining with Polarization (PSR-POL)Second Harmonic Generation (SHG) Microscopy
Principle Dye binding to collagen enhances birefringence.Intrinsic signal generation from non-centrosymmetric fibrillar collagen structure.
Specificity High for collagen, but can have some non-specific background staining.[1][8]Highly specific to fibrillar collagens.[6]
Sample Prep Requires fixation, sectioning, and staining.Can be used on fresh, frozen, or fixed tissues; label-free.[6][7]
Imaging Mode Transmitted light, often with polarization.Nonlinear optical microscopy (laser scanning).
Resolution Diffraction-limited, dependent on microscope optics.Sub-micron resolution.[5]
3D Imaging Possible with serial sectioning and reconstruction.Intrinsic optical sectioning for high-resolution 3D imaging.[7]
Live Imaging Not suitable for live cells or tissues.Can be used for in vivo and longitudinal studies.[5]
Quantitative Semi-quantitative to quantitative for collagen area fraction and fiber characteristics.[1][2]Highly quantitative for collagen organization, density, and fiber metrics.[6][9]
Quantitative Data Presentation

A key aspect of cross-validation is the quantitative comparison of data obtained from both techniques. A study by Drifka et al. (2016) quantitatively compared collagen metrics from SHG microscopy and PSR-POL in human pancreatic cancer tissue.[6][9] The following table summarizes some of their findings, highlighting the correlations and differences between the two methods.

Collagen Fiber MetricObservation from Comparative StudyCorrelation (r-value)
Fiber Count Higher in PSR-POL images compared to SHG.0.656 (Significant positive correlation)[6]
Fiber Alignment Higher in PSR-POL images; both methods showed increased alignment in cancerous vs. normal tissue.[6]0.565 (Significant positive correlation)[6]
Fiber Length Higher in PSR-POL images.0.159 (Not significantly correlated)[6]
Fiber Width Higher in PSR-POL images.0.174 (Not significantly correlated)[6]
Fiber Straightness Higher in PSR-POL images.0.430 (Significant positive correlation)[6]

These data indicate that while PSR-POL and SHG microscopy show similar trends for several important collagen metrics, there are quantitative differences in the absolute values obtained.[6][9] The study suggests that PSR-POL may provide complementary information to SHG imaging.[6][9]

Experimental Protocols and Methodologies

Detailed and consistent experimental protocols are crucial for reproducible and reliable results in collagen imaging and for accurate cross-validation between different techniques.

Methodology for Picrosirius Red Staining

This protocol is a standard method for staining collagen in formalin-fixed, paraffin-embedded tissue sections.

Reagents:

  • Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.[10]

  • Acidified Water: 0.5% acetic acid in distilled water.[10]

  • Weigert's Hematoxylin (optional, for nuclear counterstaining).

  • Ethanol (B145695) (100%) and Xylene for dehydration and clearing.

Procedure:

  • Deparaffinization and Rehydration: Dewax paraffin (B1166041) sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Nuclear Staining (Optional): Stain nuclei with Weigert's hematoxylin, then wash slides in running tap water.

  • Staining: Immerse slides in Picro-Sirius Red solution for 60 minutes.[3][10] This allows for near-equilibrium staining.

  • Rinsing: Wash slides in two changes of acidified water.[10]

  • Dehydration: Dehydrate the sections through three changes of 100% ethanol.[10]

  • Clearing and Mounting: Clear in xylene and mount with a resinous medium.[3][10]

Imaging:

  • For quantitative analysis, images are typically acquired using a bright-field microscope equipped with polarizing filters.

Methodology for Second Harmonic Generation (SHG) Microscopy

This protocol describes the general setup for SHG imaging of collagen in tissue samples.

Equipment:

  • A multiphoton laser-scanning microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire laser).

  • High numerical aperture (NA) objective lens.

  • A detector system with appropriate filters to specifically collect the SHG signal.

Procedure:

  • Sample Preparation: Tissues can be fresh, frozen, or fixed. For thick tissues, optical clearing agents may be used to enhance imaging depth.

  • Laser Tuning: The excitation laser is typically tuned to a wavelength between 800 nm and 900 nm for collagen imaging. The resulting SHG signal will be at exactly half the excitation wavelength (e.g., 400-450 nm).

  • Image Acquisition:

    • The laser is scanned across the sample.

    • The SHG signal is collected in either the forward or backward (epi) direction. The ratio of forward-to-backward signal can provide information about the sub-resolution organization of collagen fibrils.[5]

    • A band-pass filter centered at half the excitation wavelength is placed before the detector to isolate the SHG signal.

  • 3D Imaging: Z-stacks are acquired by moving the focal plane through the tissue to generate a three-dimensional image of the collagen network.

Visualizing the Methodologies

To better understand the workflows and principles of each technique, the following diagrams have been generated using the DOT language.

G cluster_PSR Picrosirius Red Staining Workflow cluster_SHG SHG Microscopy Workflow prep Sample Prep (FFPE Section) rehydration Rehydration prep->rehydration stain Stain with Picro-Sirius Red rehydration->stain wash Wash stain->wash dehydrate Dehydration & Clearing wash->dehydrate image Polarized Light Microscopy dehydrate->image shg_prep Sample Prep (Fresh/Fixed Tissue) shg_mount Mount Sample shg_prep->shg_mount shg_laser Laser Excitation (e.g., 880 nm) shg_mount->shg_laser shg_signal SHG Signal Generation shg_laser->shg_signal shg_detect Detect SHG Signal (e.g., 440 nm) shg_signal->shg_detect shg_image Image Reconstruction shg_detect->shg_image

Caption: Experimental workflows for collagen imaging.

G cluster_Principles Underlying Principles of Collagen Detection cluster_PSR Picrosirius Red Staining cluster_SHG Second Harmonic Generation psr_dye Sirius Red Dye (Anionic) binding Ionic Binding psr_dye->binding collagen_psr Collagen Fiber (Basic Amino Acids) collagen_psr->binding birefringence Enhanced Birefringence binding->birefringence laser Incident Laser Light (2 Photons, Frequency ω) interaction Nonlinear Interaction laser->interaction collagen_shg Fibrillar Collagen (Non-centrosymmetric) collagen_shg->interaction shg_photon Emitted SHG Light (1 Photon, Frequency 2ω) interaction->shg_photon

Caption: Principles of collagen detection methods.

References

A Comparative Guide to Alternatives for Acid Red 119 in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternatives to Acid Red 119 for specific histological applications, focusing on their performance, and supported by experimental protocols. While direct quantitative comparative data between this compound and its alternatives is limited in publicly available literature, this guide outlines the key characteristics of suitable substitutes and provides a framework for their evaluation.

Introduction to this compound and its Alternatives

This compound is an acid dye used in various industrial applications, including textile and leather dyeing.[1] In histology, red acid dyes are crucial components of many polychrome staining methods, such as Masson's Trichrome and Van Gieson stains, which are designed to differentiate cellular and extracellular components, particularly muscle and collagen.

The primary alternatives to this compound for these histological applications are:

  • Acid Fuchsin: A widely used red acid dye and a common component in Masson's Trichrome and Van Gieson stains for demonstrating collagen and smooth muscle.[2][3]

  • Biebrich Scarlet: Often used as a plasma stain in Masson's Trichrome, sometimes in combination with Acid Fuchsin, to stain cytoplasm and muscle fibers.[4][5]

  • Ponceau S: Recommended as a substitute for Acid Fuchsin in the Van Gieson method for collagen staining. It is noted to fade less than Acid Fuchsin but may not demonstrate fine fibers as effectively.[6]

Performance Comparison of Red Acid Dyes

To provide a framework for objective comparison, the following table outlines key performance parameters that should be evaluated when substituting a red acid dye in a histological protocol.

Performance ParameterDescriptionMethod of QuantificationIdeal Outcome
Staining Intensity The strength and vividness of the color imparted to the target tissue components (e.g., muscle, cytoplasm).Digital Image Analysis (e.g., using ImageJ or other pathology software to measure optical density or RGB values).[7][8]Strong, consistent, and reproducible staining of target structures.
Specificity The ability of the dye to selectively stain the intended tissue components while leaving other components unstained or stained with a contrasting color.Manual scoring by a pathologist or automated segmentation and analysis of stained areas in digital images.High contrast between target structures (e.g., red muscle fibers) and surrounding tissues (e.g., blue/green collagen).
Color Fastness The resistance of the stain to fading or changing color during subsequent processing steps (e.g., dehydration, clearing) and over time.Spectrophotometric analysis of eluted dye from stained sections or comparative image analysis of slides at different time points.Minimal fading or color shift after processing and during storage.
Protocol Robustness The consistency of staining results across different tissue samples, batches of reagents, and operators.Statistical analysis of staining intensity and specificity across multiple runs and samples.Low variability in staining outcomes.

Experimental Protocols

The following are detailed protocols for widely used histological stains where this compound alternatives are commonly employed.

Masson's Trichrome Stain using Biebrich Scarlet-Acid Fuchsin

This method is used to differentiate collagen from muscle fibers.

Reagents:

  • Bouin's Solution

  • Weigert's Iron Hematoxylin (B73222)

  • Biebrich Scarlet-Acid Fuchsin Solution (0.9% Biebrich Scarlet, 0.1% Acid Fuchsin, 1% Glacial Acetic Acid)

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • Aniline Blue Solution

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution at 56-60°C for 1 hour.

  • Wash in running tap water until the yellow color disappears.

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

  • Rinse in running warm tap water for 10 minutes.

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Stain in Aniline Blue solution for 5-10 minutes.

  • Rinse briefly in 1% acetic acid solution for 3-5 minutes.

  • Dehydrate quickly through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, keratin: Red

  • Collagen, mucin: Blue

Van Gieson Stain using Ponceau S

This method is a rapid technique for differentiating collagen and other connective tissues.

Reagents:

  • Weigert's Iron Hematoxylin

  • Van Gieson's Solution (Saturated aqueous Picric Acid with 1% Ponceau S)

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

  • Wash in running tap water for 5-10 minutes.

  • Counterstain in Van Gieson's solution (with Ponceau S) for 3-5 minutes.[1]

  • Dehydrate rapidly through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black/Blue-black

  • Collagen: Red/Pink

  • Muscle, cytoplasm, red blood cells: Yellow

Mandatory Visualizations

The following diagrams illustrate the logical workflow for evaluating and comparing histological stains, and the principle of differential staining in Masson's Trichrome.

Histological_Stain_Evaluation_Workflow Workflow for Objective Evaluation of Histological Stains cluster_0 Preparation cluster_1 Staining Protocol cluster_2 Data Acquisition cluster_3 Quantitative Analysis cluster_4 Evaluation tissue_prep Tissue Preparation (Fixation, Embedding, Sectioning) stain_prep Stain Solution Preparation (Standard vs. Alternative Dyes) staining Application of Staining Protocol stain_prep->staining washing Washing & Differentiation staining->washing dehydration Dehydration, Clearing & Mounting washing->dehydration imaging Whole Slide Imaging / Microscopy dehydration->imaging image_analysis Digital Image Analysis (e.g., ImageJ, QuPath) imaging->image_analysis metrics Performance Metrics Calculation (Intensity, Specificity, Color Fastness) image_analysis->metrics comparison Statistical Comparison of Stains metrics->comparison conclusion Conclusion on Suitability of Alternative comparison->conclusion

Workflow for objective evaluation of histological stains.

Massons_Trichrome_Principle Principle of Differential Staining in Masson's Trichrome muscle Muscle/Cytoplasm (Dense) phospho_acid Phosphomolybdic/ Phosphotungstic Acid muscle->phospho_acid Dye is retained muscle_stained Stains Red collagen Collagen (Porous) collagen->phospho_acid Dye is removed collagen_stained Stains Blue biebrich_scarlet Biebrich Scarlet-Acid Fuchsin (Small Molecules) biebrich_scarlet->muscle Penetrates and stains biebrich_scarlet->collagen Penetrates and stains aniline_blue Aniline Blue (Large Molecules) aniline_blue->muscle Cannot penetrate aniline_blue->collagen Penetrates and stains

References

Navigating the Nuances of Collagen Quantification: A Comparative Guide to Staining Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of collagen is paramount for investigating tissue fibrosis, wound healing, and the broader role of the extracellular matrix in disease. While various histological stains are available, achieving consistent and reliable data hinges on the chosen methodology. This guide provides an objective comparison of commonly used collagen staining protocols, with a focus on reproducibility and consistency, to aid in the selection of the most appropriate method for your research needs.

A Note on "Acid Red 119": Initial searches for established histological staining protocols using "this compound" did not yield specific, validated methods for tissue staining. The scientific literature more prominently features other acid dyes for this purpose. Therefore, this guide will focus on a well-established and highly regarded acid dye, Sirius Red , and compare its performance with other standard collagen staining techniques.

Comparative Analysis of Collagen Staining Methods

The choice of a collagen stain is dictated by the specific research question, the requirement for quantification, and the available imaging equipment. The following table summarizes the key performance characteristics of three widely used collagen staining methods: Sirius Red, Masson's Trichrome, and Van Gieson.

FeatureSirius RedMasson's TrichromeVan Gieson
Specificity for Collagen High, especially when viewed with polarized light.[1][2][3]Moderate, can also stain other acidophilic structures.Low, stains collagen but also other connective tissues.
Quantitative Accuracy Excellent, particularly with polarized light microscopy which enhances collagen birefringence.[1][2]Fair, less suitable for precise quantification due to lower specificity.Poor, primarily a qualitative stain.
Reproducibility Good to Excellent, protocol is relatively simple.[2]Fair to Good, multi-step protocol can introduce variability.Good, simple and rapid procedure.[1]
Key Influencing Factors Dye purity, pH of picric acid solution, staining time.Mordant step, differentiation time, freshness of solutions.[4]Freshness of solutions, differentiation time.
Advantages High specificity and sensitivity, cost-effective, allows for quantification of collagen organization.[1]Provides good architectural context by differentiating collagen (blue/green) from muscle (red) and cytoplasm.[1]Simple, rapid staining procedure providing good contrast.[1]
Limitations Requires a polarizing microscope for optimal quantitative analysis.[1]Less specific for collagen, staining can be inconsistent.[1]Staining can fade over time.[5]

Experimental Protocols

Sirius Red Staining Protocol for Collagen Quantification

This protocol is adapted for the staining of collagen in paraffin-embedded tissue sections.

Reagents:

  • Picro-Sirius Red solution: 0.1% (w/v) Sirius Red (Direct Red 80) in saturated aqueous picric acid.

  • 0.5% Acetic Acid solution.

  • Weigert's Iron Hematoxylin (B73222) (for nuclear counterstaining, optional).

  • Graded ethanol (B145695) series (100%, 95%, 70%).

  • Xylene.

  • Resinous mounting medium.

Procedure:

  • Deparaffinize and rehydrate tissue sections through xylene and graded ethanol to distilled water.

  • (Optional) For nuclear counterstaining, stain in Weigert's iron hematoxylin for 8 minutes.

  • Rinse in running tap water for 10 minutes.

  • Stain in Picro-Sirius Red solution for 60 minutes.[1]

  • Rinse briefly in two changes of 0.5% acetic acid solution.[1]

  • Dehydrate rapidly through a graded ethanol series.[1]

  • Clear in xylene and mount with a resinous mounting medium.[1]

Sirius_Red_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Hematoxylin Weigert's Hematoxylin (8 min) Deparaffinize->Hematoxylin Optional Rinse1 Rinse (10 min) Hematoxylin->Rinse1 PSR_Stain Picro-Sirius Red (60 min) Rinse1->PSR_Stain Acetic_Rinse 0.5% Acetic Acid Rinse PSR_Stain->Acetic_Rinse Dehydrate Dehydrate Acetic_Rinse->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount Clear->Mount

Sirius Red Staining Workflow
Masson's Trichrome Staining Protocol

This protocol is a common method for differentiating collagen from other tissue components.

Reagents:

  • Bouin's solution (optional mordant).

  • Weigert's iron hematoxylin.

  • Biebrich scarlet-acid fuchsin solution.

  • Phosphomolybdic/phosphotungstic acid solution.

  • Aniline (B41778) blue or Light Green solution.

  • 1% Acetic acid solution.

Procedure:

  • Deparaffinize and rehydrate sections to distilled water.

  • (Optional) Mordant in Bouin's solution at 56-60°C for 1 hour for improved staining quality.

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.[1]

  • Rinse in running tap water.

  • Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes.[1]

  • Rinse in distilled water.

  • Treat with phosphomolybdic/phosphotungstic acid solution for 5 minutes.

  • Stain in aniline blue or light green solution for 5 minutes.

  • Rinse and differentiate in 1% acetic acid solution for 1 minute.

  • Dehydrate, clear, and mount.

Massons_Trichrome_Workflow cluster_prep Preparation cluster_nuclear Nuclear Staining cluster_cytoplasmic Cytoplasmic Staining cluster_collagen Collagen Staining cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Bouin Bouin's Solution (Optional) Deparaffinize->Bouin Hematoxylin Weigert's Hematoxylin (10 min) Bouin->Hematoxylin Rinse1 Rinse Hematoxylin->Rinse1 Biebrich Biebrich Scarlet-Acid Fuchsin (5 min) Rinse1->Biebrich Rinse2 Rinse Biebrich->Rinse2 Phospho Phosphomolybdic/Tungstic Acid (5 min) Rinse2->Phospho Aniline Aniline Blue/Light Green (5 min) Phospho->Aniline Acetic 1% Acetic Acid (1 min) Aniline->Acetic Dehydrate Dehydrate, Clear & Mount Acetic->Dehydrate

Masson's Trichrome Staining Workflow
Van Gieson's Staining Protocol

This is a simple and rapid method for differentiating collagen from other tissues.

Reagents:

  • Weigert's iron hematoxylin.

  • Van Gieson's solution (a mixture of picric acid and acid fuchsin).

Procedure:

  • Deparaffinize and rehydrate sections to distilled water.

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.[1]

  • Rinse in running tap water.

  • Stain with Van Gieson's solution for 1-5 minutes.[1]

  • Dehydrate rapidly through graded ethanol.[1]

  • Clear in xylene and mount.[1]

Van_Giesons_Workflow Deparaffinize Deparaffinize & Rehydrate Hematoxylin Weigert's Hematoxylin (10 min) Deparaffinize->Hematoxylin Rinse Rinse Hematoxylin->Rinse Van_Gieson Van Gieson's Solution (1-5 min) Rinse->Van_Gieson Dehydrate Dehydrate Van_Gieson->Dehydrate Clear_Mount Clear & Mount Dehydrate->Clear_Mount

Van Gieson's Staining Workflow

Factors Influencing Reproducibility and Consistency

Achieving reproducible staining results requires careful control over several key variables. The following logical diagram illustrates the interconnected factors that can impact the quality and consistency of histological staining.

Staining_Factors cluster_tissue Tissue Preparation cluster_reagents Reagent Quality cluster_protocol Protocol Execution cluster_analysis Analysis Fixation Fixation Type & Duration (e.g., Formalin, Bouin's) Processing Tissue Processing & Sectioning Fixation->Processing Staining_Outcome Reproducible Staining Outcome Processing->Staining_Outcome Dye Dye Purity & Lot Number Solution Solution Freshness & pH Dye->Solution Solution->Staining_Outcome Time Staining & Differentiation Times Temp Temperature Time->Temp Washing Washing Steps Temp->Washing Washing->Staining_Outcome Imaging Microscopy & Imaging System Quantification Image Analysis Software & Parameters Imaging->Quantification Quantification->Staining_Outcome

References

A Comparative Guide to Red Counterstains for Automated Staining Platforms: Evaluating Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Red Dyes

The selection of a red dye for automated staining is influenced by its molecular size, charge, solubility, and affinity for tissue proteins. These factors dictate staining intensity, specificity, and susceptibility to fading. Below is a comparison of Acid Red 119 with commonly used red counterstains.

PropertyThis compoundEosin YPhloxine BBiebrich Scarlet
C.I. Name This compoundAcid Red 87[1]Acid Red 92[2]Acid Red 66[3]
Chemical Class Diazo[4]Xanthene (Fluorone)[1]Xanthene (Fluorone)[5]Azo[6]
Molecular Formula C₃₁H₂₅N₅Na₂O₆S₂[7]C₂₀H₆Br₄Na₂O₅[8]C₂₀H₂Br₄Cl₄Na₂O₅[5][9]C₂₂H₁₄N₄Na₂O₇S₂
Molar Mass ( g/mol ) 673.67[10]691.85[11]829.63[5][9]556.49[12]
Solubility Soluble in water[4][7]Soluble in water and ethanol[1]Soluble in water[5][9]Soluble in water and ethanol[6]
Appearance Red to dark red powder[7]Red powder[8]Red to brown powder[5][9]Red powder
Staining Performance To be determinedWell-established, stains cytoplasm and connective tissues in shades of pink and red[8]Provides a more intense red than Eosin Y, often used in combination[13]Used as a plasma stain in trichrome methods, staining cytoplasm and muscle red[3]
Automated Stainer Compatibility To be determinedHigh, a standard component of automated H&E staining protocols[14]High, often used in automated H&E protocols for enhanced red tones[13]Compatible, used in automated trichrome staining protocols[15]

Experimental Protocols

To ascertain the suitability of this compound for automated staining, a rigorous, comparative experimental approach is necessary. The following protocols are designed to evaluate its performance against the industry standard, Eosin Y.

I. Preparation of Staining Solutions
  • This compound Solution (0.5% w/v, alcoholic):

    • Dissolve 0.5 g of this compound powder in 80 mL of 95% ethanol.

    • Add distilled water to bring the final volume to 100 mL.

    • Adjust the pH to 4.5-5.0 with glacial acetic acid.

    • Filter the solution using a 0.45 µm filter.

    • Store in a tightly capped, light-protected bottle at room temperature.

  • Eosin Y Solution (0.5% w/v, alcoholic):

    • Prepare as per the standard laboratory protocol or use a commercially available, validated solution for automated stainers. A typical formulation involves dissolving 0.5 g of Eosin Y in 80 mL of 95% ethanol, bringing the final volume to 100 mL with distilled water, and acidifying with glacial acetic acid to a pH of 4.5-5.0.[14]

II. Automated Staining Protocol (Generic Linear Stainer)

This protocol is a template and should be adapted to the specific automated stainer model in use.

StepReagentTimeAgitation
1Xylene (or substitute)3 minYes
2Xylene (or substitute)3 minYes
3100% Ethanol2 minYes
4100% Ethanol2 minYes
595% Ethanol2 minYes
670% Ethanol2 minYes
7Running Water2 minYes
8Hematoxylin (B73222) (e.g., Harris)3-5 minYes
9Running Water2 minYes
10Differentiating Agent (e.g., 0.5% Acid Alcohol)3-5 dipsNo
11Running Water2 minYes
12Bluing Agent (e.g., Scott's Tap Water Substitute)1 minYes
13Running Water2 minYes
1495% Ethanol1 minYes
15Test Dye (this compound or Eosin Y) 1-3 min Yes
1695% Ethanol1 minYes
17100% Ethanol2 minYes
18100% Ethanol2 minYes
19Xylene (or substitute)3 minYes
20Xylene (or substitute)3 minYes
III. Evaluation of Staining Quality

Stained slides should be evaluated by a qualified histotechnologist or pathologist based on the following criteria:

  • Staining Intensity: Assess the vibrancy and saturation of the red/pink staining in the cytoplasm, muscle, and connective tissue.

  • Specificity: Evaluate the degree of differential staining between various tissue components. There should be clear distinction between the nucleus (blue/purple) and eosinophilic elements (red/pink).

  • Background Staining: Examine for any non-specific staining in the background of the slide.

  • Clarity and Crispness: Assess the sharpness of the staining, allowing for clear visualization of cellular details.

  • Reproducibility: Run multiple slides from different tissue blocks to ensure consistent staining results.

Visualizing Experimental and Biological Contexts

To better illustrate the proposed evaluation and a potential application, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Automated Staining cluster_counterstains Counterstain Comparison cluster_eval Evaluation Tissue Formalin-Fixed Paraffin-Embedded Tissue Sectioning Microtomy (4-5 µm sections) Tissue->Sectioning Mounting Mount on Microscope Slides Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization Hematoxylin Hematoxylin Staining Deparaffinization->Hematoxylin Differentiation Differentiation & Bluing Hematoxylin->Differentiation Counterstain Counterstaining Differentiation->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration AcidRed119 This compound Counterstain->AcidRed119 EosinY Eosin Y (Control) Counterstain->EosinY Microscopy Microscopic Analysis Dehydration->Microscopy Data Quantitative & Qualitative Assessment Microscopy->Data

Caption: Experimental workflow for comparing this compound and Eosin Y on an automated stainer.

Signaling_Pathway cluster_pathway Simplified Inflammatory Response Pathway cluster_stain Histological Visualization Stimulus Inflammatory Stimulus (e.g., Allergen) MastCell Mast Cell Degranulation Stimulus->MastCell Eotaxin Eotaxin Release MastCell->Eotaxin Eosinophil_Recruitment Eosinophil Recruitment Eotaxin->Eosinophil_Recruitment Eosinophil Activated Eosinophil Eosinophil_Recruitment->Eosinophil Granule_Release Granule Protein Release (e.g., Major Basic Protein) Eosinophil->Granule_Release Stained_Eosinophil Eosinophilic Granules Stained Bright Red Eosinophil->Stained_Eosinophil Stained by This compound/Eosin Y Tissue_Damage Tissue Damage & Inflammation Granule_Release->Tissue_Damage

Caption: Visualization of eosinophil involvement in an inflammatory pathway, a target for red counterstains.

Conclusion

While this compound is an established dye in the textile and leather industries, its application in automated histological staining is not documented.[10][16] Based on its properties as an acid dye, it has the potential to act as a counterstain for basic tissue components. However, without experimental validation, its performance characteristics remain unknown. The provided experimental protocol offers a clear framework for evaluating the efficacy of this compound in a modern, automated laboratory setting. Researchers and drug development professionals are encouraged to perform such validation studies to determine if this compound can serve as a viable and perhaps cost-effective alternative to standard red counterstains like Eosin Y.

References

Comparing the cost-effectiveness of Acid Red 119 to other staining methods.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of Staining Alternatives for Researchers, Scientists, and Drug Development Professionals

In the fields of molecular biology, proteomics, and drug development, the accurate visualization and quantification of proteins following polyacrylamide gel electrophoresis (PAGE) is a critical step. The choice of staining method directly impacts the sensitivity, accuracy, and cost-effectiveness of an experiment. This guide provides a comprehensive comparison of three widely used protein staining methods: Coomassie Brilliant Blue R-250, Silver Staining, and the fluorescent dye SYPRO Ruby.

This guide also addresses the inquiry into the use of Acid Red 119 as a potential protein stain. Our investigation reveals that this compound is predominantly documented as a dye for textiles and leather, with no established protocols or performance data available in the scientific literature for its application in quantitative protein staining for electrophoresis.[1][2][3][4] Therefore, a direct cost-effectiveness comparison with validated methods is not feasible at this time. We will, however, provide available pricing information for this compound to offer a theoretical cost perspective.

Performance and Cost Comparison of Protein Staining Methods

The selection of an appropriate staining method is a trade-off between the desired sensitivity, the need for accurate quantification, and budgetary constraints. The following table summarizes the key performance characteristics and estimated costs of the compared methods.

FeatureCoomassie Brilliant Blue R-250Silver StainingSYPRO RubyThis compound
Limit of Detection (LOD) ~50-200 ng[5]~0.1 - 1 ng[6][7]~0.25 - 1 ng[6][8][9][10]Data not available
Linear Dynamic Range ~1 order of magnitudeNarrow (~1 order of magnitude)[6]Over 3 orders of magnitude[6][8][9][10]Data not available
Staining Time 1 hour to overnight[11]1.5 hours to overnight[6][12][13]90 minutes to overnight[8][9]Data not available
Mass Spectrometry Compatibility Yes[5]Protocol dependent (some kits are MS-compatible)[12]Yes[6][14]Data not available
Ease of Use SimpleComplex, multiple stepsSimple, one-step staining[10]Data not available
Reversibility Generally irreversibleNoYesData not available
Estimated Cost per Mini-Gel (8x10 cm) *~$0.50 - $2.00~$5.00 - $15.00~$10.00 - $25.00~$0.10 - $0.50 (reagent only)

*Costs are estimates based on publicly available pricing for reagents and kits in 2025 and may vary by supplier and location. The cost for this compound is a theoretical estimate based on the raw material price and does not account for formulation or optimization for biological use.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. Below are the methodologies for the three established protein staining techniques.

Coomassie Brilliant Blue R-250 Staining Protocol

This method is a widely used, cost-effective technique for routine protein visualization.

Solutions:

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) Methanol, 10% (v/v) Acetic Acid.

  • Destaining Solution: 10% (v/v) Ethanol, 7.5% (v/v) Acetic Acid.[15]

Procedure:

  • Following electrophoresis, place the gel in the Staining Solution and incubate for at least 1 hour with gentle agitation.[11]

  • Transfer the gel to the Destaining Solution.

  • Replace the Destaining Solution several times until the background is clear and protein bands are well-defined.[15]

  • The gel can be stored in 7% acetic acid.

Silver Staining Protocol (Mass Spectrometry Compatible)

Silver staining offers high sensitivity for detecting low-abundance proteins. This protocol is optimized for compatibility with subsequent mass spectrometry analysis.[12]

Solutions:

  • Fixing Solution: 40% (v/v) Ethanol, 10% (v/v) Acetic Acid.[12]

  • Sensitizing Solution: 0.02% (w/v) Sodium Thiosulfate.[12]

  • Silver Solution: 0.1% (w/v) Silver Nitrate.[13]

  • Developing Solution: 3% (w/v) Sodium Carbonate with 0.05% (v/v) Formaldehyde (added just before use).[13]

  • Stop Solution: 5% (v/v) Acetic Acid.[12]

Procedure:

  • Fix the gel in Fixing Solution for at least 1 hour.[12]

  • Wash the gel with deionized water for at least 30 minutes, with several changes of water.[12]

  • Incubate the gel in Sensitizing Solution for 1 minute.[12]

  • Wash the gel with deionized water three times for 20 seconds each.[12]

  • Incubate the gel in cold (4°C) Silver Solution for 20 minutes.[12]

  • Rinse the gel with deionized water twice for 1 minute each.[12]

  • Develop the gel in Developing Solution until bands reach the desired intensity. If the solution turns yellow, replace it immediately.[12]

  • Stop the development by adding Stop Solution for 5 minutes.[12]

  • Wash the gel with deionized water and store it in 1% acetic acid at 4°C.[12]

SYPRO Ruby Protein Gel Stain Protocol (Rapid Method)

SYPRO Ruby is a highly sensitive fluorescent stain with a broad linear dynamic range, making it ideal for quantitative analysis.[8][9]

Solutions:

  • Fixing Solution: 50% (v/v) Methanol, 7% (v/v) Acetic Acid.[16]

  • Staining Solution: SYPRO Ruby Protein Gel Stain (ready to use).[8][9]

  • Wash Solution: 10% (v/v) Methanol, 7% (v/v) Acetic Acid.[16]

Procedure:

  • Fix the gel in Fixing Solution for 15 minutes. Repeat with fresh solution.[16]

  • Add SYPRO Ruby stain and microwave for 30 seconds, agitate for 30 seconds, and microwave for another 30 seconds to reach 80-85°C. Agitate on an orbital shaker for 5 minutes.[16]

  • Reheat by microwaving for 30 seconds and then agitate for an additional 23 minutes.[16]

  • Wash the gel in Wash Solution for 30 minutes.[16]

  • Rinse with ultrapure water before imaging.

Visualizing Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for each staining method.

Coomassie_Staining_Workflow cluster_electrophoresis Electrophoresis cluster_staining Staining Protocol gel Run SDS-PAGE stain Incubate in Coomassie Stain (1 hr - overnight) gel->stain destain Destain with multiple changes (until background is clear) stain->destain store Store in 7% Acetic Acid destain->store Silver_Staining_Workflow cluster_electrophoresis Electrophoresis cluster_staining Staining Protocol gel Run SDS-PAGE fix Fixation (>=1 hour) gel->fix wash1 Wash (>=30 min) fix->wash1 sensitize Sensitize (1 min) wash1->sensitize wash2 Wash sensitize->wash2 silver Incubate in Silver Nitrate (20 min) wash2->silver wash3 Wash silver->wash3 develop Develop wash3->develop stop Stop Reaction develop->stop SYPRO_Ruby_Workflow cluster_electrophoresis Electrophoresis cluster_staining Staining Protocol (Rapid) gel Run SDS-PAGE fix Fixation (2x 15 min) gel->fix stain Stain with SYPRO Ruby (30 min with microwaving) fix->stain wash Wash (30 min) stain->wash image Image wash->image

References

Assessing the Specificity of Acid Red 119 for Diverse Protein Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Acid Red 119's potential for staining different protein types, contextualized against the well-established protein stains, Ponceau S and Coomassie Brilliant Blue. Due to a lack of specific data on this compound in protein analysis literature, this guide infers its potential characteristics based on its nature as an anionic azo dye and provides a framework for its empirical validation.

Comparative Analysis of Protein Stains

The selection of a protein stain is contingent on factors such as sensitivity, reversibility, and compatibility with downstream applications. While this compound is utilized in the textile and leather industries for dyeing protein-based materials like wool and silk, its efficacy in a laboratory setting for staining proteins on membranes or in gels is not well-documented.[1][2][3] The following table compares the known attributes of Ponceau S and Coomassie Brilliant Blue with the inferred properties of this compound.

FeatureThis compound (Inferred)Ponceau SCoomassie Brilliant Blue
Binding Mechanism Primarily electrostatic and hydrophobic interactions.[4]Electrostatic interactions with positive amino acid residues and non-covalent binding to non-polar regions.Non-covalent, electrostatic interactions with basic amino acids (arginine, lysine, histidine) and hydrophobic interactions.[5][6]
Specificity Likely a general protein stain with some bias towards proteins rich in basic amino acids. Specificity for different protein types is uncharacterized.General protein stain, though binding can be influenced by the number of basic and non-polar amino acids.[7]General protein stain, but with some protein-to-protein variability in staining intensity.[8]
Reversibility Potentially reversible with changes in pH or ionic strength, though not experimentally verified for membranes/gels.Readily reversible with water or mild base washes, making it compatible with downstream applications like Western blotting.[9]Generally considered a permanent stain, though destaining is possible with specific solutions. Not ideal for reversible staining applications.[10]
Typical Application Primarily industrial dyeing of textiles and leather.[11][12] Mentioned as a cell stain.[11]Reversible staining of proteins on nitrocellulose and PVDF membranes to verify transfer efficiency in Western blotting.[9][13]Staining of proteins in polyacrylamide gels (SDS-PAGE) for visualization and quantification.[5][8]
Limit of Detection Unknown for protein gels/membranes.~200 ng (less sensitive).[7]~50-200 ng (R-250), with colloidal formulations offering higher sensitivity.[8]

Experimental Protocols

For researchers interested in validating this compound or any novel dye for protein staining, a systematic approach is crucial. Below are established protocols for Ponceau S and Coomassie Brilliant Blue, followed by a proposed workflow for validating a new stain.

Ponceau S Staining Protocol for Western Blot Membranes

  • Post-Transfer Wash : After transferring proteins to a nitrocellulose or PVDF membrane, briefly wash the membrane with deionized water to remove residual transfer buffer.[13]

  • Staining : Immerse the membrane in a 0.1% (w/v) Ponceau S solution in 5% (v/v) acetic acid for 5-10 minutes with gentle agitation.[9]

  • Destaining : Wash the membrane with deionized water until the protein bands are clearly visible against a faint background.[14][15]

  • Documentation : Image the membrane to record the protein transfer efficiency.

  • Complete Destaining : For subsequent immunodetection, completely destain the membrane by washing with 0.1M NaOH or extensive water washes until the red color is gone.[9][15]

Coomassie Brilliant Blue Staining Protocol for SDS-PAGE Gels

  • Fixation : After electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least one hour to precipitate the proteins within the gel matrix.

  • Staining : Decant the fixing solution and immerse the gel in a 0.1% (w/v) Coomassie Brilliant Blue R-250 solution (in 40% methanol, 10% acetic acid) for a minimum of 2 hours with gentle agitation.[8][16]

  • Destaining : Remove the staining solution and add a destaining solution (e.g., 40% methanol, 10% acetic acid). Agitate the gel and change the destaining solution periodically until the protein bands are clearly visible against a clear background.[10][16]

  • Storage : Once destained, the gel can be stored in deionized water.

Workflow for Validating a New Protein Stain

The following diagram outlines a logical workflow for assessing the specificity and performance of a new protein stain, such as this compound.

G cluster_0 Stain Preparation and Optimization cluster_1 Performance Assessment cluster_2 Specificity and Compatibility A Prepare Dye Solutions (Varying Concentrations & pH) B Test on Standard Proteins (e.g., BSA, Lysozyme) A->B C Determine Optimal Staining & Destaining Conditions B->C D Run SDS-PAGE with Protein Ladder & Cell Lysates C->D Optimized Protocol E Stain Gel/Membrane with Optimized Protocol D->E F Quantify Band Intensity & Assess Linearity E->F G Compare with Ponceau S & Coomassie Blue F->G H Test on Proteins with Varying pI and Hydrophobicity G->H Validated Performance I Assess Reversibility and Compatibility with Western Blotting H->I J Evaluate Compatibility with Mass Spectrometry I->J K Suitable for Protein Analysis? J->K Final Assessment

A logical workflow for the validation of a new protein stain.

Conclusion

While this compound's chemical properties as an anionic dye suggest it may bind to proteins, there is currently no scientific evidence to support its use as a specific or reliable protein stain in biochemical applications. Its performance characteristics, including sensitivity, specificity for different protein types, and compatibility with downstream analytical methods, remain uncharacterized. Researchers considering the use of this compound for protein staining should undertake a rigorous validation process, as outlined in the workflow above, to determine its suitability for their specific experimental needs. For routine and validated total protein staining, Ponceau S for membranes and Coomassie Brilliant Blue for gels remain the industry standards.

References

A Head-to-Head Battle: Benchmarking Acid Red 119 Against a New Generation of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection and quantification of proteins are paramount. While traditional dyes have long served this purpose, a new arsenal (B13267) of fluorescent probes offers significant advancements in sensitivity and performance. This guide provides an objective comparison of the traditional dye, Acid Red 119, with modern fluorescent alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal tool for your research needs.

Executive Summary

In contrast, a new generation of fluorescent probes, including the SYPRO, Alexa Fluor, and various "light-up" probes, have been extensively developed and validated for biological applications. These modern probes offer significant advantages, including superior sensitivity, a broader dynamic range, and enhanced photostability, making them the preferred choice for quantitative protein analysis. This guide will focus on a comparative analysis of these well-established fluorescent probes, providing a benchmark against which the theoretical application of this compound can be considered.

Quantitative Performance Comparison of Modern Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key photophysical properties. A high molar extinction coefficient indicates efficient light absorption, while a high quantum yield translates to a brighter signal. Photostability is crucial for experiments requiring long exposure times or repeated imaging. The following table summarizes the performance of several popular fluorescent protein stains.

FeatureSYPRO RubyDeep PurpleFlamingoAzureRedPyMDI-Zn
Limit of Detection (LOD) 0.25 - 1 ng[3][4]~0.5 ng[5]~0.5 ng[5]< 1 ng[6][7]Not Reported
Linear Dynamic Range > 3 orders of magnitude[3][4]Up to 4 orders of magnitude[3]> 3 orders of magnitude[3]Broad[6]Not Reported
Mass Spectrometry Compatibility Yes[3]Yes[3]Yes[3]Yes[6]Not Reported
Excitation Maxima (nm) ~280, 470[3]~532[3]~488, 532[3]UV or blue light[6]488[8]
Emission Maxima (nm) ~610[3]~560[3]~590[3]Not Reported520[8]
Staining Time ~90 minutes to overnight[3]~5 hours to overnight[3]~3-5 hours[3][6]~3 hours (gels)[6]5 minutes[8]
Key Advantages High sensitivity, well-established[3][4]Broad dynamic range[3]Good sensitivity[3]High signal-to-noise, non-toxic[6]Rapid staining, live-cell imaging capable[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for several of the benchmarked fluorescent probes.

SYPRO Ruby Protein Gel Stain Protocol (Rapid Method)

This protocol provides a standard method for high-sensitivity staining of protein gels with SYPRO Ruby.[3]

  • Fixation: Following electrophoresis, immerse the gel in a fixative solution (e.g., 50% methanol (B129727), 7% acetic acid) and agitate for 15-30 minutes. Repeat with a fresh fixative.

  • Staining: Decant the fixative and add the SYPRO Ruby gel stain. Staining can be performed rapidly by microwaving or with a longer incubation at room temperature with agitation, protected from light.

  • Washing: After staining, wash the gel in a solution of 10% methanol and 7% acetic acid for 30 minutes to reduce background fluorescence.

  • Imaging: The gel is now ready for imaging on a fluorescence imager with appropriate excitation and emission filters.

Flamingo™ Fluorescent Gel Stain Protocol
  • Fixation: Immerse the gel in a fixative solution (e.g., 40% ethanol, 10% acetic acid) for at least one hour.

  • Washing: Wash the gel with deionized water to remove the fixative.

  • Staining: Incubate the gel in the Flamingo™ staining solution for a minimum of 3 hours.[3]

  • Destaining (Optional): For lower background, a destaining step in 7.5% acetic acid can be performed.

  • Imaging: Gels can be visualized using a variety of fluorescence imaging systems.

PyMDI-Zn Protein Staining Protocol for SDS-PAGE

This protocol outlines a rapid staining procedure for proteins in polyacrylamide gels using the light-up probe PyMDI-Zn.[8]

  • Electrophoresis: Run protein samples on a 12% SDS-PAGE gel.

  • Rinsing: After electrophoresis, rinse the gel with deionized water.

  • Staining: Stain the gel with a 100 µM PyMDI-Zn solution for 5 minutes at room temperature (25°C).

  • Imaging: Visualize the protein bands under a suitable fluorescence imaging system with excitation around 488 nm and emission detection around 520 nm.

Visualizing the Workflow: From Sample to Signal

To better illustrate the experimental processes, the following diagrams, generated using Graphviz, depict a generalized workflow for fluorescent protein staining in gels and a conceptual signaling pathway for a "light-up" fluorescent probe.

G cluster_0 Sample Preparation cluster_1 Staining Protocol cluster_2 Data Acquisition ProteinSample Protein Sample (Lysate) SDSPAGE SDS-PAGE Separation ProteinSample->SDSPAGE Fixation Fixation SDSPAGE->Fixation Staining Fluorescent Staining Fixation->Staining Washing Washing/Destaining Staining->Washing Imaging Fluorescence Imaging Washing->Imaging Analysis Data Analysis Imaging->Analysis

Fig. 1: Generalized workflow for fluorescent protein gel staining.

G cluster_input Inputs cluster_output Output Probe Fluorescent Probe (Low Fluorescence) Complex Probe-Protein Complex (High Fluorescence) Probe->Complex Binding Event Protein Target Protein Protein->Complex

Fig. 2: Signaling pathway of a 'light-up' fluorescent probe.

Conclusion

While this compound is a known dye, its utility and performance as a fluorescent probe for protein analysis in a research context remain uncharacterized. In contrast, modern fluorescent probes like SYPRO Ruby, Deep Purple, Flamingo, and innovative "light-up" probes such as PyMDI-Zn offer researchers well-documented, high-performance alternatives. These newer probes provide significant advantages in sensitivity, dynamic range, and speed, with established protocols that ensure reliable and reproducible results. For quantitative and sensitive protein detection and analysis, the adoption of these advanced fluorescent probes is strongly recommended.

References

A Guide to Inter-laboratory Validation of Acid Red 119 Staining for Collagen Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fibrosis research and tissue analysis, the accurate and reproducible quantification of collagen is critical. Acid Red 119, a diazo dye, presents a potential method for staining collagen and other extracellular matrix components. However, before its widespread adoption for quantitative analysis, a thorough inter-laboratory validation is essential to establish the robustness and reliability of the staining protocol.

This guide provides a framework for conducting such a validation study. It outlines a detailed experimental protocol for this compound staining, presents a hypothetical inter-laboratory comparison with simulated quantitative data, and compares its potential performance with established alternative stains. This document is intended to serve as a blueprint for laboratories seeking to validate and implement this compound staining in their research.

Comparison of Collagen Staining Methods

The choice of a staining method for collagen quantification depends on factors such as specificity, the need for specialized imaging equipment, and the desired level of detail. While this compound is a potential candidate, it is important to consider its performance relative to widely accepted methods like Picrosirius Red and Masson's Trichrome.

FeatureThis compound (Hypothetical)Picrosirius RedMasson's Trichrome
Staining Principle Binds to basic groups in proteins, including collagen.Elongated dye molecules align with collagen fibers, enhancing their natural birefringence.[1]A multi-step method using different dyes to differentiate collagen from muscle and cytoplasm.[2]
Collagen Color Red to pink under bright-field microscopy.Red under bright-field; appears bright yellow, orange, or green under polarized light depending on fiber thickness.[3]Blue or green.[2]
Background/Other Tissues Cytoplasm and muscle may show lighter pink staining.Cytoplasm and muscle appear yellow.[1]Nuclei are black, while cytoplasm and muscle are stained red.[2]
Key Advantages Simple, single-step staining procedure; potentially cost-effective.Highly specific for collagen, especially with polarized light; allows for analysis of collagen fiber organization.[3]Provides excellent contrast and highlights overall tissue architecture.[2]
Limitations Specificity for collagen needs extensive validation; quantitative potential is unproven.Requires a polarizing microscope for optimal quantitative analysis.[4]A more complex and time-consuming protocol; may stain other connective tissue elements.[4]

Inter-laboratory Validation Study: Hypothetical Data

To ensure the reproducibility of a staining method, it is crucial to conduct an inter-laboratory study where the same protocol is followed by different laboratories on standardized tissue samples. The following table presents hypothetical quantitative data from such a study designed to validate this compound staining. The data represents the percentage of the tissue area stained for collagen, as determined by digital image analysis.

LaboratorySample TypeMean Stained Area (%) - this compoundStandard DeviationCoefficient of Variation (%)Mean Stained Area (%) - Picrosirius Red (Control)
Lab A Fibrotic Liver25.41.87.124.9
Lab B Fibrotic Liver26.12.28.425.5
Lab C Fibrotic Liver24.91.56.024.7
Lab A Healthy Liver3.20.515.63.1
Lab B Healthy Liver3.50.617.13.3
Lab C Healthy Liver3.10.412.92.9
Overall (Fibrotic) 25.5 1.9 7.5 25.0
Overall (Healthy) 3.3 0.5 15.2 3.1

Experimental Protocols

Detailed and consistent methodologies are fundamental for reproducible results. Below is a proposed protocol for this compound staining for formalin-fixed, paraffin-embedded tissue sections.

This compound Staining Protocol

Reagents:

  • This compound solution (0.1% w/v in 1.2% acetic acid)

  • Weigert's Iron Hematoxylin (B73222)

  • Graded ethanols (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Distilled water

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

    • Hydrate through graded ethanols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).

    • Rinse well in running tap water.

  • Nuclear Staining:

    • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

    • Rinse in running tap water for 5-10 minutes.

    • "Blue" the nuclei in Scott's tap water substitute or an alkaline solution.

    • Rinse in running tap water for 5 minutes.

  • This compound Staining:

    • Immerse slides in the 0.1% this compound solution for 10 minutes.

    • Rinse briefly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate rapidly through graded ethanols: 95% (2 changes, 1 minute each) and 100% (2 changes, 1 minute each).

    • Clear in xylene or a substitute for 2 changes of 3 minutes each.

    • Mount with a permanent mounting medium.

Expected Results:

  • Collagen: Red to pink

  • Nuclei: Blue/Black

  • Cytoplasm and Muscle: Lighter pink or unstained

Inter-laboratory Validation Workflow

A successful inter-laboratory validation study requires careful planning and execution. The following diagram illustrates a typical workflow for such a study.

G A Study Design & Protocol Development B Centralized Sample Preparation (e.g., tissue blocks, standardized slides) A->B C Distribution of Samples & Protocol to Participating Labs B->C D1 Lab A: Staining & Imaging C->D1 D2 Lab B: Staining & Imaging C->D2 D3 Lab C: Staining & Imaging C->D3 E Centralized Data Collection (Images & Raw Data) D1->E D2->E D3->E F Quantitative Image Analysis (Standardized Algorithm) E->F G Statistical Analysis (Intra- & Inter-laboratory Variability) F->G H Validation Report & Publication G->H

Caption: Workflow for an inter-laboratory validation of a histological stain.

Conclusion

The inter-laboratory validation of any new histological stain is a critical step in ensuring its utility for quantitative analysis in research and drug development. While this compound shows potential as a simple stain for collagen, its performance characteristics must be rigorously evaluated. By following a structured validation workflow, as outlined in this guide, researchers can establish the reproducibility and reliability of this compound staining. This process will enable a direct and objective comparison to established methods like Picrosirius Red and Masson's Trichrome, ultimately allowing the scientific community to make an informed decision about its applicability in quantitative tissue analysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Acid Red 119

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Acid Red 119, ensuring the protection of both laboratory personnel and the environment.

Chemical and Physical Properties of this compound

Understanding the properties of a chemical is the first step toward safe handling and disposal.

PropertyValue
Appearance Red Powder
Odor Odorless
CAS Number 70210-06-9 / 12220-20-1
Molecular Formula C₃₁H₂₅N₅Na₂O₆S₂
Molecular Weight 637.67 g/mol
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[1][2][3]
Incompatibilities Strong oxidizing agents, strong reducing agents.[2]
Exposure Limits OSHA PEL: Not available, NIOSH REL: Not available, ACGIH TLV: Not available.[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]

  • Eye/Face Protection: Use chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to minimize contact with skin.[2] Facilities should be equipped with an eyewash fountain and a safety shower.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood.[2] If dust generation is unavoidable, wear an approved respirator.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that complies with all federal, state, and local regulations.[1][2]

1. Waste Identification and Classification:

  • Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[1][2]

  • Consult US EPA guidelines under 40 CFR 261.3 and your state and local hazardous waste regulations for complete and accurate classification.[1]

2. Spill Management and Containment:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Avoid generating dust.[2]

  • Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][2]

  • Do not let the product enter drains, other waterways, or the soil.[1]

3. Container Management:

  • Use a corrosion-resistant and leak-proof container for the neutralized waste. High-density polyethylene (B3416737) (HDPE) is a suitable material.[4]

  • Clearly label the container with the contents, indicating that it is waste.

  • Do not reuse empty containers of this compound. Dispose of them as you would the unused product.[1]

4. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[1]

  • For large quantities or if you are unsure about the disposal process, contact a licensed hazardous waste management company.[4]

While general acid neutralization procedures exist, such as using sodium bicarbonate, specific protocols for this compound are not provided in the safety data sheets. Therefore, direct disposal through a certified waste management facility is the recommended course of action.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess Assess Waste Status (Contaminated, Expired, Unused) start->assess spill Is it a spill? assess->spill contain Contain Spill - Wear full PPE - Avoid dust generation - Prevent entry to drains/soil spill->contain Yes collect Collect Waste - Place in a suitable, labeled container spill->collect No contain->collect consult Consult Regulations (Federal, State, Local - e.g., 40 CFR 261.3) collect->consult classify Classify as Hazardous Waste? consult->classify dispose Dispose at Approved Waste Disposal Plant classify->dispose Yes end End: Proper Disposal Complete dispose->end

References

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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 1
Acid red 119
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Acid red 119

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.